3-(Trimethylsilylethynyl)pyridine
Description
Properties
IUPAC Name |
trimethyl(2-pyridin-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBLPOPETZZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399318 | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80673-00-3 | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Trimethylsilylethynyl)pyridine chemical properties and reactivity
An In-Depth Technical Guide to 3-(Trimethylsilylethynyl)pyridine: Properties, Reactivity, and Applications
Introduction
This compound is a versatile heterocyclic building block that has garnered significant attention in synthetic organic chemistry, medicinal chemistry, and materials science.[1][2] Its structure, which combines a pyridine ring with a trimethylsilyl-protected alkyne, offers a unique combination of reactivity and stability. The pyridine moiety provides a site for hydrogen bonding and coordination to metal centers, influencing the molecule's solubility and electronic properties.[1] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed to unmask a highly reactive ethynyl group for further functionalization.[3][4] This guide provides a comprehensive overview of the chemical properties, core reactivity, and key applications of this compound for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to yellow liquid at room temperature.[5] Its key physical and chemical identifiers are summarized in the table below. Spectroscopic data, including Raman, NMR, FTIR, and Mass Spectrometry, are available for this compound, confirming its structure.[6]
| Property | Value | Reference(s) |
| CAS Number | 80673-00-3 | |
| Molecular Formula | C₁₀H₁₃NSi | [5] |
| Molecular Weight | 175.30 g/mol | |
| Boiling Point | 229 °C (lit.) | [7] |
| Density | 0.922 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.529 (lit.) | [7] |
| Flash Point | 94.4 °C (201.9 °F) - closed cup | |
| InChI Key | MTMBLPOPETZZRX-UHFFFAOYSA-N | [5] |
| SMILES | C--INVALID-LINK--(C)C#Cc1cccnc1 |
Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the TMS-protected alkyne and the pyridine ring. The TMS group offers stability and allows for controlled, sequential reactions, while the pyridine ring influences the molecule's electronic landscape and provides a coordination site.
Protodesilylation: Unmasking the Terminal Alkyne
A primary reaction of this compound is the cleavage of the silicon-carbon bond to generate 3-ethynylpyridine. This transformation is crucial as it reveals the terminal alkyne, a versatile functional group for a wide array of subsequent reactions, most notably palladium-catalyzed cross-couplings.[3]
Causality in Experimental Choice : The choice of desilylation agent is critical and depends on the substrate's sensitivity to basic or acidic conditions. Mild bases like potassium carbonate in methanol are commonly employed to avoid undesired side reactions on other functional groups that might be present in the molecule.[8] Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are also highly effective due to the high affinity of fluorine for silicon.
Experimental Protocol: Protodesilylation with K₂CO₃ [8]
-
Reaction Setup : Dissolve this compound (1 equivalent) in a mixture of methanol and chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Add potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the solution.
-
Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up : Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification : The resulting crude 3-ethynylpyridine can be purified by silica gel column chromatography to yield the final product.
Caption: Workflow for the protodesilylation of this compound.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[9] this compound is an excellent substrate for this reaction, typically after desilylation to 3-ethynylpyridine.[10][11] This reaction is fundamental in synthesizing complex molecules, including pharmaceuticals and conjugated materials.[9][10]
Mechanistic Insight : The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst.[9] The key steps are:
-
Oxidative Addition : The aryl/vinyl halide adds to the Pd(0) center.
-
Transmetalation : A copper(I) acetylide, formed in situ from the terminal alkyne and a Cu(I) salt, transfers the acetylide group to the palladium complex.
-
Reductive Elimination : The desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst.
Some modern protocols allow for copper-free Sonogashira couplings, which can be advantageous for simplifying purification and avoiding copper-related toxicity in pharmaceutical applications.[12] Furthermore, some conditions facilitate direct coupling of the silyl-protected alkyne without prior deprotection, though this often requires specific catalysts or conditions.[4]
Experimental Protocol: Microwave-Assisted Sonogashira Coupling [10][11]
-
Reaction Setup : To a microwave-safe reaction vessel, add the aryl halide (1 equivalent), 3-ethynylpyridine (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.05 equivalents).
-
Solvent and Base : Add anhydrous solvent (e.g., DMSO or THF) and a base (e.g., triethylamine, Et₃N, 2-3 equivalents).[8][10]
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120 °C for 5-20 minutes. Microwave assistance often leads to drastically reduced reaction times and higher yields.[11]
-
Work-up : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired arylethynylpyridine.
Caption: Microwave-assisted Sonogashira coupling workflow.
Cycloaddition Reactions
The electron-deficient alkyne of 3-ethynylpyridine (after desilylation) can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles.[13] These reactions are a cornerstone of "click chemistry" and provide efficient routes to highly functionalized heterocyclic systems, which are of great interest in medicinal chemistry. The TMS-protected variant can also be used in certain cycloaddition contexts, offering different reactivity and selectivity profiles.[14]
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and improve pharmacokinetic properties.[1][2] this compound serves as a key precursor for introducing the pyridyl-alkyne motif into potential drug candidates. This structural unit is found in molecules designed for a range of therapeutic targets, including antitumor agents.[3] The ability to easily functionalize the alkyne via Sonogashira coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Materials Science
In materials science, the rigid, linear structure of the ethynylpyridine unit makes it a valuable component for the synthesis of conjugated polymers and organic electronic materials.[3] These materials can exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira polymerization, which utilizes difunctional monomers, is a common method for creating such polymers, where 3-ethynylpyridine derivatives can be incorporated to tune the material's properties.
Safety and Handling
This compound is classified as a combustible liquid and requires careful handling.
-
Hazards : It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Precautions : Handle in a well-ventilated area, preferably within a fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]
-
Storage : Store in a cool, dry place under an inert atmosphere, as the compound can be sensitive to moisture.[7] Keep away from sources of ignition.[17]
-
First Aid : In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]
Conclusion
This compound is a high-value synthetic intermediate whose utility stems from the strategic placement of a protected alkyne on a pyridine ring. Its predictable and versatile reactivity, particularly in protodesilylation and Sonogashira cross-coupling reactions, makes it an indispensable tool for medicinal chemists and material scientists. By enabling the efficient construction of complex molecular architectures, it continues to play a vital role in the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 80673-00-3 [smolecule.com]
- 4. mdpi.org [mdpi.org]
- 5. 3-[(Trimethylsilyl)ethynyl]pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 80673-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. aksci.com [aksci.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(Trimethylsilylethynyl)pyridine
Foreword: The Strategic Importance of 3-(Trimethylsilylethynyl)pyridine
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of innovation.[1][2] Its presence in numerous FDA-approved drugs underscores its utility in establishing critical interactions with biological targets.[1] The introduction of an ethynyl group, particularly one protected by a trimethylsilyl (TMS) moiety, transforms the simple pyridine ring into a versatile and powerful building block. This compound (TSEP) is not merely a chemical compound; it is a key that unlocks synthetic pathways to complex molecular architectures. The TMS group serves a dual purpose: it acts as a robust protecting group for the terminal alkyne, preventing unwanted side reactions, and it provides a synthetic handle for facile deprotection and subsequent coupling chemistries. This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of TSEP, designed for researchers who require both procedural accuracy and a deep mechanistic understanding.
Part 1: The Sonogashira Coupling Approach to Synthesis
The formation of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group is most reliably achieved through the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed, copper(I)-co-catalyzed reaction is renowned for its mild conditions and broad functional group tolerance, making it an indispensable tool in organic synthesis.[4][5]
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The elegance of the Sonogashira reaction lies in the synergistic interplay of two distinct, yet interconnected, catalytic cycles: the palladium cycle and the copper cycle.[6][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
The Palladium Cycle (The Workhorse): This cycle is responsible for the primary bond formation. It begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (in this case, 3-bromopyridine or 3-iodopyridine). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br >> Cl.[8]
-
The Copper Cycle (The Activator): The terminal alkyne, (trimethylsilyl)acetylene, is not sufficiently reactive on its own. The copper(I) co-catalyst (typically CuI) reacts with the alkyne in the presence of a base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide species.[4][9] This copper acetylide is a far more potent nucleophile, primed for the next step.
-
Transmetalation (The Hand-Off): This is the rate-determining step where the two cycles converge.[6][9] The activated alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide and forming an alkynylpalladium(II) intermediate.
-
Reductive Elimination (The Payoff): The final step involves the reductive elimination from the alkynylpalladium(II) complex, which forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
The base in the reaction plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct formed during the reaction.[7]
Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility. Each step includes checkpoints and expected observations.
Materials:
-
3-Bromopyridine (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Causality: The catalysts, particularly the Pd(0) species formed in situ, are oxygen-sensitive. An inert atmosphere prevents catalyst degradation and the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[4]
-
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF, followed by 3-bromopyridine (1.0 eq), triethylamine (3.0 eq), and finally (trimethylsilyl)acetylene (1.2 eq) via syringe.
-
Observation: The initial mixture will be a suspension. Upon addition of the reagents, the color may change to a light yellow or brown.
-
-
Reaction Execution: Heat the reaction mixture to 60-65 °C and stir vigorously.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the 3-bromopyridine starting material. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylammonium bromide will be visible.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and salts, washing the pad with diethyl ether or ethyl acetate.[8]
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil will contain the product and residual solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) is typically effective. The product is less polar than the starting 3-bromopyridine.
-
Validation: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil.[10]
-
Part 2: Rigorous Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system of characterization.
Overview of Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons (¹H NMR) and carbons (¹³C NMR) and their connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Analytical Data and Interpretation
The following table summarizes the key data points expected from the characterization of this compound.[10][12][13]
| Technique | Parameter | Expected Result & Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~0.25 ppm (s, 9H): Singlet corresponding to the nine equivalent protons of the -Si(CH₃)₃ group.[14] |
| (CDCl₃) | ~7.2-8.7 ppm (m, 4H): A series of multiplets corresponding to the four protons on the pyridine ring. The exact shifts and coupling patterns depend on the substitution pattern. | |
| ¹³C NMR | Chemical Shift (δ) | ~0.0 ppm: Signal for the methyl carbons of the TMS group.[14] |
| (CDCl₃) | ~90-105 ppm: Two quaternary carbon signals for the alkyne C≡C bond.[14][15] | |
| ~120-155 ppm: Signals for the five carbons of the pyridine ring.[15] | ||
| FTIR | Wavenumber (cm⁻¹) | ~2160-2170 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C triple bond stretch. Its position is influenced by the silyl group.[14] |
| ~1250 cm⁻¹ & ~845 cm⁻¹: Strong absorptions corresponding to the Si-CH₃ symmetric deformation and Si-C stretch, respectively.[16] | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z = 175.3: Corresponds to the molecular weight of C₁₀H₁₃NSi.[12] |
| (EI) | Fragmentation | m/z = 160: A significant peak corresponding to the loss of a methyl group ([M-15]⁺). |
Protocols for Analytical Characterization
1. NMR Sample Preparation and Analysis:
-
Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Validation: The resulting spectra should match the expected chemical shifts and integration values outlined in the table above. The absence of signals corresponding to starting materials or solvents confirms purity.[17]
2. FTIR Sample Preparation and Analysis:
-
Protocol: As the product is a liquid, the simplest method is to apply a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Validation: The presence of the characteristic C≡C and Si-C stretching frequencies provides strong evidence for the successful synthesis.[14][18]
3. Mass Spectrometry Analysis:
-
Protocol: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
Validation: The observation of the correct molecular ion peak (m/z = 175.3) confirms the molecular formula.[10][12]
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 3- (Trimethylsilyl)ethynyl pyridine 97 80673-00-3 [sigmaaldrich.com]
- 13. 3- (Trimethylsilyl)ethynyl pyridine 97 80673-00-3 [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol [mdpi.com]
- 18. youtube.com [youtube.com]
An In-depth Spectroscopic Analysis of 3-(Trimethylsilylethynyl)pyridine: A Guide for Researchers
Introduction
3-(Trimethylsilylethynyl)pyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its structure, incorporating a nucleophilic pyridine ring and a sterically protected terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. The trimethylsilyl (TMS) group not only serves as a protecting group for the alkyne, facilitating selective reactions, but also enhances the solubility of the molecule in organic solvents.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of the spectra is grounded in fundamental principles and supported by data from analogous structures and established spectroscopic libraries, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents distinct functionalities that give rise to characteristic signals in various spectroscopic techniques. The pyridine ring offers a set of aromatic protons and carbons with specific chemical shifts influenced by the nitrogen heteroatom and the C-3 substituent. The ethynyl linker is characterized by its unique triple bond vibration in IR spectroscopy and specific carbon chemical shifts in ¹³C NMR. The trimethylsilyl group provides a prominent singlet in the ¹H NMR spectrum and is a key indicator in mass spectrometry due to its characteristic fragmentation patterns.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the trimethylsilyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | ~8.7 | Doublet of doublets (dd) | J ≈ 4.8, 1.5 Hz | 1H |
| H-6 (Pyridine) | ~8.5 | Doublet (d) | J ≈ 4.8 Hz | 1H |
| H-4 (Pyridine) | ~7.8 | Doublet of triplets (dt) | J ≈ 7.8, 1.8 Hz | 1H |
| H-5 (Pyridine) | ~7.3 | Doublet of doublets (dd) | J ≈ 7.8, 4.8 Hz | 1H |
| -Si(CH₃)₃ | ~0.25 | Singlet (s) | - | 9H |
Analysis and Interpretation
-
Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effect of the nitrogen atom deshields the ortho (H-2, H-6) and para (H-4) protons relative to benzene. The ethynyl substituent at the 3-position will further influence the chemical shifts. H-2 and H-6 are most deshielded due to their proximity to the nitrogen. The predicted multiplicities and coupling constants are based on typical pyridine ring coupling patterns.[1]
-
Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are magnetically equivalent and will therefore appear as a sharp singlet. This signal is expected to be significantly upfield (around 0.25 ppm) due to the electropositive nature of silicon.[2] The integration value of 9H for this signal is a key diagnostic feature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the ten carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to approximately 200 ppm.
-
A sufficient number of scans (often several hundred to a few thousand) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~152 |
| C-6 (Pyridine) | ~149 |
| C-4 (Pyridine) | ~138 |
| C-5 (Pyridine) | ~123 |
| C-3 (Pyridine) | ~120 |
| C≡C-Si | ~103 |
| C≡C-Py | ~90 |
| -Si(CH₃)₃ | ~0.0 |
Analysis and Interpretation
-
Pyridine Carbons: The carbons of the pyridine ring are found in the aromatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the substituent (C-3) will have its chemical shift influenced by the alkyne group.[3]
-
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected in the range of 90-105 ppm. The carbon attached to the silicon (C≡C-Si) is typically more deshielded than the carbon attached to the pyridine ring (C≡C-Py).[4]
-
Trimethylsilyl (TMS) Carbons: The carbons of the methyl groups on the silicon atom are highly shielded and appear far upfield, typically around 0 ppm.[5]
Figure 2: A logical workflow for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₃) | 2960-2850 | Medium-Strong |
| C≡C Stretch (Alkyne) | ~2160 | Medium |
| C=C, C=N Stretch (Pyridine Ring) | 1600-1400 | Medium-Strong |
| Si-C Stretch | 1250, 840 | Strong |
Analysis and Interpretation
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear just above 3000 cm⁻¹.[6]
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups of the TMS moiety will be observed in the 2960-2850 cm⁻¹ region.[7]
-
C≡C Stretch: The carbon-carbon triple bond stretch is a highly characteristic absorption for alkynes. In terminal alkynes, this band is typically found between 2140-2100 cm⁻¹. The attachment of a silicon atom is known to shift this band to slightly higher wavenumbers, around 2160 cm⁻¹, and it is expected to be of medium intensity. The IR spectrum of the related 2-(2-(trimethylsilyl)ethynyl)pyridine shows this peak at 2166 cm⁻¹.[5]
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.[8]
-
Si-C Stretch: The vibrations of the Si-C bonds in the trimethylsilyl group are expected to produce strong absorptions around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). These are highly diagnostic for the presence of a TMS group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Use a suitable capillary column (e.g., a 30 m DB-5ms).
-
Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 200).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₁₀H₁₃NSi) is 175.30 g/mol .
| m/z | Predicted Fragment Ion | Interpretation |
| 175 | [M]⁺ | Molecular Ion |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical |
| 102 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl radical |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Analysis and Interpretation
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 175. Its intensity may vary, but it should be observable.
-
[M - 15]⁺: A peak at m/z 160, corresponding to the loss of a methyl radical (•CH₃) from the TMS group, is a very common fragmentation pathway for trimethylsilylated compounds.[9] This is often a prominent peak in the spectrum.
-
[M - 73]⁺: A peak at m/z 102 would correspond to the loss of the trimethylsilyl radical (•Si(CH₃)₃), leaving the 3-ethynylpyridine radical cation.
-
Base Peak: The base peak (the most intense peak) in the spectrum is very likely to be at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This is a hallmark of TMS-containing compounds in EI-MS.[10]
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a complementary and comprehensive picture of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of related compounds, offers a robust framework for the identification and characterization of this important chemical building block. The characteristic signals of the 3-substituted pyridine ring, the trimethylsilyl group, and the ethynyl linker are readily identifiable in their respective spectra. This guide provides researchers with the foundational knowledge and expected data to confidently utilize and study this compound in their scientific endeavors.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Trimethylsilyloxypyridine | C8H13NOSi | CID 592532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unable to Retrieve Data for CAS Number 8067-30-3
Initial searches for the physicochemical data associated with CAS number 8067-30-3 have not yielded any specific results. This suggests that the provided CAS number may be invalid or incorrect.
Efforts to gather information on the requested topic were unsuccessful as the identifier "8067-30-3" does not correspond to a recognized substance in chemical databases. While searches were conducted for similar numerical sequences, no direct match or relevant alternative was found. For instance, information was available for substances with different CAS numbers such as Halquinol (8067-69-4) and anhydrous magnesium chloride (7786-30-3), but these are distinct chemical entities.[1][2]
Without a valid Chemical Abstracts Service (CAS) number, it is not possible to provide an accurate and authoritative technical guide on the physicochemical properties, experimental protocols, or any other related scientific information as requested.
We recommend that researchers, scientists, and drug development professionals verify the CAS number for their substance of interest to ensure the accuracy of the information they are seeking. Please provide a corrected CAS number to proceed with the generation of a comprehensive technical guide.
References
Introduction: The Strategic Importance of 3-(Trimethylsilylethynyl)pyridine
An In-depth Technical Guide to 3-(Trimethylsilylethynyl)pyridine: A Versatile Building Block in Modern Organic Synthesis
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary organic synthesis. We will delve into its fundamental properties, synthesis, and strategic applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative scientific literature.
This compound (CAS No: 80673-00-3) is a bifunctional reagent that marries the rich chemistry of the pyridine ring with the synthetic flexibility of a protected terminal alkyne. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials, prized for its electronic properties and ability to engage in hydrogen bonding.[1][2] The trimethylsilyl (TMS) group on the ethynyl function serves as a robust and sterically influential protecting group, preventing the acidic terminal alkyne proton from undergoing unwanted side reactions while enabling a host of selective transformations.[3] This dual nature makes it an invaluable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NSi | [6] |
| Molecular Weight | 175.30 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | 229 °C (lit.) | [9] |
| Density | 0.922 g/mL at 25 °C (lit.) | [9] |
| Refractive Index (n20/D) | 1.529 (lit.) | [9] |
| Flash Point | 94.4 °C (201.9 °F) - closed cup | [9] |
| CAS Number | 80673-00-3 | [6] |
Synthesis of this compound
The preparation of this compound can be achieved through several reliable methods. A common and efficient approach is the direct silylation of 3-ethynylpyridine. This method offers high yields and operational simplicity. The causality behind this choice of reagents lies in the use of a zinc catalyst, which facilitates the silylation of the terminal alkyne under relatively mild conditions.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Diethylzinc-Mediated Silylation of 3-Ethynylpyridine[8]
This protocol is based on a general procedure for the silylation of terminal alkynes.
Materials:
-
3-Ethynylpyridine (1 equivalent)
-
Chlorotrimethylsilane (1 equivalent)
-
Diethylzinc (Et₂Zn), 1 M solution in hexane (0.5 equivalents)
-
Anhydrous Hexane/Acetonitrile (solvent)
-
Standard Schlenk line and glassware
-
Internal standard (e.g., CH₂Br₂) for NMR analysis
-
Silica gel, Hexane, Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-ethynylpyridine (e.g., 2 mmol, 206 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is crucial as organozinc reagents are pyrophoric and the reaction is sensitive to air and moisture.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (10 mL), followed by chlorotrimethylsilane (2 mmol, 0.25 mL), and finally the 1 M hexane solution of Et₂Zn (1 mL, 1 mmol). The diethylzinc acts as a mediator, forming a zinc acetylide intermediate that is then quenched by the chlorosilane.
-
Reaction: Seal the Schlenk flask and stir the mixture at 80 °C for 20 hours. The elevated temperature is necessary to drive the reaction to completion.
-
Workup: After cooling the reaction mixture to room temperature, carefully evaporate the solvent on a rotary evaporator.
-
Analysis & Purification: Analyze the crude product by ¹H NMR using an internal standard to determine the yield. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[6]
Core Applications: A Gateway to Molecular Complexity
The synthetic utility of this compound stems from the strategic interplay between the protected alkyne and the pyridine core. The TMS group can be selectively removed to unmask the terminal alkyne, which then becomes a powerful handle for carbon-carbon bond formation.
Deprotection: Unmasking the Reactive Alkyne
The selective removal of the TMS group is a critical step to enable subsequent reactions like the Sonogashira coupling. This is typically achieved under mild conditions using a fluoride source or basic hydrolysis, which selectively cleaves the silicon-carbon bond without affecting other functional groups.
Diagram: Key Application Workflow
Caption: Strategic workflow from protected reagent to complex product.
Experimental Protocol: TMS Deprotection with Potassium Carbonate[6]
This protocol provides a mild and efficient method for generating the terminal alkyne.
Materials:
-
This compound (1 equivalent)
-
Potassium carbonate (K₂CO₃, catalytic to stoichiometric amount)
-
Methanol (MeOH)
-
Chloroform (CHCl₃) or other suitable organic solvent
Procedure:
-
Dissolution: Dissolve this compound in a mixture of methanol and chloroform.
-
Base Addition: Add potassium carbonate to the solution. The methoxide ions generated in-situ from methanol and K₂CO₃ are the active nucleophiles that attack the silicon atom, leading to the cleavage of the C-Si bond.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude 3-ethynylpyridine, which can often be used in the next step without further purification.
The Sonogashira Coupling: A Cornerstone Reaction
The Sonogashira reaction is a powerful palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[10][11][12] It is one of the most important applications of 3-ethynylpyridine (derived from its TMS-protected precursor) for constructing aryl-alkynyl pyridine frameworks.
The Catalytic Cycle Explained: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the key copper(I) acetylide intermediate by coordinating to the terminal alkyne, increasing its acidity and allowing for deprotonation by the amine base.[11][12]
Diagram: Simplified Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 3-Ethynylpyridine with an Aryl Halide[6][16][17]
Materials:
-
3-Ethynylpyridine (1.2 equivalents)
-
Aryl halide (e.g., 4-iodo-N,N-dimethylaniline, 1 equivalent)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (catalyst, e.g., 2 mol%)
-
Copper(I) iodide (CuI) (co-catalyst, e.g., 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (base and solvent)
-
Anhydrous THF or DMF (co-solvent, optional)
Procedure:
-
Catalyst Loading: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI. The use of a copper co-catalyst is classic for Sonogashira reactions and is essential for activating the alkyne.[11]
-
Reagent Addition: Add the solvent (e.g., Et₃N/THF mixture). Add the aryl halide, followed by 3-ethynylpyridine. The amine serves as both the base to neutralize the HX formed and often as the solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC or GC-MS analysis indicates completion. Microwave irradiation can also be employed to significantly shorten reaction times.[13]
-
Workup: Once the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water or saturated ammonium chloride solution to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the desired aryl-alkynyl pyridine.
Broader Impact in Drug Discovery and Materials Science
The 3-pyridylacetylene scaffold, readily accessible from this compound, is a valuable pharmacophore. Its rigid, linear geometry allows it to act as a spacer, while the nitrogen atom provides a key interaction point for biological targets.[1] This building block has been incorporated into a wide range of biologically active molecules, including kinase inhibitors and central nervous system agents.
In materials science, the incorporation of the pyridyl-ethynyl unit into conjugated polymers and small molecules is used to tune their photophysical and electronic properties.[4] The nitrogen atom can be used to coordinate with metals or to alter the electron-accepting character of the material, making these compounds promising for applications in organic electronics.
Conclusion
This compound has firmly established itself as a cornerstone building block in modern organic chemistry. Its value lies not just in its constituent parts, but in the strategic and sequential manner in which its reactivity can be unleashed. The robust TMS protecting group allows for the pyridine core to be manipulated, while its selective removal provides a gateway to powerful C-C bond-forming reactions like the Sonogashira coupling. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile reagent in the synthesis of the next generation of pharmaceuticals and advanced materials.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 80673-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. arkat-usa.org [arkat-usa.org]
The Architecture of Efficacy: An In-depth Technical Guide to the Crystal Structure of Functionalized Pyridine Derivatives
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its versatility stems from its unique electronic properties and the ease with which it can be functionalized, allowing for the fine-tuning of physicochemical and pharmacological characteristics.[1] This guide provides an in-depth exploration of the crystalline architecture of functionalized pyridine derivatives. We will delve into the strategic considerations for synthesis and crystallization, the power of single-crystal X-ray diffraction in elucidating three-dimensional structures, and the critical role of non-covalent interactions in dictating crystal packing. By understanding these fundamental principles, researchers can rationally design and engineer pyridine-based molecules with optimized solid-state properties, ultimately accelerating the drug development pipeline.
The Pyridine Nucleus: A Privileged Scaffold in Drug Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a vast array of pharmaceuticals.[2][3] Its prevalence can be attributed to several key features:
-
Polarity and Solubility: The nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, which can enhance the aqueous solubility and bioavailability of drug candidates.[3][4]
-
Chemical Stability and Reactivity: Pyridine exhibits a balance of aromatic stability and reactivity, making it a robust yet versatile starting point for chemical modifications.[4]
-
Binding Interactions: The nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring can engage in π-π stacking, contributing to binding affinity and specificity.[1]
The strategic functionalization of the pyridine ring allows medicinal chemists to modulate these properties, influencing everything from a compound's potency and selectivity to its absorption, distribution, metabolism, and excretion (ADME) profile.
From Synthesis to Single Crystal: A Practical Workflow
The journey to understanding the crystal structure of a functionalized pyridine derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route and crystallization method is paramount in obtaining high-quality single crystals suitable for diffraction studies.
Synthesis of Functionalized Pyridine Derivatives
A plethora of synthetic methodologies exist for the preparation of functionalized pyridines. A common and effective approach is the multi-step synthesis, which allows for precise control over the substitution pattern. For instance, a four-step process can be employed to synthesize pyridine-based 1,3,4-oxadiazole derivatives, which have shown promising anticancer properties.[5]
Illustrative Synthetic Pathway:
Caption: A generalized multi-step synthesis workflow for obtaining functionalized pyridine derivatives.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent, temperature, and crystallization technique can profoundly impact the outcome.
Common Crystallization Techniques:
| Technique | Principle | Best Suited For |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the compound to the point of crystallization. | Thermally stable, moderately soluble compounds. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution induces crystallization. | Small quantities of material.[6] |
| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystallization occurs at the interface. | Compounds sensitive to temperature changes. |
| Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth. | Compounds with a significant temperature-dependent solubility. |
Experimental Protocol: Vapor Diffusion for Crystallization of a Pyridine Derivative
-
Preparation of the Inner Vial: Dissolve 2-5 mg of the purified pyridine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) in a small, open vial.
-
Preparation of the Outer Vial: Add a small volume (1-2 mL) of a volatile anti-solvent (e.g., diethyl ether, pentane) to a larger vial.
-
Assembly: Carefully place the inner vial inside the outer vial, ensuring the solvent levels are below the top of the inner vial.
-
Sealing and Incubation: Seal the outer vial and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the setup for crystal growth over several days to weeks.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.[5][7] This powerful analytical method provides a wealth of information, including:
-
Molecular Conformation: The exact shape and geometry of the pyridine derivative.
-
Crystal System and Space Group: The symmetry of the crystal lattice.
-
Unit Cell Parameters: The dimensions of the repeating unit of the crystal structure.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions that hold the molecules together in the crystal.
Workflow for Single-Crystal X-ray Diffraction Analysis:
Caption: The sequential process of determining a crystal structure using single-crystal X-ray diffraction.
The resulting crystallographic data, often deposited in databases like the Cambridge Structural Database (CSD), provides a detailed blueprint of the solid-state structure.[8]
The Influence of Functionalization on Crystal Packing
The nature and position of functional groups on the pyridine ring are the primary determinants of the crystal packing arrangement. These substituents orchestrate a complex interplay of intermolecular forces that govern the overall crystal architecture.
The Directing Power of Hydrogen Bonds
Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the crystal engineering of pyridine derivatives.[9][10] The pyridine nitrogen is a proficient hydrogen bond acceptor, readily interacting with donor groups such as hydroxyls (-OH) and amides (-NH). The introduction of hydrogen bond donors and acceptors can lead to the formation of well-defined supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.
The strategic use of hydrogen bonding can even influence the coplanarity of molecular fragments, which in turn can impact material properties like birefringence.[9]
The Subtle Art of π-π Stacking
Aromatic rings, including pyridine, can interact through π-π stacking, where the electron-rich π systems of adjacent rings overlap.[11][12] These interactions, while weaker than hydrogen bonds, are vital in stabilizing crystal structures, particularly in planar molecules. The geometry of π-π stacking can vary, with common arrangements including:
-
Face-to-face: The rings are parallel and directly on top of each other.
-
Parallel-displaced: The rings are parallel but offset from one another.[13]
-
T-shaped: The edge of one ring points towards the face of another.
The presence of electron-withdrawing or electron-donating substituents can modulate the electrostatic potential of the pyridine ring, influencing the preferred stacking geometry and strength.[14]
Visualizing Intermolecular Interactions:
Caption: A schematic representation of hydrogen bonding and π-π stacking between functionalized pyridine molecules.
The Phenomenon of Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[15][16] These different crystalline forms, or polymorphs, can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. This is of paramount importance in the pharmaceutical industry, as an unexpected polymorphic transformation can affect a drug's efficacy and shelf-life.
The formation of a particular polymorph can be influenced by a variety of factors, including:
-
Solvent of crystallization [17]
-
Temperature and cooling rate [18]
-
Presence of impurities
-
Molecular conformation [19]
A thorough understanding and control of polymorphism are critical for ensuring the consistency and quality of an active pharmaceutical ingredient (API).
Bridging Structure and Function: Implications for Drug Development
The detailed knowledge of the crystal structure of a functionalized pyridine derivative provides invaluable insights for drug development professionals.
-
Structure-Activity Relationship (SAR): By correlating the three-dimensional structure with biological activity, researchers can understand how specific functional groups and their spatial arrangement contribute to the desired pharmacological effect.[20]
-
Rational Drug Design: Crystal structure information enables the rational design of new analogues with improved properties. For example, understanding the binding mode of a pyridine derivative in a protein active site allows for the targeted modification of the molecule to enhance its affinity and selectivity.
-
Solid-State Properties and Formulation: The crystal packing and intermolecular interactions directly influence the solid-state properties of a drug, such as its solubility, dissolution rate, and stability. This knowledge is crucial for the development of stable and effective drug formulations.
Conclusion
The crystal structure of a functionalized pyridine derivative is a rich source of information that underpins its chemical behavior and biological activity. Through a synergistic approach of targeted synthesis, meticulous crystallization, and advanced crystallographic analysis, researchers can gain a profound understanding of the intricate interplay of molecular conformation and intermolecular forces. This knowledge empowers the rational design of novel pyridine-based compounds with tailored properties, ultimately paving the way for the development of safer and more effective medicines. The continued exploration of the crystalline landscape of these versatile molecules will undoubtedly fuel future innovations in medicinal chemistry and materials science.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovering the stacking landscape of a pyridine-pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi-res.com [mdpi-res.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Silylated Pyridines: A Senior Application Scientist's Guide to Stability and Storage
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Silylated pyridines are versatile and powerful intermediates in modern organic synthesis, finding extensive application in the construction of complex molecules, pharmaceuticals, and agrochemicals.[1][2][3] Their utility, however, is intrinsically linked to their chemical stability, which is often compromised by their sensitivity to atmospheric conditions. This guide provides a comprehensive overview of the factors governing the stability of silylated pyridines, outlines their primary degradation pathways, and establishes field-proven protocols for their optimal storage and handling. By understanding the causality behind these procedures, researchers can ensure the integrity of these valuable reagents, leading to more reliable, reproducible, and successful experimental outcomes.
The Chemical Nature of Silylated Pyridines: Understanding the Core Instability
Silylated pyridines are organosilicon compounds where a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), is covalently bonded to either a carbon atom on the pyridine ring (C-silylated) or the nitrogen atom (N-silylated). While the silicon-carbon (Si-C) bond is relatively robust, it is the inherent polarity of the silicon-element bond—driven by silicon's lower electronegativity compared to carbon, oxygen, or nitrogen—that defines the reactivity and primary instability of these molecules.[4] The silicon atom acts as an electrophilic center, making it susceptible to nucleophilic attack, most ubiquitously by water.
The Primary Degradation Pathway: Hydrolysis
The principal threat to the stability of any silylated compound, including silylated pyridines, is hydrolysis. Silylating agents and their derivatives are known to be highly sensitive to moisture.[5][6] The presence of even trace amounts of water in solvents, reagents, or the atmosphere can lead to the cleavage of the Si-C or Si-N bond.
The mechanism involves a nucleophilic attack by a water molecule on the electrophilic silicon atom. This process regenerates the parent pyridine and forms a silanol byproduct (e.g., trimethylsilanol). For N-silylated pyridines or related intermediates like N-silyl-dihydropyridines, this hydrolysis is particularly rapid.[2] While C-silylated pyridines are generally more stable, they are not immune and can be deprotected using fluoride ions or under certain acidic conditions.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling with 3-(Trimethylsilylethynyl)pyridine
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for performing the Sonogashira cross-coupling reaction using 3-(Trimethylsilylethynyl)pyridine. This protocol is tailored for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the strategic importance of the trimethylsilyl (TMS) protecting group. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed cross-coupling reaction, often co-catalyzed by a copper(I) species, is invaluable for constructing arylalkynes and conjugated enynes, which are critical scaffolds in pharmaceuticals, natural products, and advanced organic materials.[3][4][5][6] Its versatility and tolerance for a wide range of functional groups have cemented its role in medicinal chemistry and drug discovery for creating complex molecular architectures.[7][8]
This compound is a particularly useful building block in this context. The pyridine moiety is a common feature in pharmacologically active compounds, and the ethynyl linker allows for the extension of the molecular framework. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This protection is crucial for preventing the undesirable side reaction of alkyne homocoupling, known as Glaser coupling, which can be promoted by the copper co-catalyst.[1] The TMS group can be selectively removed under mild conditions post-coupling to either yield the terminal alkyne for further functionalization or be carried through subsequent synthetic steps.
Mechanistic Rationale: The Catalytic Cycles at Play
The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) precatalyst. The cycle commences with the oxidative addition of the aryl or vinyl halide (e.g., an aryl bromide) to the Pd(0) complex. This is followed by a transmetalation step where a copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[9][10]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[11] While highly effective, the copper co-catalyst can also promote the oxidative dimerization of the alkyne (Glaser coupling), a key reason for employing TMS protection.[1]
It is important to note that "copper-free" Sonogashira protocols have been developed to circumvent the issue of homocoupling.[12] These reactions often require different ligands or bases to facilitate the direct reaction of the alkyne with the palladium complex.
Diagram: The Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure for the coupling of an aryl bromide with this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | Reagent | Standard Supplier | Substrate |
| This compound | >95% | Standard Supplier | Coupling Partner |
| PdCl₂(PPh₃)₂ | Catalyst | Standard Supplier | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | >98% | Standard Supplier | Co-catalyst |
| Triethylamine (TEA) | Anhydrous | Standard Supplier | Base and Solvent |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Solvent |
| Toluene | Anhydrous | Standard Supplier | Alternative Solvent |
| Saturated NH₄Cl solution | ACS | Lab Prepared | For Quenching |
| Ethyl Acetate | ACS | Standard Supplier | Extraction Solvent |
| Brine | ACS | Lab Prepared | For Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS | Standard Supplier | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For Chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl bromide (1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and copper(I) iodide (CuI, 0.04-0.10 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
-
Addition of Reagents:
-
Under a positive flow of nitrogen, add anhydrous triethylamine (3.0-5.0 equiv) and anhydrous THF or toluene (to achieve a ~0.1-0.2 M concentration of the aryl bromide).
-
Add this compound (1.2-1.5 equiv) via syringe.
-
Rationale: Using an excess of the alkyne component can help drive the reaction to completion. Triethylamine acts as both the base to neutralize the HBr formed and as a solvent. Anhydrous conditions are crucial to prevent catalyst deactivation.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed. Reaction times can vary from 2 to 24 hours.
-
Rationale: The choice of temperature depends on the reactivity of the aryl halide (iodides are more reactive than bromides).[9] Steric hindrance on either coupling partner may necessitate higher temperatures or longer reaction times.[13]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the triethylamine hydrobromide salt and quench the reaction.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TMS-protected coupled product.
-
Diagram: Experimental Workflow
Caption: General workflow for Sonogashira coupling.
Post-Coupling: Deprotection of the Trimethylsilyl Group
The TMS group is valued for its stability during the coupling reaction and its facile removal under mild conditions. This allows for the unmasking of the terminal alkyne for subsequent transformations.
Deprotection Protocol
-
Setup:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol or a mixture of THF and methanol.
-
-
Reagent Addition:
-
Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 equiv).
-
Rationale: Potassium carbonate in methanol is a mild base that selectively cleaves the Si-C(sp) bond without affecting many other functional groups.[14][15] Alternatively, fluoride sources like tetrabutylammonium fluoride (TBAF) in THF can be used.[16]
-
-
Reaction and Workup:
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, neutralize the reaction with a mild acid (e.g., dilute HCl) or quench with water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield the deprotected terminal alkyne.
-
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Use fresh Pd and Cu catalysts; Ensure solvents are anhydrous; Increase reaction temperature. |
| Glaser Homocoupling | Presence of oxygen; Insufficient TMS protection. | Ensure the reaction is run under a strictly inert atmosphere; Check the purity of the silylated alkyne. |
| Decomposition of Starting Material | Reaction temperature is too high; Unstable substrate. | Run the reaction at a lower temperature for a longer duration; Consider a milder base. |
| Difficult Purification | Close-running spots on TLC. | Optimize the chromatography solvent system; Consider derivatization if possible. |
Conclusion
The Sonogashira coupling of this compound with aryl halides is a robust and highly effective method for the synthesis of pyridine-containing arylalkynes. The use of a TMS protecting group is a key strategy to prevent unwanted side reactions and allows for the isolation of a versatile intermediate. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently construct complex molecular architectures essential for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Desilylation of 3-(Trimethylsilylethynyl)pyridine to Access the Versatile Building Block, 3-Ethynylpyridine
Introduction: Unlocking the Potential of 3-Ethynylpyridine in Synthesis
3-Ethynylpyridine is a cornerstone heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its rigid, linear geometry and the reactive terminal alkyne functionality make it an invaluable synthon for constructing complex molecular architectures. Specifically, the ethynyl group serves as a versatile handle for a variety of transformations, most notably the Sonogashira cross-coupling reaction, which is instrumental in the formation of carbon-carbon bonds.[3][4][5][6][7][8] This capability has led to the incorporation of the 3-pyridylethynyl motif into a range of biologically active molecules and advanced organic materials.[1][6][9]
The direct handling of the volatile and reactive 3-ethynylpyridine can be challenging. To circumvent this, its trimethylsilyl (TMS)-protected precursor, 3-(trimethylsilylethynyl)pyridine, is often employed. The TMS group is an excellent protecting group for terminal alkynes due to its steric bulk and electronic properties, which render the acetylenic proton non-acidic and the alkyne less prone to undesired side reactions. The crux of this synthetic strategy lies in the efficient and clean removal of the TMS group at the desired stage to unmask the terminal alkyne. This process, known as desilylation or deprotection, is a critical step that dictates the overall success of the synthetic sequence.
This guide provides a detailed exploration of the primary methods for the desilylation of this compound, offering insights into the underlying mechanisms and providing field-proven protocols to empower researchers in their synthetic endeavors.
Strategic Selection of a Desilylation Method
The choice of a desilylation method is not a one-size-fits-all decision. A careful consideration of several factors is paramount to achieving a high yield of pure 3-ethynylpyridine. Key decision-making criteria include:
-
Substrate Sensitivity: The presence of other functional groups in the molecule that may be sensitive to the reaction conditions (e.g., esters, base-labile protecting groups).
-
Reaction Scale: Some methods are more amenable to large-scale synthesis than others.
-
Reagent Availability and Cost: The accessibility and cost-effectiveness of the reagents.
-
Work-up and Purification: The ease of removing byproducts and isolating the final product.
The most common and reliable desilylation strategies fall into two main categories: fluoride-mediated and base-mediated methods.
Fluoride-Mediated Desilylation: The Power of the Si-F Bond
Fluoride ions exhibit a remarkably high affinity for silicon, forming a strong Si-F bond. This thermodynamic driving force is the basis for the most widely used desilylation methods.
Mechanism of Fluoride-Mediated Desilylation
The reaction proceeds through a hypervalent silicon intermediate. The fluoride ion attacks the silicon atom of the TMS group, forming a pentacoordinate silicate species.[10][11] This intermediate is unstable and readily collapses, cleaving the silicon-carbon bond to release the acetylide anion. In the presence of a proton source (often the solvent or an additive), the acetylide is protonated to yield the terminal alkyne, 3-ethynylpyridine.
Caption: Mechanism of Fluoride-Mediated Desilylation.
Protocol 1: Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)
TBAF is a highly effective and commonly used fluoride source for desilylation due to its solubility in organic solvents.[12][13]
Advantages:
-
High efficiency and generally fast reaction times.
-
Mild reaction conditions, often at room temperature.
Disadvantages:
-
TBAF is hygroscopic, and the presence of water can affect the reaction.
-
The basicity of TBAF can sometimes lead to side reactions with sensitive functional groups.[13]
-
Removal of tetrabutylammonium salts during work-up can be challenging for polar products.[12][14]
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF (0.1–0.2 M).
-
Reagent Addition: To the stirred solution at room temperature, add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Standard Aqueous Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Non-Aqueous Work-up for Polar Products: For instances where the product has high water solubility, a non-aqueous work-up is recommended.[12][15] This involves adding calcium carbonate and a sulfonic acid resin (e.g., DOWEX 50WX8-400) to the reaction mixture, followed by filtration and evaporation of the solvent.[12][14]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Base-Mediated Desilylation: A Cost-Effective Alternative
Base-mediated desilylation offers a milder and often more cost-effective alternative to fluoride-based methods, particularly for large-scale syntheses.
Mechanism of Base-Mediated Desilylation
In the presence of a protic solvent like methanol, a base such as potassium carbonate generates a catalytic amount of the methoxide anion. The methoxide attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by proton transfer from the solvent to the acetylide, leading to the formation of the terminal alkyne and trimethylmethoxysilane.
Caption: Workflow for Base-Mediated Desilylation.
Protocol 2: Potassium Carbonate (K₂CO₃) in Methanol
This method is widely used due to its mildness, low cost, and operational simplicity.[16][17][18][19]
Advantages:
-
Mild and often chemoselective.
-
Inexpensive and readily available reagents.
-
Simple work-up procedure.
Disadvantages:
-
Can be slower than fluoride-mediated methods.
-
May not be suitable for substrates with base-sensitive functional groups (e.g., esters that can undergo transesterification).
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in methanol (0.1–0.2 M) in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (0.2–1.5 equiv) to the solution. For many substrates, a catalytic amount is sufficient.[17]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[16]
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic organic base that can be used for the chemoselective cleavage of acetylenic TMS groups, even in the presence of other base-labile functionalities like esters or alkyl silyl ethers.[20][21][22]
Advantages:
-
High chemoselectivity.[20]
-
Mild reaction conditions.
Disadvantages:
-
DBU is a stronger base than potassium carbonate, which may be a consideration for highly sensitive substrates.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile containing a small amount of water.[20]
-
Reagent Addition: Add DBU (0.1–1.0 equiv) to the solution.[20][21]
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) to increase the reaction rate.[20]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer to remove DBU and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Method Comparison
| Method | Reagents | Solvent | Temp. | Time | Yields | Key Considerations |
| TBAF | TBAF | THF | RT | 1-4 h | High | Fast and efficient; work-up can be challenging for polar products.[12][13] |
| K₂CO₃/MeOH | K₂CO₃ | Methanol | RT | 2-6 h | Good to High | Mild, cost-effective, and simple work-up; may be slow.[16][17] |
| DBU | DBU | Acetonitrile/H₂O | RT - 60°C | 1-5 h | High | Highly chemoselective; useful for substrates with other base-labile groups.[20][21] |
Downstream Application: Sonogashira Coupling
The primary utility of the newly synthesized 3-ethynylpyridine is as a coupling partner in the Sonogashira reaction.[3][4] This palladium- and copper-catalyzed cross-coupling reaction allows for the straightforward formation of a C(sp)-C(sp²) bond between 3-ethynylpyridine and an aryl or vinyl halide.[5][7][8]
Caption: Simplified Catalytic Cycle for the Sonogashira Coupling.
References
- 1. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 21. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: Synthesis of Pyridine-Based Ligands for Transition Metal Catalysis
Introduction: The Central Role of Pyridine Ligands in Modern Catalysis
The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. Its unique electronic properties, including its π-deficient nature and the Lewis basicity of the nitrogen atom, allow for the fine-tuning of the steric and electronic environment around a metal center. This control is paramount in developing catalysts with high activity, selectivity, and stability for a myriad of organic transformations. Pyridine-based ligands have proven indispensable in fields ranging from pharmaceuticals and fine chemicals to materials science.[1]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of key classes of pyridine-based ligands. We will delve into the preparation of bipyridines, terpyridines, and chiral pyridine derivatives, explaining the rationale behind common synthetic strategies. Furthermore, we will present standardized protocols for their application in representative catalytic reactions, offering a practical resource for researchers, scientists, and professionals in drug development.
I. Foundational Synthetic Methodologies for the Pyridine Core
The construction of the pyridine ring itself is a mature field of organic chemistry, with several named reactions providing versatile entry points to a wide array of substituted pyridines. Two of the most powerful and widely adopted methods are the Hantzsch and Kröhnke pyridine syntheses.
The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction
First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[3] The Hantzsch synthesis is highly valued for its operational simplicity and the ability to generate structurally diverse pyridines in a single step.[4][5]
Conceptual Workflow of the Hantzsch Pyridine Synthesis:
Figure 1: General workflow for the Hantzsch pyridine synthesis.
Protocol 1: Synthesis of a 2,6-Dimethyl-3,5-dicarbethoxy-4-phenylpyridine
This protocol exemplifies a classic Hantzsch reaction.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine intermediate to precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
To a stirred solution of the isolated dihydropyridine in glacial acetic acid, add nitric acid dropwise at room temperature.
-
After the addition is complete, heat the mixture to 80 °C for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure substituted pyridine.
The Kröhnke Pyridine Synthesis: A Versatile Route to Highly Functionalized Pyridines
The Kröhnke synthesis is another powerful method that allows for the preparation of highly substituted pyridines.[6][7] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate.[6][8] This method is particularly useful for synthesizing 2,4,6-trisubstituted pyridines.[7][8]
Mechanism of the Kröhnke Pyridine Synthesis:
The reaction proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[6] This intermediate then undergoes cyclization with ammonia, followed by dehydration and elimination to yield the aromatic pyridine ring.[6]
Figure 2: Simplified mechanism of the Kröhnke pyridine synthesis.
II. Synthesis of Key Pyridine-Based Ligand Classes
Building upon the foundational pyridine core, various classes of multidentate ligands have been developed for specific catalytic applications.
Bipyridine Ligands: The Workhorses of Catalysis
2,2'-Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry and catalysis.[9] Their strong chelation to a wide range of transition metals forms stable complexes that are effective catalysts for numerous reactions, including cross-coupling, polymerization, and oxidation.
Synthetic Strategies for Bipyridines:
The synthesis of bipyridines often relies on the coupling of two pyridine units. Common methods include:
-
Ullmann Coupling: The reaction of a halopyridine with a copper catalyst at elevated temperatures.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a pyridylboronic acid or ester and a halopyridine.[10]
-
Stille Coupling: A palladium-catalyzed cross-coupling of a pyridylstannane with a halopyridine.[10]
-
Negishi Coupling: The palladium- or nickel-catalyzed coupling of a pyridylzinc reagent with a halopyridine.[10]
Protocol 2: Synthesis of a Symmetrical 4,4'-Disubstituted-2,2'-bipyridine via Nickel-Mediated Homocoupling
This protocol is a reliable method for synthesizing symmetrical bipyridines.
Materials:
-
Substituted 2-bromopyridine
-
Nickel(II) chloride
-
Triphenylphosphine
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add nickel(II) chloride (0.1 equivalents) and triphenylphosphine (0.2 equivalents) to anhydrous DMF.
-
Add zinc dust (1.5 equivalents) to the stirred suspension. The color should change, indicating the formation of the active Ni(0) catalyst.
-
Add the substituted 2-bromopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Terpyridine Ligands: Tridentate Scaffolds for Enhanced Stability
2,2':6',2''-Terpyridines are tridentate ligands that form highly stable complexes with a wide range of transition metals.[11][12] These "pincer" ligands are instrumental in catalysis, supramolecular chemistry, and materials science.[11][13]
Synthetic Approach: The Kröhnke-Type Synthesis of Terpyridines
A common and efficient method for synthesizing terpyridines is a variation of the Kröhnke synthesis.[8][14] This involves the reaction of a 2-acetylpyridine with an appropriate aldehyde in the presence of a base and ammonia.
Protocol 3: One-Pot Synthesis of a 4'-Aryl-2,2':6',2''-terpyridine
This one-pot procedure is a convenient method for preparing a variety of terpyridine ligands.[8]
Materials:
-
Substituted aryl aldehyde
-
2-Acetylpyridine
-
Potassium hydroxide
-
Aqueous ammonia
-
Methanol
Procedure:
-
To a stirred mixture of 2-acetylpyridine (2 equivalents) and the substituted aryl aldehyde (1 equivalent) in methanol, add potassium hydroxide (1.2 equivalents).
-
Add aqueous ammonia (excess) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. A precipitate should form as the reaction progresses.[14]
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with water and then with a small amount of cold methanol.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization from ethanol or a similar solvent.
Chiral Pyridine-Containing Ligands for Asymmetric Catalysis
The development of chiral pyridine-based ligands has been a major focus in the field of asymmetric catalysis.[1] These ligands are designed to create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.[15][16]
Common Chiral Pyridine Ligand Scaffolds:
-
PyBox Ligands (Pyridine-bis(oxazolines)): These C2-symmetric ligands are highly effective in a variety of asymmetric reactions, including cyclopropanation, Diels-Alder reactions, and conjugate additions.
-
Chiral Bipyridines: Bipyridines with chiral substituents in the backbone or at the coordinating nitrogen atoms are used in asymmetric hydrogenation, hydrosilylation, and allylic alkylation.[15]
-
Pyridyl Alcohols and Amines: Simple chiral pyridyl alcohols and amines, often derived from the chiral pool, can serve as effective ligands in reactions such as the addition of organozinc reagents to aldehydes.[15][16]
Protocol 4: Synthesis of a Chiral Pyridine-bis(oxazoline) (PyBox) Ligand
This protocol outlines the synthesis of a PyBox ligand from a chiral amino alcohol.
Materials:
-
2,6-Pyridinedicarbonyl dichloride (or 2,6-pyridinedicarboxylic acid)
-
Chiral amino alcohol (e.g., (S)-valinol)
-
Thionyl chloride (if starting from the diacid)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
If starting from 2,6-pyridinedicarboxylic acid: Convert the diacid to the diacyl chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the 2,6-pyridinedicarbonyl dichloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the chiral amino alcohol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Slowly add the solution of the diacyl chloride to the stirred solution of the amino alcohol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the diamide intermediate.
-
To cyclize the diamide to the bis(oxazoline), dissolve it in anhydrous DCM and add a dehydrating agent such as thionyl chloride or Burgess reagent.
-
Stir the reaction at room temperature until the cyclization is complete (monitor by TLC).
-
Quench the reaction carefully with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude PyBox ligand by column chromatography on silica gel.
III. Application of Pyridine-Based Ligands in Transition Metal Catalysis
The true utility of these ligands is demonstrated in their application in catalytic reactions. The following protocols provide examples of how these ligands are employed in common and important transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[17] Pyridine-based ligands, particularly those incorporating phosphine donors, can enhance the efficiency and scope of this reaction.
Protocol 5: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using a Pyridine-Phosphine Ligand
Materials:
-
Aryl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Pyridine-phosphine ligand (e.g., 2-(diphenylphosphino)pyridine)
-
Potassium carbonate
-
Toluene/water (solvent system)
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (2 mol%), and the pyridine-phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the biaryl product by column chromatography.
Table 1: Representative Pyridine-Based Ligands and Their Catalytic Applications
| Ligand Class | Example Structure | Common Metal | Catalytic Application(s) |
| Bipyridine | 2,2'-Bipyridine | Pd, Ni, Ru, Cu | Cross-coupling, Polymerization, Oxidation |
| Terpyridine | 2,2':6',2''-Terpyridine | Fe, Co, Ru, Pt | C-H activation, Water oxidation, Supramolecular assembly |
| Chiral PyBox | Pyridine-bis(oxazoline) | Cu, Zn, Mg, Sc | Asymmetric Diels-Alder, Aldol, Michael additions |
| Pincer (NNN) | 2,6-bis(imino)pyridine | Fe, Co, Ni | Hydrogenation, Hydrosilylation, Polymerization |
| Pyridine-Phosphine | 2-(Dicyclohexylphosphino)pyridine | Pd, Ni, Rh | Cross-coupling, Carbonylation, Hydroformylation |
Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules.[18] Chiral pyridine-based ligands, in combination with metals like iridium or rhodium, can achieve high enantioselectivities.[19]
Protocol 6: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Alkene
Materials:
-
Prochiral alkene
-
[Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene)
-
Chiral pyridine-based ligand (e.g., a chiral pyridine-phosphine or PyBox derivative)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve [Ir(COD)Cl]2 (1 mol%) and the chiral ligand (2.2 mol%) in degassed DCM in a pressure-rated vessel.
-
Stir the solution for 15-30 minutes to allow for catalyst pre-formation.
-
Add the prochiral alkene (1 equivalent).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.
-
Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the reaction at the desired temperature (e.g., room temperature) for 12-24 hours.
-
Carefully vent the excess hydrogen.
-
Concentrate the reaction mixture and purify the chiral product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
IV. Conclusion
The synthesis of pyridine-based ligands is a dynamic and enabling field that continues to drive innovation in transition metal catalysis. The modularity and tunability of the pyridine core allow for the rational design of ligands with tailored properties for specific catalytic transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and apply these powerful tools in their own work, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. diva-portal.org [diva-portal.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
The Strategic Application of 3-(Trimethylsilylethynyl)pyridine in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold stands as a "privileged" structure, integral to a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable pharmacokinetic characteristics make it a cornerstone for the design of novel therapeutics.[1][2] When functionalized with an ethynyl group, the pyridine ring gains a powerful tool for molecular elaboration, enabling the construction of complex architectures through robust carbon-carbon bond-forming reactions. 3-(Trimethylsilylethynyl)pyridine emerges as a particularly valuable reagent in this context, offering a stable and versatile platform for the introduction of the 3-ethynylpyridine moiety into drug candidates.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of biologically active molecules, with a focus on kinase inhibitors, and provide detailed, field-proven protocols for its use in key synthetic transformations.
The Strategic Advantage of the Trimethylsilyl Group
The trimethylsilyl (TMS) group on the ethynyl moiety is not merely an incidental feature; it is a strategic protecting group that imparts several advantages in multi-step syntheses. The TMS group enhances the stability of the terminal alkyne, preventing undesired side reactions such as Glaser-type homocoupling. Furthermore, its lipophilic nature can improve solubility in organic solvents commonly used in cross-coupling reactions. Crucially, the TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent functionalization, providing a powerful handle for late-stage diversification of drug candidates.
Core Application: Sonogashira Cross-Coupling Reactions
A primary application of this compound in medicinal chemistry is its use as a coupling partner in the Sonogashira reaction.[3][4] This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to an aryl or heteroaryl scaffold.[3][4] This reaction is instrumental in the synthesis of a wide range of biologically active compounds.
Application in Kinase Inhibitor Synthesis: The Pyridinylaniline Scaffold
The pyridinylaniline motif is a well-established pharmacophore in the design of kinase inhibitors.[1][5] The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[5] The aniline portion provides a versatile point for substitution to enhance potency, selectivity, and pharmacokinetic properties.[5]
The synthesis of 3-(pyridin-3-ylethynyl)aniline, a key intermediate for a variety of kinase inhibitors, serves as an excellent case study for the application of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridine
While commercially available, understanding the synthesis of this compound provides valuable context. A common method involves the Sonogashira coupling of a 3-halopyridine with trimethylsilylacetylene.[6]
Materials:
-
3-Iodopyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodopyridine (1.0 equiv).
-
Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture until the starting material is fully dissolved.
-
To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv).
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)pyridine.
Protocol 2: Sonogashira Coupling of this compound with 3-Iodoaniline
This protocol details the synthesis of a key pyridinylaniline intermediate.
Materials:
-
This compound
-
3-Iodoaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 3-iodoaniline (1.0 equiv) and this compound (1.1 equiv) in anhydrous THF and triethylamine (3.0 equiv).
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv) to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield N-(pyridin-3-yl)-3-((trimethylsilyl)ethynyl)aniline.
Protocol 3: Desilylation of N-(pyridin-3-yl)-3-((trimethylsilyl)ethynyl)aniline
This protocol describes the removal of the TMS protecting group to yield the terminal alkyne.
Materials:
-
N-(pyridin-3-yl)-3-((trimethylsilyl)ethynyl)aniline
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(pyridin-3-yl)-3-((trimethylsilyl)ethynyl)aniline (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF (1.1 equiv) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 45 minutes.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography to afford 3-(pyridin-3-ylethynyl)aniline.
An alternative workup for TBAF-mediated desilylation involves the addition of a sulfonic acid resin and calcium carbonate, followed by filtration and evaporation, which can be advantageous for water-soluble products.[8][9]
Data Presentation
| Compound | Starting Materials | Key Reagents | Typical Yield |
| 3-((Trimethylsilyl)ethynyl)pyridine | 3-Iodopyridine, Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 70-85% |
| N-(pyridin-3-yl)-3-((trimethylsilyl)ethynyl)aniline | This compound, 3-Iodoaniline | PdCl₂(PPh₃)₂, CuI, TEA | 65-80% |
| 3-(pyridin-3-ylethynyl)aniline | N-(pyridin-3-yl)-3-((trimethylsilyl)ethynyl)aniline | TBAF | 85-95% |
Mandatory Visualizations
Caption: Synthetic workflow for 3-(pyridin-3-ylethynyl)aniline.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Conclusion: An Indispensable Tool for Medicinal Chemists
This compound has proven to be an invaluable reagent in the medicinal chemist's toolbox. Its stability, versatility, and the strategic utility of the trimethylsilyl protecting group make it a superior choice for the introduction of the 3-ethynylpyridine moiety into complex molecules. The robust and reliable nature of the Sonogashira coupling reaction, coupled with straightforward desilylation protocols, provides an efficient pathway to key intermediates for the synthesis of a diverse range of therapeutic agents, most notably kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this powerful building block in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-(Trimethylsilylethynyl)pyridine in the Synthesis of Advanced Organic Electronic Materials
Introduction: The Strategic Importance of 3-(Trimethylsilylethynyl)pyridine
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving targeted optoelectronic properties. This compound has emerged as a highly versatile and strategic precursor for the synthesis of sophisticated organic semiconductors, emitters, and sensitizers. Its unique trifunctional architecture—comprising an electron-deficient pyridine ring, a rigid ethynyl linker, and a labile trimethylsilyl (TMS) protecting group—provides chemists with a powerful tool to construct complex π-conjugated systems.
The pyridine moiety, with its inherent electron-deficient (n-type) character, allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for optimizing charge injection, transport, and recombination in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] The ethynyl group serves as a rigid, linear rod for extending π-conjugation, while the TMS group offers a crucial synthetic handle, enabling selective reactivity through well-established cross-coupling methodologies before a final deprotection step.[3][4]
This guide provides an in-depth exploration of the applications of this compound, detailing field-proven protocols and the scientific rationale behind key experimental choices for researchers in materials science and drug development.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity of this compound. It is a volatile liquid that should be stored under an inert atmosphere and refrigerated to prevent degradation.
| Property | Value | Source |
| CAS Number | 80673-00-3 | [5][6][7] |
| Molecular Formula | C₁₀H₁₃NSi | [5][6] |
| Molecular Weight | 175.3 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | ~229 °C (lit.) | [7] |
| Density | ~0.922 g/mL at 25 °C (lit.) | [7] |
| Storage | Store under inert atmosphere, preferably at -20°C | [7] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |
Core Synthetic Application: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is the cornerstone of synthesizing arylalkynes and is the primary method for incorporating the 3-(ethynyl)pyridine unit into larger conjugated systems.[9] This reaction creates a robust carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[10]
Mechanistic Rationale and Causality
The reaction relies on a synergistic dual-catalytic cycle involving palladium and copper(I).[9]
-
Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).
-
Copper Cycle: The terminal alkyne (after in-situ TMS deprotection, or if a terminal alkyne is used directly) reacts with the Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne group to the palladium complex (transmetalation). The resulting complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The use of the TMS-protected alkyne is advantageous as it prevents the undesired homocoupling of the alkyne (Glaser coupling). While some Sonogashira-type reactions can proceed without prior deprotection of the TMS group, particularly with copper co-catalysts, a dedicated deprotection step is often employed for cleaner reactions and higher yields.[4]
Caption: Simplified Sonogashira Catalytic Cycle.
Protocol: Sonogashira Coupling of 3-Bromoiodobenzene with 3-(Ethynyl)pyridine (Generated in situ)
This protocol details a two-step, one-pot procedure involving the deprotection of this compound followed by its coupling with an aryl halide.
Materials:
-
This compound
-
1-Bromo-3-iodobenzene (or other suitable aryl halide)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Reagent Addition: Add anhydrous, degassed solvent (THF or DMF) to dissolve the solids, followed by triethylamine (3.0 equiv).
-
Deprotection: In a separate flask, dissolve this compound (1.2 equiv) in a small amount of THF. Add TBAF solution (1.3 equiv) dropwise and stir at room temperature for 30 minutes. This generates the terminal alkyne, 3-ethynylpyridine.[11]
-
Coupling Reaction: Transfer the freshly prepared 3-ethynylpyridine solution to the Schlenk flask containing the catalyst and aryl halide via cannula.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.[3]
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol: Post-Coupling TMS Deprotection
In many synthetic strategies, the TMS group is carried through one or more coupling steps and removed at a later stage. This is useful for creating terminal alkynes on more complex molecules for subsequent reactions like "click" chemistry.[11]
Materials:
-
TMS-protected pyridine-containing compound
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[3]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the TMS-protected compound (1.0 equiv) in a mixture of methanol and dichloromethane (e.g., 2:1 v/v).
-
Base Addition: Add a catalytic amount of K₂CO₃ (e.g., 0.2 equiv) or a stoichiometric amount of methanolic NaOH.[3]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC, observing the disappearance of the starting material. Usually complete within 1-3 hours.
-
Work-up: Quench the reaction by adding water. Extract the product with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the deprotected terminal alkyne, which is often pure enough for the next step or can be further purified by chromatography.
Role in Tuning Optoelectronic Properties
The incorporation of the 3-ethynylpyridine moiety is a deliberate design choice to impart specific electronic characteristics to a molecule.
-
Electron Transport: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. When integrated into a conjugated polymer or small molecule, it lowers the LUMO energy level, facilitating smoother electron injection from the cathode and enhancing electron transport capabilities. This makes pyridine-based materials excellent candidates for electron-transporting materials (ETMs) or as electron-accepting units in donor-acceptor architectures.[1]
-
Hole Blocking: The deep HOMO level of pyridine-based units can serve as an effective barrier to prevent holes from leaking from the emissive layer to the electron-transport layer in OLEDs, thereby confining charge recombination to the desired zone and improving device efficiency.[1]
-
Applications in OPVs and OLEDs: In organic solar cells, the pyridine unit can be used to tune the energy levels of donor or acceptor materials to optimize the open-circuit voltage (Voc).[1][12][13] In OLEDs, they are integral to creating efficient ETMs and host materials for thermally activated delayed fluorescence (TADF) and phosphorescent emitters.[1][14][15]
| Parameter | Influence of Pyridine Incorporation | Rationale |
| LUMO Energy Level | Lowered (stabilized) | Electronegative nitrogen atom withdraws electron density from the π-system. |
| HOMO Energy Level | Lowered (stabilized) | The inductive effect of the nitrogen atom also stabilizes the HOMO. |
| Electron Mobility | Often enhanced | Improved intermolecular interactions and favorable LUMO level for electron hopping.[1] |
| Device Efficiency | Potentially increased | Better charge balance, improved injection, and hole-blocking capabilities.[1][14] |
Illustrative Synthetic Workflow
The following diagram illustrates a plausible workflow for synthesizing a simple donor-acceptor oligomer using this compound as the key acceptor building block.
Caption: Synthetic Workflow for a Donor-Acceptor Oligomer.
Troubleshooting and Considerations
-
Poor Reaction Yields in Sonogashira:
-
Cause: Inactive catalyst, insufficient degassing (oxygen can poison the Pd(0) catalyst), or impure reagents.
-
Solution: Use fresh, high-purity catalysts and solvents. Ensure the reaction vessel is thoroughly purged with an inert gas. Consider using a more active palladium catalyst or ligand if coupling with challenging substrates like aryl chlorides.
-
-
Formation of Homocoupled Alkyne:
-
Cause: Presence of oxygen, especially when using a copper co-catalyst.
-
Solution: Rigorous degassing of solvents and the reaction mixture. Running the reaction under strict anaerobic conditions minimizes this side reaction.
-
-
Incomplete TMS Deprotection:
-
Cause: Insufficient base or reaction time, or steric hindrance around the TMS group.
-
Solution: Increase the amount of base or switch to a stronger deprotection agent like TBAF. Allow for longer reaction times.
-
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. iiste.org [iiste.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.org [mdpi.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 80673-00-3: 3-[(trimethylsilyl)ethynyl]pyridine [cymitquimica.com]
- 7. 80673-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-[(Trimethylsilyl)ethynyl]pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridine End-Capped Polymer to Stabilize Organic Nanoparticle Dispersions for Solar Cell Fabrication through Reversible Pyridinium Salt Formation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Conjugated Polymers Using Pyridyl Monomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of Pyridine in Conjugated Polymers
Conjugated polymers have emerged as a cornerstone of modern materials science, finding applications in organic electronics, sensing, and biomedical devices. The incorporation of pyridyl monomers into these polymer backbones offers a powerful strategy to fine-tune their electronic, optical, and chemical properties. The nitrogen atom in the pyridine ring imparts unique characteristics, including electron-deficient (n-type) behavior, which is crucial for the development of organic solar cells and field-effect transistors.[1] Furthermore, the lone pair of electrons on the nitrogen atom provides a site for post-polymerization modification, such as protonation or coordination with metal ions, enabling the development of sensors and smart materials.[2]
However, the synthesis of well-defined pyridyl-containing conjugated polymers is not without its challenges. The electron-deficient nature of the pyridine ring can deactivate catalysts, and the nitrogen lone pair can coordinate to the metal center of the catalyst, leading to inhibition or catalyst deactivation.[3] This phenomenon, often referred to as the "2-pyridyl problem" in cross-coupling reactions, necessitates careful selection of catalysts, ligands, and reaction conditions to achieve high molecular weights and low polydispersity.[4]
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of conjugated polymers using pyridyl monomers via the most common and effective cross-coupling methods: Suzuki, Stille, and Yamamoto polycondensation, as well as the emerging Direct Arylation Polycondensation (DAP). We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into overcoming common synthetic challenges.
PART 1: Foundational Knowledge and Pre-Polymerization Procedures
Monomer Selection and Purity
The quality of the resulting polymer is intrinsically linked to the purity of the starting monomers. Impurities can act as chain terminators, leading to low molecular weight polymers, or can interfere with the catalyst, reducing its efficiency.
Typical Pyridyl Monomers:
-
Dihalopyridines: 2,5-Dibromopyridine, 2,5-Dichloropyridine, 3,6-Dibromopyridine, etc.
-
Pyridyl Boronic Acids/Esters: Pyridine-2,5-diboronic acid bis(pinacol) ester, etc.
-
Organotin Pyridines: 2,5-Bis(tributylstannyl)pyridine, etc.
Protocol 1: General Monomer Purification (Recrystallization)
-
Solvent Selection: Choose a solvent in which the monomer is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, hexane, and toluene.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude monomer in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified monomer under vacuum to remove all traces of solvent.
The "Pyridyl Problem": Catalyst and Ligand Selection
The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium or nickel catalyst and hindering its catalytic activity. To mitigate this, the use of electron-rich and sterically bulky phosphine ligands is often necessary. These ligands can preferentially bind to the metal center, preventing coordination of the pyridyl nitrogen and promoting the desired cross-coupling reaction.[3]
Table 1: Common Catalyst and Ligand Systems for Pyridyl Monomer Polymerization
| Polymerization Method | Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | 1-5 | Buchwald ligands are highly effective in overcoming catalyst inhibition.[3] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | 1-3 | Pd(PPh₃)₄ is a common choice but can be sensitive to air and moisture.[5] |
| Yamamoto | Ni(COD)₂ | 2,2'-Bipyridine (bpy) | 10-20 | A stoichiometric amount of Ni(COD)₂ can also be used. |
| DAP | Pd(OAc)₂ | None (phosphine-free) | 2-5 | Often requires a pivalic acid additive to facilitate C-H activation.[2] |
PART 2: Step-by-Step Polymerization Protocols
Suzuki Polycondensation
Suzuki polycondensation is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and the commercial availability of boronic acid and ester monomers.[6]
Protocol 2: Synthesis of Poly(2,5-pyridylene) via Suzuki Polycondensation
-
Monomers: 2,5-Dibromopyridine and Pyridine-2,5-diboronic acid bis(pinacol) ester.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
Pyridine-2,5-diboronic acid bis(pinacol) ester (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine, pyridine-2,5-diboronic acid bis(pinacol) ester, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: The polymerization progress can be monitored by the increasing viscosity of the reaction mixture. The reaction is typically complete within 24-48 hours.
-
Termination: After the desired reaction time, cool the mixture to room temperature and add a small amount of a monofunctional capping agent (e.g., bromobenzene or phenylboronic acid) to terminate the polymer chains. Stir for an additional 2-4 hours.
-
Work-up: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and proceed with the purification protocol outlined in Part 3.
Caption: Workflow for Suzuki Polycondensation of Pyridyl Monomers.
Stille Polycondensation
Stille polycondensation is another powerful method that offers mild reaction conditions and tolerance to various functional groups.[5] It involves the coupling of an organotin compound with an organic halide. A key consideration is the toxicity of organotin reagents and the need for thorough purification of the final polymer to remove tin residues.[7]
Protocol 3: Synthesis of Poly(p-pyridyl vinylene) (PPyV) via Stille Polycondensation
-
Monomers: 2,5-Dibromopyridine and trans-1,2-Bis(tributylstannyl)ethene.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
trans-1,2-Bis(tributylstannyl)ethene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 2,5-dibromopyridine and trans-1,2-bis(tributylstannyl)ethene in anhydrous DMF.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture.
-
Degassing: Degas the solution by bubbling argon through it for 20-30 minutes.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir for 24-72 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Due to the toxicity of tin compounds, rigorous purification is essential. This typically involves washing the polymer with a potassium fluoride solution to remove tin byproducts, followed by Soxhlet extraction as described in Part 3.
Caption: Catalytic Cycle of the Stille Cross-Coupling Reaction.
Yamamoto Polycondensation
Yamamoto polycondensation is a dehalogenative coupling of dihaloaromatic compounds using a zero-valent nickel complex. It is particularly useful for the synthesis of homopolymers.
Protocol 4: Synthesis of Poly(2,5-pyridylene) via Yamamoto Polycondensation
-
Monomer: 2,5-Dichloropyridine.
Materials:
-
2,5-Dichloropyridine (1.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (1.2 equiv)
-
2,2'-Bipyridine (bpy) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Ni(COD)₂ and bpy to anhydrous DMF. Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.
-
Monomer Addition: Add 2,5-dichloropyridine to the catalyst solution.
-
Reaction Execution: Continue stirring the reaction mixture at 60 °C for 24-48 hours.
-
Work-up: Pour the reaction mixture into a solution of hydrochloric acid in methanol (5 M) to precipitate the polymer and quench the nickel catalyst.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol and water, and then proceed with Soxhlet extraction.
Direct Arylation Polycondensation (DAP)
DAP is a more recent and "greener" alternative to traditional cross-coupling methods as it avoids the synthesis of organometallic monomers.[8] It involves the direct coupling of a C-H bond with a C-X (X = halide) bond.
Protocol 5: Synthesis of a Pyridine-Containing Copolymer via DAP
-
Monomers: Pyridine and a dihaloaromatic comonomer (e.g., 1,4-dibromobenzene).
Materials:
-
Pyridine (1.0 equiv)
-
1,4-Dibromobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous Dimethylacetamide (DMAc)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine pyridine, 1,4-dibromobenzene, Pd(OAc)₂, K₂CO₃, and pivalic acid.
-
Solvent Addition: Add anhydrous DMAc.
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction.
PART 3: Post-Polymerization Procedures and Characterization
Polymer Purification: Soxhlet Extraction
Soxhlet extraction is a robust method for purifying polymers by removing low molecular weight oligomers, residual monomers, and catalyst residues.[9][10]
Protocol 6: Soxhlet Extraction of Conjugated Polymers
-
Thimble Preparation: Place the crude polymer in a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet extractor with a flask containing the extraction solvent and a condenser.
-
Solvent Selection: Choose a series of solvents with increasing boiling points and polarity to fractionate the polymer. A typical sequence is hexane, chloroform, and then tetrahydrofuran (THF).
-
Extraction: Run the Soxhlet extraction with each solvent for 12-24 hours. The low molecular weight fractions will be soluble in the earlier, less polar solvents, while the desired high molecular weight polymer will be extracted in the later, more polar solvents.
-
Isolation: After the final extraction, concentrate the solvent containing the desired polymer fraction using a rotary evaporator.
-
Precipitation and Drying: Precipitate the purified polymer in methanol, collect it by filtration, and dry under vacuum.
Polymer Characterization
3.2.1 Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers.[3]
-
Eluent: A suitable solvent that completely dissolves the polymer, such as THF, chloroform, or 1,2,4-trichlorobenzene (for high-temperature GPC).
-
Calibration: The instrument is calibrated using standards of known molecular weight, typically polystyrene or poly(methyl methacrylate) standards.[11][12]
Table 2: Typical GPC Results for Pyridyl-Containing Polymers
| Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Suzuki | 10 - 50 | 20 - 100 | 1.8 - 2.5 |
| Stille | 8 - 40 | 15 - 80 | 1.7 - 2.8 |
| Yamamoto | 5 - 25 | 10 - 60 | 2.0 - 3.0 |
| DAP | 5 - 30 | 12 - 70 | 2.2 - 3.5 |
Note: These are representative values and can vary significantly depending on the specific monomers and reaction conditions.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the structure of the polymer repeating unit and for end-group analysis to determine the number-average molecular weight (Mn).[4][13]
-
¹H NMR: Provides information on the chemical environment of the protons in the polymer. Integration of the signals from the repeating units versus the end groups can be used to calculate Mn.[13]
-
¹³C NMR: Confirms the carbon skeleton of the polymer and can be used to assess regioregularity.
Equation for Mn Calculation from ¹H NMR:
Mn = (I_repeating / n_repeating) / (I_end / n_end) * MW_repeating + MW_end_groups
Where:
-
I_repeating = Integral of a peak from the repeating unit
-
n_repeating = Number of protons giving rise to that peak
-
I_end = Integral of a peak from an end group
-
n_end = Number of protons in that end group
-
MW_repeating = Molecular weight of the repeating unit
-
MW_end_groups = Combined molecular weight of the end groups
Conclusion
The synthesis of conjugated polymers containing pyridyl monomers offers a vast landscape for the design of novel functional materials. While the inherent properties of the pyridine ring present unique synthetic challenges, these can be overcome through the careful selection of polymerization methodology, catalyst systems, and reaction conditions. The detailed protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to successfully synthesize and characterize these promising materials. By understanding the causality behind the experimental choices and adhering to rigorous purification and characterization procedures, the full potential of pyridyl-containing conjugated polymers can be realized in a wide array of applications, from next-generation electronics to advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural effects of dibromocarbazoles on direct arylation polycondensation with 3,4-ethylenedioxythiophene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. box2073.temp.domains [box2073.temp.domains]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 9. pobel.com [pobel.com]
- 10. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
Introduction: The Strategic Value of 3-Ethynylpyridine in Click Chemistry
An Application Guide to Click Chemistry Reactions Involving 3-Ethynylpyridine Precursors
Click chemistry has revolutionized the fields of drug discovery, chemical biology, and materials science by offering a set of reactions that are rapid, efficient, and highly reliable.[1][2] Coined by K.B. Sharpless, the concept emphasizes modularity and simplicity, allowing for the rapid assembly of complex molecular architectures from smaller building blocks.[1] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3][4] While the thermal reaction requires harsh conditions and often yields a mixture of products, the development of metal-catalyzed variants has provided unprecedented control and efficiency.[3][5]
This guide focuses on the use of 3-ethynylpyridine, a particularly valuable building block in the click chemistry toolbox. Its structure is strategically bifunctional: it possesses a terminal alkyne, the quintessential handle for azide-alkyne cycloadditions, and a pyridine ring. This nitrogenous heterocycle imparts unique properties, including the ability to act as a hydrogen bond acceptor, a metal-coordinating ligand, and a basic center to enhance aqueous solubility—all desirable features in medicinal chemistry and bioconjugation.[6][7]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the two primary catalytic pathways for reacting 3-ethynylpyridine—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—offering mechanistic insights, validated protocols, and application-focused expertise.
The Fundamental Choice: Regiocontrol in Pyridyl-Triazole Synthesis
The reaction between 3-ethynylpyridine and an organic azide (R-N₃) can produce two different constitutional isomers: a 1,4-disubstituted triazole or a 1,5-disubstituted triazole. The ability to selectively synthesize one isomer over the other is critical, as the substitution pattern profoundly impacts the molecule's three-dimensional shape, electronic properties, and biological activity. This regiocontrol is dictated entirely by the choice of metal catalyst.
-
Copper(I) Catalysis (CuAAC) exclusively yields the 1,4-disubstituted regioisomer.[3][8]
-
Ruthenium(II) Catalysis (RuAAC) provides selective access to the complementary 1,5-disubstituted regioisomer.[5][9][10]
This catalytic duality is a cornerstone of modern click chemistry, providing chemists with complete control over the final product architecture.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used click reaction, celebrated for its operational simplicity, high yields, and tolerance of a vast array of functional groups.[11][12] It is the method of choice for synthesizing 1,4-disubstituted pyridyl-triazoles.
Mechanistic Rationale: The Copper-Acetylide Pathway
The high rate and perfect regioselectivity of the CuAAC reaction are a direct consequence of its stepwise mechanism, which is fundamentally different from the concerted thermal cycloaddition.[5]
-
Copper-Acetylide Formation: The reaction initiates with the deprotonation of the terminal alkyne (3-ethynylpyridine) by a copper(I) species to form a key copper-acetylide intermediate.
-
Azide Coordination: The organic azide coordinates to a second copper center, which activates it for nucleophilic attack.
-
Cyclization: The terminal nitrogen of the activated azide attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring.[]
-
Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.[5]
This ordered, stepwise process ensures that the pyridine-bearing substituent is always positioned at the 4-position of the triazole ring.
The Critical Role of Ligands in CuAAC
While CuAAC can proceed without ligands, their inclusion is highly recommended and often essential, particularly in bioconjugation.[14] Copper(I) is unstable in solution and can disproportionate or be oxidized to the catalytically inactive Cu(II) state.[15][16] Ligands serve two primary functions:
-
Stabilization: They chelate the Cu(I) ion, preventing oxidation and maintaining a high concentration of the active catalyst.[15][17]
-
Protection: In biological applications, reactive oxygen species (ROS) can be generated by Cu(I). Ligands can sequester the copper ion, mitigating oxidative damage to sensitive biomolecules like proteins.[18]
Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is ideal for bioconjugation in aqueous buffers.[16][18][19]
Experimental Protocol: CuAAC Synthesis of 1-benzyl-4-(pyridin-3-yl)-1H-1,2,3-triazole
This protocol describes a standard procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from a Cu(II) source and a reducing agent, which is a highly reliable and convenient method.[3]
Materials:
-
3-Ethynylpyridine (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium ascorbate (0.05 - 0.20 eq)
-
Solvent: t-Butanol/Water (1:1) or THF/Water (1:1)
-
Magnetic stirrer and appropriate glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 3-ethynylpyridine (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O for a 1 mmol scale).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 eq in 0.5 mL H₂O). The solution will likely turn a pale blue.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 0.20 eq in 0.5 mL H₂O). The reaction mixture should turn from blue to a yellowish or colorless solution, indicating the reduction of Cu(II) to the active Cu(I) state.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.[20][21]
Self-Validation & Troubleshooting:
-
Expected Outcome: The reaction should proceed cleanly to give the 1,4-isomer as the sole regioisomer, typically in >90% yield.
-
Stalled Reaction: If the reaction does not proceed, add another portion of sodium ascorbate, as it can be consumed by dissolved oxygen.
-
Copper Removal: Residual copper can be a concern. If needed, wash the combined organic extracts with a dilute aqueous solution of a chelating agent like EDTA or ammonia before drying.[22]
| Substrate Type | Catalyst Loading (mol%) | Ligand (Optional) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Azide | 1-5% CuSO₄ / 10% NaAsc | 5% THPTA | tBuOH/H₂O | 25 | 1-4 | >95% |
| Aromatic Azide | 1-5% CuSO₄ / 10% NaAsc | 5% TBTA | THF/H₂O | 25 | 2-8 | >90% |
| Sterically Hindered | 5% CuSO₄ / 20% NaAsc | 10% TBTA | DMF | 40 | 12-24 | 70-85% |
| Bioconjugation | 0.25 mM CuSO₄ | 1.25 mM THPTA | Aqueous Buffer | 4-25 | 0.5-2 | >80% |
| Table 1: Representative Conditions for CuAAC with 3-Ethynylpyridine. |
Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is the indispensable counterpart to CuAAC, providing exclusive and high-yielding access to 1,5-disubstituted triazoles.[10][23] This transformation is particularly valuable for creating molecular scaffolds that are inaccessible via copper catalysis.
Mechanistic Rationale: The Ruthenacycle Pathway
The RuAAC reaction proceeds through a distinct mechanistic cycle that accounts for its opposite regioselectivity.[24][25]
-
Oxidative Coupling: The reaction is initiated by the oxidative coupling of the azide and the alkyne (3-ethynylpyridine) to the ruthenium(II) center. This forms a six-membered ruthenacycle intermediate.[3][26]
-
Regiodetermining Step: The first new carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. This step, driven by electronic factors, establishes the 1,5-connectivity.[24][25]
-
Reductive Elimination: The cycle is closed by a rate-determining reductive elimination step, which expels the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[25][26]
Unlike CuAAC, this mechanism does not involve an acetylide intermediate, which is why RuAAC is also effective for internal alkynes.[5][10]
Catalyst Systems for RuAAC
The most effective and commonly employed catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[5][26] Two catalysts are particularly prevalent:
-
Cp*RuCl(PPh₃)₂: A highly efficient and robust catalyst.[24][25]
-
Cp*RuCl(COD): (COD = 1,5-cyclooctadiene) Often shows higher activity, allowing for reactions at ambient temperature.[10][26]
These catalysts are typically used in non-protic solvents like benzene, toluene, or THF.[10]
Experimental Protocol: RuAAC Synthesis of 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole
This protocol outlines a general procedure for the RuAAC reaction. It is crucial to perform this reaction under an inert atmosphere as the ruthenium catalyst can be sensitive to air.
Materials:
-
3-Ethynylpyridine (1.0 eq)
-
Benzyl azide (1.05 eq)
-
CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.01 - 0.02 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,2-Dichloroethane)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., 0.02 eq), 3-ethynylpyridine (1.0 eq), and benzyl azide (1.05 eq) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe (e.g., 10 mL for a 1 mmol scale).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) with vigorous stirring.[10][27]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. RuAAC reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The resulting residue can be directly purified by silica gel column chromatography to isolate the pure 1,5-disubstituted triazole product.
Self-Validation & Troubleshooting:
-
Expected Outcome: The reaction should selectively produce the 1,5-isomer in high yield (typically 85-95%).
-
Low Conversion: If the reaction is slow or incomplete, ensure the solvent is completely anhydrous and the inert atmosphere is maintained. Catalyst deactivation by air or moisture is a common issue.
-
Aryl Azide Issues: Reactions involving aryl azides, particularly those with electron-withdrawing groups, can sometimes be sluggish. Using a more active catalyst system like [Cp*RuCl]₄ in DMF under microwave irradiation can improve yields and shorten reaction times.[28]
| Substrate Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Azide | 2% CpRuCl(COD) | Toluene | 60 | 2-6 | >90% |
| Aromatic Azide | 2% CpRuCl(PPh₃)₂ | Benzene | 80 | 6-12 | >85% |
| Benzyl Azide | 1% Cp*RuCl(COD) | DCE | 45 | 1-3 | >95% |
| Table 2: Representative Conditions for RuAAC with 3-Ethynylpyridine. |
Section 3: General Experimental Workflow and Applications
The strategic implementation of click chemistry with 3-ethynylpyridine provides a powerful platform for innovation across multiple scientific disciplines.
Overall Workflow
The path from conceptualization to the final, purified pyridyl-triazole follows a standardized workflow, emphasizing the modularity and efficiency of the click chemistry approach.
Applications in Drug Discovery and Bioconjugation
The products derived from 3-ethynylpyridine are of immense interest to researchers in the life sciences.
-
Drug Discovery: The resulting 1,2,3-triazole core is exceptionally stable and often serves as a bioisostere for an amide bond, improving the metabolic stability of drug candidates.[12] The attached pyridine ring can engage in critical hydrogen bonding with biological targets, enhance drug solubility, or act as a chelating motif in the design of novel metallodrugs. Click chemistry provides a robust method for rapidly generating libraries of potential therapeutic agents for screening.[11][29]
-
Bioconjugation: Bioorthogonal click reactions are ideal for selectively labeling complex biological molecules.[4][30][31] A biomolecule (like a protein or DNA) can be modified to contain an azide group, which can then be "clicked" with 3-ethynylpyridine. The resulting conjugate attaches a versatile pyridyl handle that can be used for secondary modifications, metal chelation for imaging, or to alter the physicochemical properties of the biomolecule.[18][32][33]
Conclusion
3-Ethynylpyridine stands out as a premier building block for advanced applications of click chemistry. The synthetic power of this field is fully realized through the complementary nature of copper- and ruthenium-catalyzed cycloadditions, which together grant the chemist complete and predictable control over the regiochemical outcome. The CuAAC reaction reliably delivers 1,4-disubstituted pyridyl-triazoles, while the RuAAC pathway provides exclusive access to the 1,5-isomers. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage the unique properties of the pyridine moiety to construct novel molecules for drug discovery, diagnostics, and advanced materials.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Click Chemistry | AAT Bioquest [aatbio.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Click reaction ligands | BroadPharm [broadpharm.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. scielo.br [scielo.br]
- 21. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 27. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 30. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 31. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research | Semantic Scholar [semanticscholar.org]
- 33. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Halopyridines with TMS-Acetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction between 3-halopyridines and (trimethylsilyl)acetylene (TMS-acetylene). The synthesis of 3-ethynylpyridine derivatives is a critical transformation in medicinal chemistry, as the pyridyl-alkyne structural motif is a key component in numerous pharmacologically active compounds. This document offers an in-depth exploration of the reaction mechanism, practical experimental procedures, optimization strategies, and troubleshooting advice to enable researchers to successfully implement this valuable synthetic method.
Introduction: The Significance of the Pyridyl-Alkyne Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its overall metabolic stability. When functionalized with an acetylene linker, it provides a rigid and linear building block for constructing complex molecular architectures. The resulting 3-ethynylpyridine derivatives are crucial intermediates in the synthesis of a wide range of compounds, including kinase inhibitors, receptor agonists, and antiviral agents.
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most efficient methods for forming sp²-sp carbon-carbon bonds.[1][2] The use of TMS-acetylene offers several advantages, including its ease of handling as a liquid and the ability to perform subsequent reactions at the terminal alkyne position after a straightforward deprotection step.[3]
The Sonogashira Reaction: Mechanism and Key Parameters
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Diagram: The Catalytic Cycle of the Sonogashira Reaction
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Key Reaction Parameters:
-
Palladium Catalyst: A source of Pd(0) is required. While Pd(PPh₃)₄ can be used directly, Pd(II) precursors like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are more common, as they are reduced in situ to the active Pd(0) species.[2] Catalyst loading typically ranges from 1-5 mol%.
-
Copper(I) Co-catalyst: CuI is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] This increases the reaction rate and allows for milder conditions. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[4]
-
Ligand: Phosphine ligands, most commonly triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst. Bulky, electron-rich phosphines can be used to improve the reactivity with less reactive halides like chlorides.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[1] The base can often serve as the solvent as well.
-
Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Halide Reactivity: The reactivity of the 3-halopyridine follows the order I > Br > Cl.[4] While 3-iodopyridines are the most reactive, 3-bromo- and 3-chloropyridines are often more readily available and cost-effective. The coupling of 3-chloropyridines typically requires more forcing conditions or specialized catalyst systems.[5]
Experimental Protocols
Materials and Reagents
-
3-Bromopyridine or 3-Chloropyridine
-
(Trimethylsilyl)acetylene (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (optional, can improve catalyst stability)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol 1: Sonogashira Coupling of 3-Bromopyridine with TMS-Acetylene
This protocol provides a general procedure for the coupling of 3-bromopyridine with TMS-acetylene.
Workflow Diagram:
Caption: General workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF (5 mL per mmol of 3-bromopyridine) and anhydrous Et₃N (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 15 minutes. The solution should be a yellow-green suspension.
-
Add TMS-acetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-((trimethylsilyl)ethynyl)pyridine.
Protocol 2: In-situ Deprotection and Further Coupling
The TMS-protected product can be deprotected to yield the terminal alkyne, which can be used in subsequent reactions. A one-pot procedure combining deprotection and a subsequent Sonogashira coupling is also possible.[6][7]
Deprotection Step:
-
Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridine in a suitable solvent such as methanol or THF.
-
Add a mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[8]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and extract the product to obtain 3-ethynylpyridine.
Optimization and Data
The efficiency of the Sonogashira coupling can be influenced by several factors. The following table provides representative data on how varying reaction parameters can affect the yield of the coupling between a 3-halopyridine and TMS-acetylene.
| Entry | Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | RT | 2 | 92 |
| 2 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 60 | 4 | 85 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (3) | PPh₃ (6) | i-Pr₂NH | DMF | 80 | 3 | 88 |
| 4 | 3-Chloropyridine | PdCl₂(PPh₃)₂ (5) | - | Et₃N | THF | 80 | 12 | 45 |
| 5 | 3-Chloropyridine | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 8 | 75 |
| 6 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF/H₂O | 50 | 5 | 78 |
| 7 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 60 | 4 | 20 (no CuI) |
Data in this table is illustrative and compiled from typical results found in the literature.[9][10]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is under an inert atmosphere. |
| Low reaction temperature | For less reactive halides (Br, Cl), increase the temperature.[9] | |
| Poor quality base or solvent | Use anhydrous and degassed solvents and bases. | |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | Add a small amount of additional phosphine ligand (e.g., PPh₃) to stabilize the catalyst.[1] |
| Solvent effects | Consider switching to a different solvent system, such as DMF or using the amine base as the solvent. | |
| Significant alkyne homocoupling (Glaser product) | Presence of oxygen | Ensure the reaction is thoroughly deoxygenated. |
| High copper concentration | Reduce the amount of CuI co-catalyst. Consider a copper-free protocol.[4] | |
| Difficulty with 3-chloropyridines | Low reactivity of the C-Cl bond | Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase reaction temperature and time.[5] |
| Loss of volatile TMS-acetylene | Evaporation at higher temperatures | Use a sealed reaction vessel or ensure the reflux condenser is efficient. The boiling point of TMS-acetylene is 53 °C.[1] |
Conclusion
The Sonogashira cross-coupling of 3-halopyridines with TMS-acetylene is a robust and versatile method for the synthesis of valuable 3-ethynylpyridine building blocks. By understanding the reaction mechanism and carefully controlling the key parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this important transformation in a drug discovery and development setting.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.org [mdpi.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Topic: Robust Large-Scale Synthesis and Purification of 3-(Trimethylsilylethynyl)pyridine
An Application Note for Process Chemists and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Date: January 5, 2026
Abstract
This document provides a detailed, technically-grounded protocol for the large-scale synthesis and purification of 3-(Trimethylsilylethynyl)pyridine, a pivotal building block in modern medicinal chemistry and materials science. Moving beyond a standard operating procedure, this guide elucidates the critical process parameters, mechanistic underpinnings, and practical considerations essential for achieving high yield and purity (>98%) in a scalable manner. We detail a well-optimized Sonogashira coupling reaction, a robust purification workflow, and the necessary analytical controls for quality assurance, ensuring a reliable and reproducible manufacturing process suitable for drug development pipelines.
Introduction: The Strategic Value of this compound
This compound is a highly versatile heterocyclic intermediate. Its strategic importance in drug discovery and materials science is anchored in its bifunctional nature. The pyridine ring is a common motif in pharmacologically active compounds, offering sites for further functionalization and influencing properties like solubility and metabolic stability.[1][2][3] The trimethylsilyl (TMS)-protected alkyne serves as a stable yet readily accessible handle for advanced coupling chemistries, most notably carbon-carbon bond formations after a straightforward deprotection step. This dual reactivity makes it an indispensable precursor for complex molecular architectures.[4][5]
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most reliable and scalable method for synthesizing arylalkynes is the Sonogashira coupling. This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[6]
Mechanistic Rationale and Component Selection
The Sonogashira reaction proceeds via a synergistic dual catalytic cycle involving palladium and copper(I).[7]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (3-bromopyridine).
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step in the co-catalyzed cycle.[7]
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and yields the desired product, this compound.
Our choice of Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is based on its excellent stability and solubility, making it a workhorse catalyst for these transformations.[7] Copper(I) iodide (CuI) is the standard and most effective co-catalyst. An amine base, such as Triethylamine (Et₃N) , is essential not only to form the copper acetylide but also to scavenge the HBr generated during the reaction.[6][8] Anhydrous Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve all reactants and its suitable boiling point for maintaining thermal control.
Experimental Protocol: Gram- to Kilo-Scale Synthesis
This protocol is optimized for scalability. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and moisture-related side reactions.
Reagent and Equipment Summary
| Reagent | Molar Eq. | CAS Number | Notes |
| 3-Bromopyridine | 1.0 | 626-55-1 | Starting aryl halide. |
| Trimethylsilylacetylene | 1.2 | 1066-54-2 | Alkyne source. Slight excess ensures complete consumption of the halide. |
| Pd(PPh₃)₂Cl₂ | 0.01-0.02 | 13965-03-2 | Palladium catalyst. |
| Copper(I) Iodide (CuI) | 0.02-0.04 | 7681-65-4 | Co-catalyst. |
| Triethylamine (Et₃N) | 3.0 | 121-44-8 | Base and acid scavenger. |
| Tetrahydrofuran (THF) | ~5-10 mL/g | 109-99-9 | Anhydrous solvent. |
Equipment: Jacketed glass reactor with overhead mechanical stirrer, condenser, thermocouple, nitrogen/argon inlet, and an addition funnel.
Step-by-Step Synthesis Procedure
-
Vessel Inerting: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen. Maintain a positive nitrogen pressure throughout the process.
-
Reagent Charging: Charge the reactor with 3-Bromopyridine (1.0 eq), anhydrous THF, and Triethylamine (3.0 eq). Stir until a homogeneous solution is formed.
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.015 eq) and CuI (0.03 eq) to the stirred solution. The mixture may become a yellow-brown slurry.
-
Alkyne Addition: Slowly add Trimethylsilylacetylene (1.2 eq) via the addition funnel over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain the internal temperature below 40°C.
-
Reaction Drive & Monitoring: After the addition is complete, allow the reaction to stir at ambient temperature (20-25°C). Monitor the consumption of 3-bromopyridine by GC-MS. The reaction is typically complete in 2-4 hours.
Purification: From Crude Oil to Purified Product
A robust purification train is critical for achieving the high purity required for pharmaceutical applications.
Work-up and Isolation of Crude Product
-
Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove catalyst residues and amine salts. Wash the filter cake with THF.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure (rotary evaporator) to obtain a dark, oily residue.
-
Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or MTBE). Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove residual copper) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
Large-Scale Purification by Vacuum Distillation
For multi-gram and kilogram quantities, vacuum distillation is the most efficient and economical purification method.
-
Setup: Assemble a distillation apparatus suitable for vacuum operation.
-
Distillation: Heat the crude oil under vacuum. Collect the fraction boiling at approximately 85°C at 12 mmHg.[9] The pure product is a colorless to pale yellow liquid.[10]
For smaller scales or when exceptionally high purity is required, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed.[11]
Quality Control and Characterization
Rigorous analytical testing is mandatory to confirm the identity and purity of the final product.
Analytical Methods
-
GC-MS (Gas Chromatography-Mass Spectrometry): The primary tool for assessing purity and identifying any volatile impurities.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the molecular structure and the absence of proton- or carbon-containing impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Verifies the presence of key functional groups, particularly the C≡C stretch.
-
Refractive Index: A quick physical parameter check against the known value (n20/D 1.529).[9]
Product Specification Table
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid/solid |
| Purity (by GC) | ≥ 98.0% |
| Identity (by NMR) | Conforms to structure |
| Boiling Point | ~229 °C (lit.); ~85 °C / 12 mmHg[9] |
| Density (at 25°C) | ~0.922 g/mL (lit.)[9] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[12]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[10]
-
Chemical Hazards: this compound is classified as a skin and eye irritant.[9][10] Avoid inhalation and direct contact. All reagents, especially flammable solvents and toxic catalysts, should be handled with appropriate care.
-
Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[10]
Process Workflow Diagram
Caption: High-level workflow from synthesis to quality control.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 4. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 3- (Trimethylsilyl)ethynyl pyridine 97 80673-00-3 [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. echemi.com [echemi.com]
Application Note: Strategic Cycloaddition Reactions of 3-(Trimethylsilylethynyl)pyridine for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of 3-(Trimethylsilylethynyl)pyridine
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[3][4] this compound emerges as a particularly valuable and versatile building block, combining the critical pyridine core with a synthetically powerful trimethylsilylethynyl group. This functional handle serves as a robust dipolarophile and dienophile for a range of cycloaddition reactions, enabling the streamlined construction of complex, three-dimensional molecular architectures.
The trimethylsilyl (TMS) group is not merely a placeholder; it plays a crucial role in modulating the reactivity and, most importantly, controlling the regioselectivity of cycloaddition reactions.[5][6] Furthermore, its facile removal under mild conditions post-cyclization provides a synthetic pathway to otherwise difficult-to-access substituted heterocycles. This application note provides a detailed guide to leveraging this compound in two major classes of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. We present the underlying chemical principles, field-proven protocols, and the strategic rationale behind experimental choices to empower researchers in their synthetic endeavors.
The Dienophile/Dipolarophile: A Closer Look at this compound
Before delving into reaction protocols, it is essential to understand the properties of the core reagent.
-
Chemical Identity:
-
Reactivity Profile:
-
The Pyridine Ring: The nitrogen atom imparts a slight electron-withdrawing character to the molecule, which polarizes the adjacent alkyne, enhancing its reactivity as a dienophile or dipolarophile in normal-demand cycloadditions.
-
The Trimethylsilylethynyl Moiety: This is the primary site of reaction. The bulky TMS group exerts significant steric and electronic influence, directing the approach of dienes and dipoles to achieve high regioselectivity.[6][9] This control is a key advantage over terminal alkynes, which can often lead to mixtures of regioisomers.
-
The general workflow for utilizing this reagent in cycloaddition chemistry is outlined below.
Caption: General synthetic pathways using this compound.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for forming six-membered rings by reacting a conjugated diene with a dienophile.[10][11] In this context, the electron-poor nature of the pyridylalkyne makes it an excellent dienophile for reactions with electron-rich dienes in a normal-demand [4+2] cycloaddition.
Caption: Mechanism of the Diels-Alder reaction. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).
Protocol 1: Synthesis of a Pyridyl-Substituted Cyclohexadiene Derivative
Principle: This protocol describes a general procedure for the thermal [4+2] cycloaddition between this compound and a reactive, electron-rich diene such as 2,3-dimethyl-1,3-butadiene. The reaction is conducted at elevated temperatures in a sealed tube to prevent the evaporation of the volatile diene.
Materials and Reagents:
-
This compound (1.0 eq)
-
2,3-Dimethyl-1,3-butadiene (3.0 eq)
-
Toluene (anhydrous)
-
Heavy-walled pressure tube with a screw cap
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Detailed Procedure:
-
Reactor Setup: To a clean, oven-dried heavy-walled pressure tube, add a magnetic stir bar.
-
Reagent Addition: Add this compound (e.g., 175 mg, 1.0 mmol, 1.0 eq).
-
Solvent and Diene: Dissolve the starting material in anhydrous toluene (3-5 mL). To this solution, add 2,3-dimethyl-1,3-butadiene (e.g., 246 mg, 0.34 mL, 3.0 mmol, 3.0 eq). Using an excess of the diene is crucial as it favors the forward reaction and compensates for any potential dimerization or evaporation.
-
Sealing and Reaction: Securely seal the pressure tube with the screw cap. Causality Note: Proper sealing is critical for safety and to maintain the concentration of the volatile diene at elevated temperatures.
-
Heating: Place the tube in a preheated oil bath at 110-120 °C. Allow the reaction to stir for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by sampling the cooled reaction mixture.
-
Cooling: After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature behind a blast shield.
-
Work-up: Carefully unseal the tube. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired cycloadduct.
Expected Outcome: The reaction is expected to yield the corresponding silylated pyridyl-substituted dimethylcyclohexadiene. The TMS group can subsequently be removed using a fluoride source (e.g., TBAF) or acid to provide the C-H functionalized product.
[3+2] Cycloaddition: The 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is an exceptionally powerful method for constructing five-membered heterocycles.[12][13] The reaction between an organic azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry" and is widely used in drug discovery to link molecular fragments.[14][15] When using this compound, the TMS group provides excellent regiocontrol, typically yielding the 1,5-disubstituted triazole isomer in thermal reactions.[6][16]
Caption: Regioselective [3+2] cycloaddition to form a 1,5-disubstituted triazole. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).
Protocol 2: Synthesis of a 1,5-Disubstituted Pyridyl-Triazole
Principle: This protocol details the thermal 1,3-dipolar cycloaddition between this compound and an organic azide (e.g., benzyl azide) to regioselectively form the 1,5-disubstituted triazole product. The reaction is driven by heat and does not require a metal catalyst.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Detailed Procedure:
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (e.g., 175 mg, 1.0 mmol, 1.0 eq) and dissolve it in 5 mL of anhydrous toluene or xylene. Causality Note: Xylene is used for higher boiling points if the azide is less reactive.
-
Azide Addition: Add benzyl azide (e.g., 139 mg, 1.05 mmol, 1.05 eq) to the solution. Safety Precaution: Organic azides can be explosive. Handle with care, avoid friction, shock, and high concentrations. Always work behind a blast shield.
-
Heating: Heat the reaction mixture to reflux (Toluene: ~110 °C, Xylene: ~140 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Remove the solvent under reduced pressure. The crude product can often be a solid or a thick oil.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure triazole product.
Summary of Data and Expected Outcomes
The cycloaddition reactions of this compound provide reliable access to valuable heterocyclic scaffolds. The table below summarizes the key aspects of the discussed protocols.
| Reaction Type | Reactants | Product Class | Role of TMS Group | Key Advantages |
| [4+2] Diels-Alder | 3-(TMS-ethynyl)pyridine + Electron-Rich Diene | Pyridyl-Substituted Cyclohexadienes | Steric/Electronic Director | Builds six-membered carbocycles; provides access to complex polycyclic systems. |
| [3+2] 1,3-Dipolar | 3-(TMS-ethynyl)pyridine + Organic Azide | 1,5-Disubstituted Pyridyl-Triazoles | Regiocontrol (directs to 1,5-isomer) | High regioselectivity without a catalyst; forms a stable, medicinally relevant triazole linker. |
| [3+2] 1,3-Dipolar | 3-(TMS-ethynyl)pyridine + Nitrile Oxide | 3,5-Disubstituted Pyridyl-Isoxazoles | Regiocontrol | Access to isoxazole core, another important pharmacophore. |
Conclusion
This compound stands out as a high-value, multifunctional building block for modern synthetic and medicinal chemistry. Its ability to undergo highly regioselective Diels-Alder and 1,3-dipolar cycloaddition reactions offers a direct and efficient route to novel pyridyl-containing scaffolds. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to explore new chemical space. The resulting cycloadducts are primed for further functionalization, particularly after TMS-group removal, making them ideal intermediates in the synthesis of bioactive molecules for drug discovery and development.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 6. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 3-[(Trimethylsilyl)ethynyl]pyridine, 97% | Fisher Scientific [fishersci.ca]
- 9. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels–Alder Reaction [sigmaaldrich.com]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 14. jenabioscience.com [jenabioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Formation of Metal Complexes with 3-(Trimethylsilylethynyl)pyridine
Introduction: Unlocking the Potential of 3-(Trimethylsilylethynyl)pyridine in Coordination Chemistry
This compound is a versatile bifunctional ligand that has garnered increasing interest in the fields of materials science, catalysis, and drug development. Its unique structure, featuring a pyridine ring for metal coordination and a protected ethynyl group for further functionalization, offers a powerful platform for the rational design of novel metal complexes with tailored electronic and steric properties. The pyridine nitrogen atom serves as a classical Lewis base, readily coordinating to a wide range of transition metals. Simultaneously, the trimethylsilyl (TMS) protected acetylene moiety provides a stable yet reactive handle. This TMS group can be retained to modulate the electronic properties of the complex or selectively removed to enable post-coordination modifications, such as polymerization or bioconjugation.
This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of metal complexes featuring this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this ligand in their work.
Core Principles of Complex Formation
The formation of metal complexes with this compound is governed by fundamental principles of coordination chemistry. The lone pair of electrons on the pyridine nitrogen atom readily donates to vacant orbitals of a metal center, forming a coordinate covalent bond. The strength and nature of this bond are influenced by several factors, including the Lewis acidity of the metal, the steric environment of both the ligand and the metal precursor, and the solvent system employed.
The ethynyl group, even in its TMS-protected form, can influence the electronic properties of the resulting complex through inductive and resonance effects. This can impact the reactivity, stability, and photophysical characteristics of the final organometallic assembly.
Synthesis of this compound Ligand
A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.
Protocol: Sonogashira Coupling for this compound Synthesis
This protocol is adapted from established procedures for similar couplings.
Materials:
-
3-Bromopyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), [Pd(PPh₃)₂Cl₂] (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic efficiency.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Triethylamine: This base is essential to neutralize the hydrohalic acid (HBr) formed during the reaction, preventing the protonation of the alkyne and deactivation of the catalyst.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
Synthesis of Metal Complexes: Representative Protocols
The versatility of the pyridine moiety allows for the formation of complexes with a wide array of transition metals. Below are representative protocols for the synthesis of ruthenium(II) and nickel(II) complexes. These protocols are based on established methods for analogous pyridine-containing ligands and serve as a starting point for optimization.
Protocol 1: Synthesis of a Ruthenium(II) Complex
This protocol is adapted from the synthesis of a similar Ru(II) complex with 2-ethynylpyridine.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (p-cymene = para-cymene)
-
This compound
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve this compound (2.2 eq) in anhydrous DCM.
-
Add the ligand solution to the ruthenium precursor solution and stir at room temperature for 30 minutes.
-
In the dark, add a solution of AgOTf (2.1 eq) in DCM to the reaction mixture. A white precipitate of AgCl will form.
-
Stir the reaction at room temperature for 4 hours, protected from light.
-
Filter the mixture through celite to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system such as DCM/hexane.
Expected Product: [Ru(p-cymene)(this compound)Cl]OTf
Workflow for Ruthenium(II) Complex Synthesis:
Caption: Synthesis of a Ru(II) complex.
Protocol 2: Synthesis of a Nickel(II) Complex
This is a general protocol for the synthesis of a Ni(II) pyridine complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve NiCl₂·6H₂O (1.0 eq) in warm ethanol.
-
In a separate flask, dissolve this compound (4.0 eq) in ethanol.
-
Slowly add the ligand solution to the nickel salt solution with stirring. A color change and/or precipitation should be observed.
-
Reflux the mixture for 2 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Expected Product: [Ni(this compound)₄Cl₂]
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the newly synthesized metal complexes.
| Technique | Purpose | Expected Observations for a Diamagnetic Ru(II) Complex |
| ¹H NMR | To determine the structure and purity of the complex. | Coordination of the pyridine ring to the metal center will cause a downfield shift of the pyridine protons compared to the free ligand. The TMS protons should appear as a sharp singlet around 0.2-0.3 ppm. |
| ¹³C NMR | To confirm the carbon framework of the complex. | Shifts in the carbon signals of the pyridine ring upon coordination. The alkynyl carbons will have characteristic chemical shifts. |
| ³¹P NMR | If phosphine ligands are present, this technique confirms their coordination. | For a complex containing a phosphine ligand like PMe₃, a singlet would be expected, with its chemical shift indicating coordination to the metal. |
| FT-IR | To identify functional groups. | The C≡C stretching frequency of the ethynyl group will be observed around 2150-2170 cm⁻¹. Changes in the pyridine ring vibration modes upon coordination will also be present. |
| Mass Spectrometry | To determine the molecular weight of the complex. | The molecular ion peak corresponding to the expected complex should be observed. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure. | Provides definitive proof of the coordination geometry, bond lengths, and bond angles. |
Note on Paramagnetic Complexes: For paramagnetic complexes, such as some Ni(II) species, NMR signals will be significantly broadened and shifted over a wide range. In such cases, other techniques like X-ray diffraction and magnetic susceptibility measurements are more informative for structural elucidation.
Potential Applications
The unique combination of a coordinating pyridine and a functionalizable alkyne makes metal complexes of this compound attractive candidates for a variety of applications.
Catalysis
Pyridine-containing metal complexes are known to be active catalysts for a range of organic transformations. The electronic properties of the metal center can be tuned by modifying the substituents on the pyridine ring, thereby influencing the catalytic activity. Complexes of this compound could be explored as catalysts in reactions such as:
-
Cross-coupling reactions: The robust metal-ligand framework could provide stability for catalysts in Suzuki, Heck, or Sonogashira couplings.
-
Oxidation reactions: The ligand may stabilize high-valent metal-oxo species, which are key intermediates in oxidation catalysis.
-
Polymerization: The ethynyl group, after deprotection, can be used to immobilize the catalytic complex on a solid support or to act as a monomer in polymerization reactions.
Materials Science and Luminescence
Metal complexes with alkynyl and pyridine ligands are of significant interest in materials science due to their potential photophysical and electronic properties.
-
Luminescent Materials: Iridium(III) and Ruthenium(II) complexes containing pyridine-like ligands are known to exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The extended π-system of the ethynylpyridine ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby tuning the emission color and quantum yield.
-
Conductive Polymers: The deprotected ethynyl group can be used as a reactive site for the synthesis of conjugated polymers. The incorporation of metal centers into the polymer backbone can impart interesting electronic, magnetic, or catalytic properties to the material.
Logical Relationship of Ligand to Application:
Caption: Ligand features and their applications.
Conclusion and Future Outlook
This compound is a highly promising ligand for the development of novel metal complexes. Its modular nature allows for systematic tuning of the properties of the resulting complexes, opening up a vast chemical space for exploration. The protocols and insights provided in this guide offer a solid foundation for researchers to begin synthesizing and characterizing these fascinating molecules. Future research in this area will likely focus on the development of new catalytic systems with enhanced activity and selectivity, the design of advanced materials with tailored photophysical and electronic properties, and the exploration of their potential in medicinal chemistry through the synthesis of novel drug candidates.
Troubleshooting & Optimization
Technical Support Center: Navigating Sonogashira Couplings with Pyridine Substrates
Welcome to the technical support center dedicated to overcoming the unique challenges of Sonogashira cross-coupling reactions with pyridine-containing substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter catalyst poisoning and low yields when working with these valuable but often problematic heterocyclic building blocks. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why these reactions fail and how to make them succeed.
Introduction: The Pyridine Problem in Palladium Catalysis
Pyridine and its derivatives are ubiquitous in pharmaceuticals and functional materials. However, their incorporation via cross-coupling reactions like the Sonogashira is notoriously difficult. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This phenomenon, known as catalyst poisoning, is a primary cause of sluggish or failed reactions. This guide provides a structured approach to diagnosing and solving these issues, transforming your challenging couplings into reliable synthetic transformations.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting material and no product formation.
-
Question: I've set up my Sonogashira reaction with 2-bromopyridine, but the reaction isn't progressing. What's the most likely cause?
-
Answer: The most probable culprit is acute catalyst poisoning. The nitrogen on your 2-bromopyridine substrate is likely binding strongly to the active Pd(0) species, preventing it from participating in the catalytic cycle.[2] This is especially problematic with ligands like triphenylphosphine (PPh₃), which are not bulky enough to prevent the pyridine from accessing and deactivating the palladium center.[3] The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition and deactivation.[2][4]
Issue 2: The reaction is sluggish, and I'm seeing significant amounts of alkyne homocoupling (Glaser coupling).
-
Question: My reaction is slow, and my main byproduct is the dimer of my terminal alkyne. How can I favor the desired cross-coupling?
-
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[4] The pyridine substrate can exacerbate this issue by inhibiting the main cross-coupling pathway, giving the Glaser coupling more time to occur. To minimize this, consider the following:
-
Implement Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling. Switching to a copper-free protocol can significantly reduce this side reaction.[5][6]
-
Ensure Rigorous Inert Atmosphere: Oxygen promotes the oxidative dimerization of the alkyne.[4] Ensure all solvents and reagents are thoroughly degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Choice of Base: A bulky, non-coordinating amine base like diisopropylamine (DIPA) can be beneficial. Some inorganic bases such as cesium carbonate (Cs₂CO₃) are also effective in copper-free systems.
-
Issue 3: I'm using a more advanced ligand, but the reaction is still not efficient.
-
Question: I've switched from PPh₃ to a Buchwald-type ligand, but my yields are still modest. What else can I optimize?
-
Answer: While bulky, electron-rich ligands are a major step forward, the entire catalytic system must be considered.
-
Palladium Precatalyst: The choice of palladium source matters. Instead of Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species, consider using well-defined Pd(II) precatalysts.[7][8] These are designed for clean and efficient generation of the active catalyst, which can be crucial when a poisoning substrate is present from the start.
-
Solvent and Temperature: Highly coordinating solvents like DMF can sometimes compete with the substrate for a site on the palladium, potentially hindering the reaction.[9] Consider screening less coordinating solvents like toluene or dioxane. Temperature is also a critical parameter; while higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition.[2][9] A careful optimization of the reaction temperature is often necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of catalyst poisoning by pyridine?
A1: The poisoning occurs when the pyridine nitrogen's lone pair coordinates to a vacant site on the palladium center at various stages of the catalytic cycle. A critical point of inhibition is the coordinatively unsaturated Pd(0)L₂ species, which is the active catalyst that enters the oxidative addition step. Pyridine can bind to this species to form a stable, off-cycle [Pd(0)L₂(pyridine)] complex. This complex is less likely to undergo oxidative addition with the pyridyl halide, effectively sequestering the catalyst from the productive cycle.
Caption: Mechanism of palladium catalyst poisoning by pyridine.
Q2: Which class of ligands is generally better for Sonogashira reactions with pyridine substrates: bulky phosphines or N-Heterocyclic Carbenes (NHCs)?
A2: Both bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) and N-Heterocyclic Carbene (NHC) ligands are significant improvements over simple phosphines like PPh₃.[3]
-
Bulky Phosphines: These ligands create a sterically hindered pocket around the palladium atom. This steric bulk physically impedes the pyridine nitrogen from coordinating to the metal center, thus preventing the formation of the inactive complex.[3]
-
NHC Ligands: NHCs are strong σ-donors that form very stable bonds with palladium.[7][10] This robust Pd-NHC bond makes the catalyst less susceptible to displacement by the pyridine substrate. NHC-Pd complexes have shown high efficiency and stability, often allowing for lower catalyst loadings.[3][7]
The choice between them can be substrate-dependent, and screening may be necessary. However, NHC ligands are increasingly favored for their robustness and high activity in challenging cross-coupling reactions.[3][7]
Q3: Can I still use a copper co-catalyst with pyridine substrates?
A3: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, its use with pyridine substrates can be problematic. The pyridine nitrogen can also coordinate to the copper, potentially interfering with the formation of the crucial copper-acetylide intermediate. This can slow down the transmetalation step and contribute to the prevalence of alkyne homocoupling. Therefore, for pyridine substrates, copper-free Sonogashira protocols are often recommended .[5][6] These methods rely on a highly active palladium catalyst to facilitate the direct reaction between the palladium(II) intermediate and the terminal alkyne.
Data-Driven Recommendations
To facilitate catalyst and ligand selection, the following table summarizes general performance trends for different ligand classes in the context of Sonogashira couplings with pyridine halides.
| Ligand Class | Key Examples | Steric Bulk | Electron Donating | Performance with Pyridines | Key Rationale |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Low to Moderate | Moderate | Poor to Moderate | Insufficient steric hindrance to prevent pyridine coordination. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | High | High | Good to Excellent | Steric shielding of the Pd center prevents catalyst poisoning.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High | Very High | Good to Excellent | Forms a very strong bond with Pd, resisting displacement by pyridine.[7][10] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows to overcome catalyst poisoning.
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Pyridyl Bromide using an NHC-Palladium Precatalyst
This protocol is a starting point and may require optimization for your specific substrates.
Caption: Workflow for a robust copper-free Sonogashira coupling.
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv.) and the NHC-palladium precatalyst (e.g., PEPPSI-IPr, 1-2 mol%).
-
Inerting: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Then, add the terminal alkyne (1.2-1.5 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction: Place the sealed vial into a preheated heating block (temperature typically ranges from 80-110 °C, optimization is recommended) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove inorganic salts and catalyst residues, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
Successfully performing Sonogashira reactions on pyridine-containing substrates requires a departure from standard conditions. By understanding the mechanism of catalyst poisoning and employing strategies to mitigate it—namely, the use of sterically demanding and electron-rich ligands, well-defined precatalysts, and often copper-free conditions—researchers can reliably synthesize these important molecules. This guide serves as a foundational resource for troubleshooting and optimizing these challenging yet critical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Desilylation of 3-(Trimethylsilylethynyl)pyridine
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the intricacies of using silyl-protected alkynes like 3-(trimethylsilylethynyl)pyridine. A recurring and critical challenge is preventing the premature loss of the trimethylsilyl (TMS) protecting group. This guide provides a comprehensive, in-depth technical resource to diagnose and solve issues related to premature desilylation, ensuring the success of your synthetic endeavors.
Part 1: Core Directive - Understanding the "Why"
Rather than a simple list of dos and don'ts, this guide is structured to first build a foundational understanding of the chemical principles governing the stability of the C-Si bond in this compound. By understanding the "why" behind premature desilylation, you will be better equipped to troubleshoot and optimize your specific reaction conditions.
Part 2: Scientific Integrity & Logic - The Three Pillars
Expertise & Experience: The Causality Behind Experimental Choices
Q1: What are the primary culprits behind the premature desilylation of this compound?
The cleavage of the trimethylsilyl (TMS) group from the alkyne is most often initiated by nucleophilic attack on the silicon atom or by protonation of the acetylide. The stability of the TMS group is highly sensitive to the reaction environment.
-
Base-Mediated Desilylation: Even mild bases can initiate desilylation, especially in the presence of a proton source like an alcohol solvent. For instance, a slurry of potassium carbonate in methanol is a common and effective method for intentionally removing a TMS group from an alkyne.[1][2][3][4] The methoxide ion acts as a nucleophile, attacking the silicon atom and leading to the cleavage of the Si-C bond.
-
Fluoride-Mediated Desilylation: Fluoride ions have a very high affinity for silicon and are potent reagents for cleaving silicon-carbon bonds.[5] Reagents like tetrabutylammonium fluoride (TBAF) are often used for intentional TMS deprotection. Trace amounts of fluoride from sources such as older batches of certain reagents can be enough to cause unwanted desilylation.
-
Acid-Catalyzed Desilylation: While less common for TMS-alkynes compared to silyl ethers, acidic conditions can also promote desilylation, particularly in the presence of water.
Q2: My Sonogashira coupling reaction is yielding a significant amount of the desilylated pyridine. What specific aspects of the reaction should I investigate?
The Sonogashira coupling, a cornerstone reaction for forming C(sp)-C(sp²) bonds, presents a classic scenario where premature desilylation can occur. The standard conditions often involve a base and a protic co-solvent, creating a perfect storm for TMS group cleavage.
Troubleshooting Sonogashira Coupling Reactions:
| Parameter | Potential Issue | Recommended Solution |
| Base | The base (e.g., K₂CO₃, Cs₂CO₃) is too strong or used with a protic solvent. | Switch to a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Solvent | Protic solvents (e.g., methanol, ethanol) act as a proton source, facilitating desilylation.[1] | Use anhydrous, aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene. |
| Temperature | Elevated temperatures can accelerate the rate of desilylation. | Run the reaction at the lowest temperature that affords a reasonable reaction rate, often room temperature is sufficient. |
| Moisture | Water in the reaction mixture can hydrolyze the TMS group. | Ensure all glassware is oven-dried and solvents are anhydrous. Handle all reagents under an inert atmosphere (N₂ or Ar). |
| Reaction Time | Prolonged reaction times increase the exposure of the starting material to potentially detrimental conditions. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. |
Trustworthiness: A Self-Validating System in Your Protocols
Your experimental design should inherently validate the stability of your starting material. Here’s how to build that into your workflow:
Caption: The pathway of base-mediated desilylation in a protic solvent.
References
Technical Support Center: Purification Strategies for Removing Residual Palladium Catalyst
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and face the critical challenge of purifying their target compounds to meet stringent purity requirements. Palladium-catalyzed cross-coupling reactions are invaluable tools in modern synthesis, but the removal of residual palladium is a crucial, and often non-trivial, step to ensure the safety, efficacy, and stability of the final product, particularly in the pharmaceutical industry.[1][2]
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
Removal of residual palladium is driven by two primary factors: regulatory compliance and scientific integrity.
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[1][3] Palladium is classified as a Class 2B element, and its levels must be controlled to ensure patient safety.[4] Exceeding these limits can prevent a drug candidate from moving forward in development.
-
Scientific Integrity: Even trace amounts of palladium can interfere with downstream processes. For example, residual catalyst can negatively impact subsequent chemical transformations or interfere with biological assays, leading to false positives or negatives and compromising research data.[5]
Q2: What are the primary methods for palladium removal?
There are several core strategies, each with its own mechanism and ideal application. The choice is highly dependent on the specific reaction, product, and the nature of the palladium species.[1][6]
-
Adsorption (Scavenging): This is a widely used technique that employs solid-supported materials (scavengers) with functional groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][7] Activated carbon is also a common, though less selective, adsorbent.[1][8]
-
Crystallization: This classic purification technique can be effective if the palladium impurities remain in the mother liquor while the desired product crystallizes.[1][7] Its efficiency can sometimes be enhanced with additives that keep palladium species soluble.[9]
-
Chromatography: Techniques like flash column chromatography can remove a significant portion of palladium residues.[5][10] However, it is often insufficient on its own and is best used in combination with other methods.[5]
-
Extraction: Liquid-liquid extraction can be used to partition palladium into a phase separate from the product.[10][11][12] This is often accomplished by using an aqueous solution containing a chelating agent.
-
Solvent Nanofiltration: Organic solvent nanofiltration (OSN) is an emerging technique that separates molecules based on size, allowing for the retention of the larger palladium catalyst while the smaller product molecule passes through the membrane.[10][13]
Q3: How do I choose the best palladium removal method for my specific compound?
Selecting the optimal method is a multi-factorial decision. The following decision tree illustrates a logical workflow for method selection.
Caption: Decision logic for selecting a palladium removal strategy.
Q4: What are the regulatory limits for palladium in APIs?
The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values for elemental impurities. The PDE for palladium depends on the route of administration.
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm, µg/g) |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Concentration limits are calculated assuming a maximum daily dose of 10g of the drug product.[14] Higher concentrations may be justifiable if the daily dose is lower.[14] |
Q5: How can I accurately measure the concentration of residual palladium?
The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9][15][16] This technique offers the high sensitivity and specificity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) levels mandated by regulatory agencies.[16][17][18] While other methods exist, ICP-MS is the most common and accepted method for final product validation.[9]
Troubleshooting Guide
Issue 1: My scavenger is not effective; palladium levels remain high.
Possible Cause & Mechanistic Explanation: The effectiveness of a scavenger is highly dependent on the oxidation state and coordination sphere of the palladium atom. A scavenger that works for a Pd(0) species from a Suzuki coupling might be ineffective for a Pd(II) species from a Heck reaction.
-
Wrong Scavenger Type: You may be using a scavenger with a functional group that does not have a strong affinity for the specific palladium species in your mixture. For example, "soft" thiol-based scavengers are generally excellent for "soft" Pd(0) and Pd(II) complexes.
-
Insufficient Stoichiometry: You may not be using enough scavenger equivalents relative to the palladium.
-
Suboptimal Conditions: Time, temperature, and solvent play a crucial role. The binding kinetics can be slow, requiring longer reaction times or elevated temperatures. The solvent must allow for good interaction between the dissolved palladium species and the solid-supported scavenger.
-
Palladium Form: The palladium may be in a highly stable, sterically hindered, or otherwise unreactive form that is difficult for the scavenger to access.
Recommended Actions:
-
Screen a Panel of Scavengers: Test scavengers with different functional groups (e.g., thiol, amine, phosphine, TMT) to find the most effective one for your system.[7]
-
Optimize Conditions:
-
Stoichiometry: Start with a higher loading of scavenger (e.g., 10-20 equivalents) and optimize downwards.
-
Temperature: Screen temperatures from room temperature up to 60-80 °C.
-
Time: Run a time course experiment (e.g., 1h, 4h, 18h) to determine the optimal duration.
-
-
Consider a Pre-Treatment Step: Sometimes, converting the various residual palladium species into a single, more easily scavenged form can dramatically improve efficiency. A mild oxidation (e.g., with air) or reduction step prior to scavenging can be effective.[7]
-
Try a Binary System: Some studies have shown a synergistic effect when using a combination of a chelating agent and an adsorbent like activated carbon.[1] For example, a thiol compound can first chelate the palladium, and the resulting complex is then more readily adsorbed by the carbon.[1]
Issue 2: My product yield is very low after the scavenging step.
Possible Cause & Mechanistic Explanation: This is a common issue, particularly with less selective adsorbents like activated carbon. The surface of the adsorbent can have an affinity for your product, especially if your product shares structural motifs with the scavenger's functional groups (e.g., a thiol-containing product with a thiol-based scavenger) or is simply non-specifically adsorbed.[1]
Recommended Actions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon, as determined by your optimization studies.
-
Increase Selectivity: Switch from activated carbon to a more selective, functionalized silica or polymer scavenger. While more expensive, the preservation of a high-value API often justifies the cost.[1]
-
Solvent Selection: Perform the scavenging in a solvent in which your product is highly soluble. This will favor keeping the product in solution and minimize its adsorption onto the solid support.
-
Thorough Washing: After filtering off the scavenger, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[7]
-
Change Purification Method: If product loss remains unacceptably high, consider switching to a different primary purification method like crystallization or extraction, which may offer better selectivity for your specific molecule.[3]
Issue 3: Palladium removal is inconsistent from batch to batch.
Possible Cause & Mechanistic Explanation: Inconsistency often points to a lack of control over the state of the palladium at the end of the reaction. Minor variations in reaction time, temperature, or work-up conditions can lead to different distributions of Pd(0), Pd(II), and various ligand complexes, each with a different susceptibility to removal.
Recommended Actions:
-
Standardize the Work-up: Ensure that every step of your reaction work-up prior to purification is identical for every batch. This includes quench conditions, solvent volumes, and hold times.[7]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species and can provide more robust results.[1]
-
Implement a Pre-Treatment "Aging" Step: As mentioned in Issue 1, adding a defined step to convert palladium into a single form before scavenging can drastically improve consistency. For example, stirring the crude mixture under a specific atmosphere (air or nitrogen) for a set time can help normalize the palladium's oxidation state.
Issue 4: Flash chromatography alone is not sufficient.
Possible Cause & Mechanistic Explanation: This is an expected outcome in many cases. Palladium complexes, particularly those with organic ligands, can have polarities similar to the target compound, causing them to co-elute during column chromatography.
Recommended Actions:
-
Do Not Rely on Chromatography Alone: View chromatography as a bulk purification method, not a final metal removal step. A study has shown that while chromatography removes ~90% of palladium, a subsequent scavenging step is required to reliably reduce levels to <100 ppm.[5]
-
Optimize Chromatography: You can try to improve separation by screening different solvent systems (mobile phase) or adsorbents (stationary phase), but this often yields diminishing returns.
-
Implement a Two-Step Process: The most robust and industry-standard approach is to perform flash chromatography first to remove bulk impurities, followed by treatment of the pooled, clean fractions with a high-affinity scavenger to remove the final traces of palladium.[5]
Experimental Protocols & Workflows
Workflow for Scavenger Screening and Optimization
Caption: A systematic workflow for selecting and optimizing a palladium scavenger.
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
This protocol is a general guideline and should be optimized for your specific application.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of 50-100 mg/mL.[7]
-
Scavenger Addition: To the solution, add 5-10 weight equivalents of a thiol-functionalized silica scavenger (relative to the theoretical mass of palladium).
-
Stirring: Stir the mixture at a temperature between 25-60 °C. The optimal time can range from 2 to 18 hours.[1][7] Monitor the progress by taking small aliquots if a rapid analytical method is available.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Submit a sample of the final product for palladium content analysis by ICP-MS.[7]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) as a slurry. A typical loading is 0.1 to 0.5 weight equivalents relative to the product mass.[1]
-
Stirring: Agitate the mixture at a suitable temperature (e.g., 25-50 °C) for 1-18 hours.[1] Be aware that longer times can lead to increased product loss.
-
Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove otherwise.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent to recover adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. database.ich.org [database.ich.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution | Johnson Matthey Technology Review [technology.matthey.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 14. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 15. arborassays.com [arborassays.com]
- 16. researchgate.net [researchgate.net]
- 17. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Identifying and minimizing side products in pyridine alkynylation
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products
Welcome to the Technical Support Center for Pyridine Alkynylation. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for one of the most powerful and versatile reactions in modern organic synthesis: the palladium-catalyzed alkynylation of pyridines, most commonly achieved through the Sonogashira coupling. This resource is structured to address the specific challenges you may encounter, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success and failure in these reactions. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design more robust and efficient synthetic routes.
This guide is divided into two main sections: a Troubleshooting Guide formatted as a Q&A to address specific experimental issues, and a Frequently Asked Questions (FAQ) section for more general concepts.
Troubleshooting Guide: From Frustration to Functionalization
This section is designed to feel like a one-on-one consultation. Find the problem that best describes your current challenge to uncover the potential causes and detailed, step-by-step solutions.
Issue 1: My primary side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
This is the most common side reaction in Sonogashira couplings. The formation of a symmetrical 1,3-diyne, a result of Glaser coupling, consumes your alkyne and complicates purification.
Core Reason: The Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper(I) salts in the presence of an oxidant, most commonly oxygen.[1][2] While the copper co-catalyst is often added to increase the rate of the Sonogashira reaction, it also unfortunately catalyzes this unwanted side reaction.[3]
Solutions:
-
Strictly Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling.
-
Protocol:
-
Thoroughly degas all solvents and liquid reagents (e.g., amine bases) by three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Assemble your reaction vessel under a positive pressure of inert gas.
-
Maintain this inert atmosphere throughout the entire reaction.
-
-
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. A number of effective copper-free Sonogashira protocols have been developed.[3][4]
-
Expert Insight: While copper-free systems eliminate Glaser coupling, the reaction rates can be slower. To compensate, you may need to use more active palladium catalysts, specific ligands, or higher reaction temperatures.
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
Protocol:
-
Prepare the reaction mixture with the halopyridine, palladium catalyst, base, and solvent.
-
Dissolve the terminal alkyne in a small amount of the degassed reaction solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over several hours.
-
-
-
Use of a Reducing Atmosphere: Introducing a small amount of a reducing gas can suppress the oxidative homocoupling.
-
Expert Insight: A study has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[5]
-
.dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} .dot Figure 1: Troubleshooting workflow for minimizing alkyne homocoupling.
Issue 2: My reaction is sluggish or gives a low yield, especially with a chloropyridine.
The reactivity of halopyridines in Sonogashira coupling follows the general trend: I > Br > Cl.[6] Chloropyridines are notoriously unreactive under standard conditions.
Core Reason: The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Cl bond is stronger and less readily cleaved by the palladium catalyst compared to C-Br and C-I bonds.
Solutions:
-
Switch to a More Reactive Halopyridine: If your synthetic route allows, using a bromo- or iodopyridine will significantly increase the reaction rate.
-
Optimize the Catalytic System: For unreactive chlorides, a more potent catalyst system is required.
-
Catalyst Selection: Use a palladium precursor that readily forms the active Pd(0) species, such as Pd₂(dba)₃.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step.[7]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to cleave the C-Cl bond. However, be cautious as higher temperatures can also lead to catalyst decomposition and other side reactions.
| Catalyst System | Substrate | Conditions | Yield | Reference |
| Pd(PPh₃)₄ / CuI | 2-Bromopyridine | Et₃N, THF, rt | Good | [2] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Et₃N, DMF, 100 °C | 72-96% | [8] |
| PdCl₂(dppf) | 4-Chloropyridine | Cs₂CO₃, 1,4-dioxane, 100 °C | Moderate | [7] |
| Pd(OAc)₂ / SPhos | 4-Chloropyridine | K₃PO₄, 1,4-dioxane, 110 °C | Good | [7] |
Table 1: Comparison of selected catalyst systems for the Sonogashira coupling of various halopyridines.
Issue 3: I am observing the formation of multiple unidentified byproducts and a complex reaction mixture.
This can be particularly frustrating and can stem from several sources beyond simple homocoupling.
Potential Causes and Solutions:
-
Oligomerization/Polymerization: Alkynes, especially under heating, can undergo oligomerization or polymerization, leading to a complex mixture of higher molecular weight species.[9]
-
Solution: Use milder reaction conditions (lower temperature), shorter reaction times, and consider using a protecting group for the alkyne if it is particularly prone to polymerization.
-
-
Reactions Involving the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can, under certain conditions, lead to side reactions.
-
Quaternization: If your reaction contains alkylating agents or if the conditions promote it, the pyridine nitrogen can be alkylated, forming a pyridinium salt. This deactivates the ring towards electrophilic palladation and can halt the desired reaction.
-
N-Oxide Formation: While less common under strictly anaerobic Sonogashira conditions, the presence of trace oxygen and certain catalysts could potentially lead to the formation of pyridine N-oxides. Pyridine N-oxides themselves can undergo palladium-catalyzed C-H activation, potentially leading to a different array of products.[10]
-
Solution: Ensure your reaction is free of adventitious water and oxygen. Use a base that is sufficiently strong to deprotonate the alkyne but not so reactive as to promote side reactions with the pyridine ring. Amine bases like triethylamine or diisopropylethylamine are generally well-tolerated.
-
-
Dehalogenation: In some cases, particularly with more reactive catalysts and hydrogen sources (e.g., trace water, certain amines), the halopyridine can be reduced to pyridine.
-
Solution: Ensure anhydrous conditions and choose your base and solvent system carefully.
-
.dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} .dot Figure 2: Decision tree for troubleshooting complex reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?
The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is a faster process than the direct reaction of the alkyne with the palladium complex. This ultimately accelerates the overall catalytic cycle.[11]
Q2: When should I use a protecting group for my terminal alkyne?
Protecting the terminal alkyne is a useful strategy when you are dealing with a particularly sensitive substrate or when you are performing a sequence of reactions where the acidic proton of the alkyne could interfere with subsequent steps. The most common protecting groups are silyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). These groups are readily installed and can be removed under mild conditions.
Q3: How do I choose the right solvent for my pyridine alkynylation?
The ideal solvent should dissolve all reactants and catalysts, be inert to the reaction conditions, and facilitate the desired reaction pathway. Common solvents for Sonogashira reactions include:
-
Amine bases as solvents: Triethylamine or diisopropylethylamine can often serve as both the base and the solvent.
-
Aprotic polar solvents: DMF and NMP are good choices for dissolving a wide range of substrates and catalysts, especially for less reactive halides that require higher temperatures.
-
Ethers: THF and 1,4-dioxane are also commonly used, often in combination with an amine base.
The choice of solvent can significantly impact the reaction outcome, so it is often a parameter that needs to be optimized for a specific substrate combination.
Q4: Can the electronic properties of substituents on the pyridine ring affect the reaction?
Yes, absolutely. Electron-withdrawing groups on the pyridine ring can make the halopyridine more susceptible to oxidative addition, potentially increasing the reaction rate. Conversely, electron-donating groups can slow down this step. These electronic effects can also influence the likelihood of side reactions.[1]
Experimental Protocols
General Protocol for a Copper-Catalyzed Sonogashira Coupling of a Bromopyridine
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling of a Chloropyridine
Materials:
-
Chloropyridine (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos) (4-10 mol%)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chloropyridine, Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The successful alkynylation of pyridines is a balance of understanding the desired reaction mechanism and anticipating and mitigating potential side reactions. By carefully considering the factors outlined in this guide—from the choice of catalyst and reaction conditions to the inherent reactivity of your specific pyridine substrate—you can significantly improve your success rate. This guide is intended to be a living document, and we encourage you to reach out with further questions as you navigate the complexities of your research.
References
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 3-Ethynylpyridine Post-Deprotection
Welcome to the technical support center for handling and stabilizing 3-ethynylpyridine. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but notoriously unstable building block. Here, we address the common challenges encountered after the crucial deprotection step, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Double-Edged Sword of 3-Ethynylpyridine
3-Ethynylpyridine is a highly valuable heterocyclic compound, prized for its dual reactivity. The pyridine ring offers a site for coordination chemistry and modification, while the terminal alkyne is a gateway to a vast array of transformations, including Sonogashira couplings, "click" chemistry, and polymerization.[1][2] This reactivity, however, is precisely what makes the deprotected, free alkyne prone to rapid degradation. Understanding and mitigating this instability is paramount for successful synthesis.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate the complexities of isolating and storing pure, reactive 3-ethynylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture turned dark brown/black immediately after deprotection of my silyl-protected 3-ethynylpyridine. What is happening?
This is the most common sign of product degradation, primarily through oxidative coupling and polymerization. The terminal alkyne of 3-ethynylpyridine is highly susceptible to these pathways, especially in the presence of trace metals (like copper from previous reaction steps), oxygen, and light. The electron-withdrawing nature of the pyridine ring further activates the terminal C-H bond, making it prone to side reactions.
Root Cause Analysis:
-
Oxygen Exposure: Atmospheric oxygen can initiate radical chain reactions, leading to polymerization.
-
Trace Metal Contamination: Residual palladium or copper from a preceding Sonogashira coupling can catalyze Glaser-type homocoupling of the alkyne, forming poly(diacetylene) structures, which are often colored.
-
Heat and Light: These provide the activation energy for polymerization and other decomposition pathways.
-
Basic Conditions: While some deprotection methods use base, prolonged exposure or strong bases can promote side reactions.[3]
Preventative Workflow:
The following workflow diagram illustrates the critical steps to prevent degradation during the deprotection and work-up phases.
Caption: Workflow for minimizing degradation of 3-ethynylpyridine.
Q2: Which silyl protecting group and deprotection method is best to ensure high purity and stability?
The choice of protecting group is a trade-off between its robustness during previous synthetic steps and the ease and mildness of its removal. For 3-ethynylpyridine, where the final product is sensitive, a protecting group that can be cleaved under gentle, non-metallic conditions is ideal.
| Protecting Group | Common Deprotection Reagents | Advantages | Disadvantages |
| TMS (Trimethylsilyl) | K₂CO₃/MeOH, TBAF, mild acid[4][5] | Very easy to cleave under mild conditions. | Can be too labile for multi-step synthesis.[6] |
| TES (Triethylsilyl) | TBAF, HF•Pyridine, catalytic FeCl₃[7][8] | More stable than TMS, offering a good balance. | Requires slightly stronger conditions than TMS. |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBAF, HF•Pyridine, Acetic Acid[5][9] | Significantly more stable than TMS/TES. | Requires stronger fluoride sources or acidic conditions, which can be harsh. |
| TIPS (Triisopropylsilyl) | TBAF (may require heat), AgF[8][10] | Very robust, withstands many reaction conditions. | Difficult to remove; often requires harsh reagents that can degrade the product.[11] |
Recommendation: For syntheses where it is sufficiently stable, Trimethylsilyl (TMS) is often the best choice due to the exceptionally mild conditions required for its removal. A simple stir with potassium carbonate in methanol is often sufficient and avoids harsh reagents.[4]
Protocol: Mild Deprotection of (3-Pyridyl)ethynyl-trimethylsilane
-
Inert Atmosphere: Place the TMS-protected 3-ethynylpyridine in a flask and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent: Dissolve the starting material in anhydrous, degassed methanol (MeOH).
-
Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, approx. 0.2 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the K₂CO₃.
-
Carefully remove the methanol under reduced pressure using a rotary evaporator with a cold water bath (do not heat).
-
Immediately redissolve the residue in a degassed, non-protic solvent (e.g., dichloromethane or diethyl ether) for the next step or storage.
-
Q3: How should I purify the deprotected 3-ethynylpyridine?
Standard silica gel chromatography can be problematic as the acidic nature of silica can promote decomposition. If chromatography is necessary, it must be performed quickly and with precautions.
Recommended Purification Strategies:
-
Direct Use (Crude): If the deprotection is clean (as monitored by NMR or GC-MS), the best approach is often to use the crude product immediately in the subsequent reaction after solvent removal.
-
Filtration through a Neutral Plug: Pass a solution of the crude product through a short plug of neutral alumina or deactivated silica gel (pre-treated with a base like triethylamine) to remove baseline impurities. This should be done rapidly with degassed solvents.
-
Short-Path Flash Chromatography: If more extensive purification is required:
-
Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.
-
Use a high-throughput, low-residence-time approach (flash chromatography).
-
Use degassed solvents.
-
Combine the product-containing fractions and immediately remove the solvent under reduced pressure without heating.
-
Q4: What are the optimal storage conditions for 3-ethynylpyridine to maximize its shelf-life?
Once isolated, the stability of 3-ethynylpyridine is dictated by its storage environment. The compound is a flammable solid with a low melting point (39-40°C) and is sensitive to air, light, and heat.[12][13]
Best Practices for Storage:
-
Atmosphere: Always store under a heavy inert gas like Argon . Nitrogen is acceptable but Argon is preferred due to its higher density.
-
Temperature: Store at -20°C or lower in a freezer.[14]
-
Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Form:
-
Neat (Solid): If the product is a solid, it can be stored neat under argon.
-
In Solution: For immediate or frequent use, storing it as a stock solution in an anhydrous, degassed, non-reactive solvent (e.g., THF, Toluene) under argon can be convenient. This minimizes repeated handling of the neat compound.
-
Caption: Decision tree for handling and storing 3-ethynylpyridine.
Q5: How can I analytically verify the purity and stability of my 3-ethynylpyridine sample over time?
Regular analytical checks are crucial to ensure you are using a high-quality reagent.
-
¹H NMR Spectroscopy: This is the most straightforward method. The acetylenic proton of pure 3-ethynylpyridine has a characteristic chemical shift. The appearance of broad signals or the disappearance of this specific proton signal indicates decomposition or polymerization.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for assessing purity. A pure sample will show a single, sharp peak with the correct mass-to-charge ratio (m/z = 103.12). The growth of new peaks over time is a clear indicator of degradation.[15]
-
Visual Inspection: While not quantitative, a change in color from a colorless/pale yellow solid/liquid to a darker brown or the formation of insoluble particulates is a strong qualitative sign of degradation.[16]
By implementing these protocols and understanding the chemical principles behind the instability of 3-ethynylpyridine, researchers can confidently handle this powerful building block, ensuring the integrity of their experiments and the quality of their results.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scielo.org.mx [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. 3-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Ethynylpyridine | CAS#:2510-23-8 | Chemsrc [chemsrc.com]
- 14. 3-Ethynylpyridine_TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing Homocoupling in Sonogashira Couplings
Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Sonogashira couplings and troubleshoot the common side reaction of alkyne homocoupling, also known as Glaser coupling. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Diagnosis and Solutions
This section is dedicated to identifying and solving problems related to homocoupling during your Sonogashira reactions.
Question 1: I'm observing a significant amount of a byproduct that I've identified as the homocoupled dimer of my terminal alkyne. What is the primary cause of this?
The formation of alkyne dimers, or Glaser coupling products, is one of the most common side reactions in Sonogashira couplings.[1][2] This undesired reaction is an oxidative process primarily driven by two factors in a classic Sonogashira setup:
-
The presence of a copper(I) co-catalyst: While copper(I) salts like CuI are added to increase the reaction rate, they are also highly effective catalysts for the oxidative homocoupling of terminal alkynes.[2][3][4]
-
The presence of oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[5][6] Even trace amounts of oxygen can lead to significant homocoupling.
Therefore, if you are using a standard Sonogashira protocol that includes a copper co-catalyst, the combination of copper and oxygen is the most likely culprit for the formation of your homocoupled byproduct.
Question 2: How can I effectively minimize or completely eliminate the formation of this alkyne homocoupling byproduct?
Several robust strategies can be employed, ranging from modifying your existing protocol to adopting a different coupling methodology. The best approach will depend on the specific substrates and requirements of your synthesis.
Strategy 1: Transition to a Copper-Free Protocol
The most direct and often most effective method to eliminate Glaser coupling is to remove the copper co-catalyst from your reaction system.[3][5][6] Numerous copper-free Sonogashira protocols have been developed and are well-established in the literature.[7][8][9]
-
Why it works: By removing the primary catalyst for the oxidative homocoupling, you shut down the main pathway for this side reaction.[2]
-
Considerations: Copper-free reactions may require different ligands, bases, or higher temperatures to achieve reaction rates comparable to copper-catalyzed systems.[10] However, the benefit of a cleaner reaction profile and simplified purification often outweighs these adjustments.
Strategy 2: Rigorous Exclusion of Oxygen
If you must use a copper-catalyzed system, for instance, due to the low reactivity of your aryl halide, then the rigorous exclusion of oxygen is paramount.
-
How to achieve it:
-
Degas your solvents: Use methods like freeze-pump-thaw (for more sensitive reactions) or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. This includes weighing and adding reagents.
-
Degas Reagents: If practical, degas liquid reagents like your amine base and terminal alkyne.
-
-
Why it works: Removing oxygen prevents the oxidation of the copper(I) acetylide intermediate, which is necessary for the Glaser coupling to occur.[6]
Strategy 3: Optimize Reaction Parameters
Fine-tuning your reaction conditions can significantly disfavor the homocoupling pathway.
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can keep its instantaneous concentration low.[6] This kinetically disfavors the bimolecular homocoupling reaction in favor of the cross-coupling reaction.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the side reaction. Bulky and electron-rich phosphine ligands can sometimes accelerate the cross-coupling pathway, outcompeting the homocoupling.[1]
-
Base and Solvent System: The base and solvent play a critical role. An amine base not only neutralizes the HX byproduct but also helps maintain the copper(I) in its reduced state, suppressing oxidation.[5] The solvent can affect catalyst stability and reaction rates; polar aprotic solvents like DMF or THF are common, but sometimes less coordinating solvents like toluene can be beneficial.[11][12]
Question 3: I'm working with a particularly sensitive substrate and even in a copper-free system, I'm seeing some homocoupling. What else could be going on?
While less common, trace amounts of copper in your reagents or palladium catalyst can sometimes be enough to catalyze a low level of Glaser coupling.[13] In such cases, or if your substrates are particularly prone to dimerization, consider these advanced troubleshooting steps:
-
Use High-Purity Reagents: Ensure your palladium catalyst, ligands, and other reagents are of high purity and stored correctly to avoid contamination.
-
Add a Mild Reducing Agent: In some specific cases, the addition of a mild reducing agent can help to scavenge any oxidized copper species that may form. This is an advanced technique and should be approached with caution, as it can also interfere with the palladium catalytic cycle.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding homocoupling in Sonogashira reactions.
What is the mechanism of Glaser homocoupling?
The generally accepted mechanism for Glaser coupling involves the formation of a copper(I) acetylide from the terminal alkyne. In the presence of an oxidant (typically oxygen), this copper(I) acetylide is oxidized to a copper(II) species. Two of these copper(II) acetylide intermediates can then couple, followed by reductive elimination to form the 1,3-diyne (the homocoupled product) and regenerate the copper(I) catalyst.
Are certain alkynes or aryl halides more prone to causing homocoupling?
Yes. If the desired Sonogashira cross-coupling is slow, the homocoupling side reaction can become more competitive.[14] This can happen when using less reactive aryl halides (e.g., aryl chlorides or electron-rich aryl bromides).[1] In these cases, the terminal alkyne has more opportunity to dimerize before it can couple with the aryl halide. Highly activated or electron-rich alkynes may also be more susceptible to homocoupling.
Can the choice of palladium catalyst influence homocoupling?
Indirectly, yes. The primary role of the palladium catalyst is in the cross-coupling cycle. However, a highly active and stable palladium catalyst that promotes a fast cross-coupling reaction will naturally diminish the opportunity for the competing homocoupling side reaction to occur.[14] If your palladium catalyst is inefficient or decomposes, the slower cross-coupling will allow more time for Glaser coupling to take place.
Experimental Protocols & Data
Protocol 1: Standard Procedure for a Copper-Free Sonogashira Coupling
This protocol is a general starting point for performing a Sonogashira reaction without a copper co-catalyst to avoid Glaser coupling.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen phosphine ligand if not using a pre-formed complex.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) and monitor its progress by TLC or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water or saturated ammonium chloride solution. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 1: Key Parameter Comparison for Minimizing Homocoupling
| Parameter | Standard (Copper-Catalyzed) | Optimized (Copper-Free) | Rationale for Minimizing Homocoupling |
| Co-catalyst | CuI (1-10 mol%) | None | Eliminates the primary catalyst for Glaser coupling.[2] |
| Atmosphere | Strictly Inert (Argon/N₂) | Inert (Argon/N₂) | While crucial for both, the absence of copper makes the system more robust against trace oxygen. |
| Base | Amine (e.g., Et₃N, i-Pr₂NH) | Amine or Inorganic (e.g., Cs₂CO₃) | Amine bases help keep copper in the reduced Cu(I) state in catalyzed reactions.[5] Inorganic bases can be used in some copper-free systems.[10] |
| Temperature | Room Temp to 80 °C | Room Temp to 110 °C | Copper-free systems may require more thermal energy to drive the reaction.[15] |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHC ligands | More advanced ligands can stabilize the palladium catalyst and accelerate the cross-coupling cycle.[13] |
Mechanistic Diagrams
To visualize the competing pathways, the following diagrams illustrate the Sonogashira catalytic cycle and the interfering Glaser homocoupling cycle.
Caption: Competing catalytic cycles in a copper-catalyzed Sonogashira reaction.
Caption: Decision workflow for troubleshooting Sonogashira homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. golden.com [golden.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.lucp.net [books.lucp.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of 3-(Trimethylsilylethynyl)pyridine: challenges and solutions
Technical Support Center: Synthesis of 3-(Trimethylsilylethynyl)pyridine
Welcome to the dedicated support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are navigating the intricacies of the Sonogashira cross-coupling reaction for this specific transformation. Here, we move beyond simple protocols to address the common, yet often undocumented, challenges encountered during laboratory synthesis and scale-up. Our focus is on providing robust, field-proven solutions grounded in mechanistic understanding.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses the most frequent issues encountered during the synthesis of this compound via Sonogashira coupling. Each problem is presented in a question-and-answer format, detailing the probable causes and offering targeted solutions.
Question 1: My reaction yield is consistently low or the reaction stalls. What are the likely causes?
Low conversion is a multifaceted problem often rooted in catalyst activity, reagent quality, or suboptimal reaction conditions.
-
Probable Cause 1: Inactive Palladium Catalyst. The active catalyst in the Sonogashira reaction is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can be inefficient if the conditions are not right.
-
Solution:
-
Ligand Choice: Ensure an adequate amount of a suitable phosphine ligand (e.g., Triphenylphosphine, PPh₃) is present. The ligand not only stabilizes the Pd(0) complex but can also act as a reducing agent (oxidizing to triphenylphosphine oxide).[2] For less reactive starting materials like 3-bromopyridine, consider more electron-rich and bulky ligands which can accelerate the rate-limiting oxidative addition step.[1]
-
Precatalyst Quality: Use high-purity, fresh palladium precatalysts. Old or improperly stored catalysts may have degraded.
-
-
-
Probable Cause 2: Copper(I) Co-catalyst Issues. The copper(I) iodide (CuI) co-catalyst is crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate.[2]
-
Solution:
-
Purity and Handling: CuI is sensitive to oxidation to Cu(II), which is ineffective. Use freshly purchased, high-purity CuI or purify older batches if they appear discolored (typically greenish or brownish). Ensure it is added under an inert atmosphere.
-
Solubility: In some solvent systems, CuI solubility can be poor. Ensure vigorous stirring.
-
-
-
Probable Cause 3: Impure Reagents or Solvents.
-
Solution:
-
3-Halopyridine: Ensure the starting 3-iodopyridine or 3-bromopyridine is pure. Acidic impurities can interfere with the basic reaction conditions.
-
Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) is not just a base but also a ligand and solvent. It must be anhydrous and free of oxygen. Purge the amine with an inert gas (Argon or Nitrogen) before use. For pyridine-based substrates, ensure they are thoroughly dried, as they can be hygroscopic.[3]
-
Trimethylsilylacetylene (TMSA): Use freshly distilled or high-purity TMSA. This reagent is highly volatile and can degrade over time.[4][5]
-
-
Question 2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?
This is a classic case of oxidative homocoupling, also known as Glaser coupling, a common side reaction in copper-catalyzed Sonogashira reactions.[2][6]
-
Probable Cause: Presence of Oxygen. The copper(I) acetylide intermediate can be oxidized by molecular oxygen to form a diacetylene (dimer).
-
Solution 1: Rigorous Inert Atmosphere. This is the most critical factor. The reaction must be set up and run under a strictly inert atmosphere (Argon or Nitrogen). This involves:
-
Using oven-dried glassware.
-
Thoroughly degassing all solvents and liquid reagents (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles).
-
Maintaining a positive pressure of inert gas throughout the reaction.
-
-
Solution 2: Copper-Free Conditions. If homocoupling remains a persistent issue, especially during scale-up where maintaining a perfectly inert environment is challenging, switching to a copper-free protocol is a viable strategy.[7][8] These reactions often require a different palladium catalyst system, a stronger base, and potentially higher temperatures, but they completely eliminate the Glaser coupling pathway.[1][8]
-
Question 3: My product seems to have lost the trimethylsilyl (TMS) group during the reaction or workup. Why is this happening?
The TMS group is a protecting group for the terminal alkyne, but it can be labile under certain conditions.[9]
-
Probable Cause 1: Protic Sources or Excess Base. The TMS-carbon bond can be cleaved by strong bases or protic species, especially at elevated temperatures. While the amine base is necessary, prolonged reaction times at high heat can promote desilylation.
-
Solution:
-
Reaction Optimization: Aim for the mildest conditions possible. Use the more reactive 3-iodopyridine over 3-bromopyridine to allow for lower reaction temperatures.[9] Microwave-assisted synthesis can also be beneficial, as it often shortens reaction times dramatically, reducing the opportunity for side reactions.[10]
-
Base Selection: Use a non-nucleophilic, hindered base if possible. Ensure the base is anhydrous.
-
-
-
Probable Cause 2: Acidic Workup Conditions. The TMS group is highly sensitive to acid. Quenching the reaction with acidic solutions (e.g., HCl, NH₄Cl) can lead to partial or complete deprotection.
-
Solution:
-
Neutral or Basic Workup: Quench the reaction with water or a saturated sodium bicarbonate solution. During extraction, avoid acidic washes.
-
Careful Chromatography: Silica gel can be slightly acidic. If product degradation on the column is observed, neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1%), or switch to a less acidic stationary phase like alumina.
-
-
Question 4: The purification by column chromatography is difficult. The product is hard to separate from byproducts. What can I do?
Purification is often the bottleneck in scaling up. A clean reaction is the easiest to purify.
-
Probable Cause 1: Similar Polarity of Product and Impurities. The main impurities are often starting materials, the homocoupled diyne, and potentially desilylated product. These can have very similar polarities to the desired this compound.
-
Solution:
-
Optimize Reaction Conversion: First, ensure the reaction goes to completion to minimize contamination with starting materials. Use TLC or LC-MS to monitor the reaction.
-
Selective Workup: A workup procedure can be designed to remove specific impurities. For example, catalyst residues can often be removed by filtration through a pad of Celite®. Excess amine can be removed under reduced pressure.
-
Chromatography System: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.[9][11]
-
Alternative Purification: For larger scales, consider distillation under reduced pressure, as the product is a relatively low-boiling solid/oil.[12] Recrystallization may also be an option if a suitable solvent system can be found.
-
-
Experimental Protocols & Data
Protocol 1: Standard Laboratory Scale Synthesis (Palladium/Copper Co-catalyzed)
This protocol is a representative procedure for a lab-scale synthesis.
-
Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%) and CuI (38 mg, 0.2 mmol, 4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with dry Argon three times.
-
Reagent Addition: Under a positive flow of Argon, add 3-iodopyridine (1.025 g, 5.0 mmol), followed by anhydrous triethylamine (20 mL) and anhydrous THF (10 mL).
-
Alkyne Addition: Add trimethylsilylacetylene (0.7 mL, 0.49 g, 5.0 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[13][14]
Data Summary: Optimizing Reaction Conditions
The choice of halide and energy source significantly impacts reaction outcomes. Microwave-assisted synthesis can offer substantial improvements for less reactive substrates.[9][10]
| Entry | Halide Substrate | Catalyst System | Base / Solvent | Conditions | Time | Yield | Reference |
| 1 | 3-Iodopyridine | Pd(OAc)₂, P(o-tolyl)₃ | NaOAc / DMF | 100°C (MW) | 15 min | 90% | [9] |
| 2 | 3-Bromopyridine | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | Reflux | 12 h | ~75% | General |
| 3 | 3-Bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100°C | 3 h | >80% | [15] |
| 4 | Aryl Bromides | PdCl₂(PPh₃)₂, CuI | Et₃N / MeCN | 80°C (MW) | 10 min | High | [10] |
Visualizing the Process
Understanding the underlying mechanism and workflow is key to effective troubleshooting.
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[2][6]
Caption: The interconnected Palladium and Copper catalytic cycles.
General Synthesis & Purification Workflow
A logical workflow ensures efficiency and minimizes product loss.
Caption: A standard workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
-
Q: Can I use 3-chloropyridine as a starting material?
-
A: While possible, it is challenging. Aryl chlorides are significantly less reactive than bromides and iodides in Sonogashira couplings.[16] This transformation would require specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands), higher temperatures, and longer reaction times, which could lead to more side products.[1] For ease of synthesis, 3-iodopyridine is the preferred starting material, followed by 3-bromopyridine.
-
-
Q: What are the safety considerations for handling trimethylsilylacetylene (TMSA)?
-
A: TMSA is a flammable, volatile liquid.[5][17] All handling should be done in a well-ventilated fume hood, away from ignition sources.[17] Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Ensure containers are kept tightly sealed and cool.
-
-
Q: How do I know if my copper(I) iodide is still good?
-
A: Pure CuI is a white to off-white powder. If it has a noticeable green, blue, or brown tint, it has likely oxidized to Cu(II) and its activity will be compromised. While purification is possible, it is often more practical and reliable to use a fresh bottle for consistent results.
-
-
Q: Is it necessary to use a phosphine ligand if I am using PdCl₂(PPh₃)₂?
-
A: While the precatalyst already contains two phosphine ligands, adding a small excess of free ligand is sometimes beneficial. It helps to stabilize the active Pd(0) species and prevent the formation of palladium black (precipitated, inactive palladium metal), which can terminate the catalytic cycle.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trimethylsilylacetylene [petraresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to Silyl Protecting Groups for 3-Ethynylpyridine: TMS, TIPS, and TBDPS
<_>
Introduction
In the landscape of pharmaceutical and materials science research, 3-ethynylpyridine stands out as a critical heterocyclic building block.[1] Its unique structure, featuring a reactive terminal alkyne and a pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for complex molecular architectures.[1][2] However, the acidic proton of the terminal alkyne often necessitates protection to ensure chemoselectivity during multi-step syntheses.[3][4]
This guide provides an in-depth, objective comparison of three commonly employed silyl protecting groups for 3-ethynylpyridine: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the technical insights and experimental data required to make informed decisions for their synthetic strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The Imperative for Alkyne Protection
The terminal C-H bond in an alkyne is acidic and can interfere with a variety of common synthetic transformations, such as organometallic reactions or base-catalyzed processes.[4] Protecting this functionality as a silyl alkyne mitigates these side reactions and allows for the selective manipulation of other functional groups within the molecule. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[3][4]
Comparative Analysis of Silyl Protecting Groups
The choice of silyl protecting group hinges on a balance between ease of introduction, stability, and conditions required for deprotection. The steric bulk and electronic environment around the silicon atom are the primary determinants of these properties.[5][6]
Trimethylsilyl (TMS): The Agile Protector
The TMS group is one of the smallest and most common silyl protecting groups.[7] Its minimal steric hindrance allows for rapid and straightforward introduction.
Protection Protocol: TMS-Cl
A standard procedure for the TMS protection of 3-ethynylpyridine involves the reaction with trimethylsilyl chloride (TMS-Cl) in the presence of a base, such as an amine, in an appropriate solvent.
Deprotection:
The TMS group is known for its lability and can be cleaved under very mild basic or acidic conditions.[8][9] This makes it an excellent choice for short synthetic sequences or when a temporary protecting group is needed. Common deprotection methods include treatment with potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).[10][11]
Causality: The relatively unhindered nature of the methyl groups on the silicon atom makes it highly susceptible to nucleophilic attack, leading to its easy removal.
Triisopropylsilyl (TIPS): The Robust Guardian
The TIPS group offers a significant increase in steric bulk compared to TMS, translating to enhanced stability.[7] This makes it a preferred choice for more complex, multi-step syntheses where the protecting group must withstand a wider range of reaction conditions.
Protection Protocol: TIPS-Cl
The introduction of the TIPS group typically requires slightly more forcing conditions than TMS protection due to the steric hindrance of the isopropyl groups.
Deprotection:
The removal of the TIPS group requires more potent reagents or harsher conditions than for TMS. Fluoride-based reagents like TBAF are commonly used, often with heating.[12][13] Alternatively, silver fluoride (AgF) in methanol has been shown to be an effective and mild method for deprotecting TIPS-alkynes.[14]
Causality: The three bulky isopropyl groups effectively shield the silicon atom from nucleophilic attack, thus requiring more reactive deprotection agents or elevated temperatures to facilitate cleavage.
tert-Butyldiphenylsilyl (TBDPS): The Resilient Shield
The TBDPS group provides a high degree of stability, surpassing both TMS and TIPS in many instances, particularly under acidic conditions.[8][15] The combination of a bulky tert-butyl group and two phenyl rings creates a sterically and electronically robust protecting group.
Protection Protocol: TBDPS-Cl
Similar to TIPS, the introduction of the TBDPS group requires conditions that can overcome its steric bulk. The use of TBDPS chloride with a base like imidazole in DMF is a common and effective method.[16]
Deprotection:
Deprotection of TBDPS ethers is typically achieved with strong fluoride sources like TBAF.[17] Due to its high stability, selective deprotection of other silyl groups in the presence of TBDPS is often feasible.[15]
Causality: The significant steric hindrance from the tert-butyl and phenyl groups, along with the electron-withdrawing nature of the phenyl rings, contributes to the exceptional stability of the TBDPS group.
Data Presentation: A Head-to-Head Comparison
| Protecting Group | Structure | Ease of Introduction | Stability (Relative Order) | Typical Deprotection Conditions |
| TMS | (CH₃)₃Si- | Very High | TMS < TIPS < TBDPS | K₂CO₃/MeOH; TBAF/THF[10][11] |
| TIPS | (i-Pr)₃Si- | Moderate | TMS < TIPS < TBDPS | TBAF/THF (heating); AgF/MeOH[12][14] |
| TBDPS | (t-Bu)(Ph)₂Si- | Moderate | TMS < TIPS < TBDPS | TBAF/THF[15][17] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous unless otherwise specified.
-
3-Ethynylpyridine is a flammable solid and can cause skin and eye irritation; appropriate personal protective equipment should be used.[18][19]
Protocol 1: TMS Protection of 3-Ethynylpyridine
-
To a solution of 3-ethynylpyridine (1.0 eq.) in anhydrous THF, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (TMS-Cl, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: TIPS Protection of 3-Ethynylpyridine
-
To a solution of 3-ethynylpyridine (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: TBDPS Protection of 3-Ethynylpyridine
-
Follow the procedure for TIPS protection (Protocol 2), substituting TBDPS-Cl (1.2 eq.) for TIPS-Cl.
-
The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
Protocol 4: Deprotection of TMS-protected 3-Ethynylpyridine
-
Dissolve the TMS-protected 3-ethynylpyridine (1.0 eq.) in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[11]
-
Upon completion, neutralize the reaction with dilute HCl.
-
Remove the methanol in vacuo and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by chromatography if necessary.
Protocol 5: Deprotection of TIPS-protected 3-Ethynylpyridine
-
Dissolve the TIPS-protected 3-ethynylpyridine (1.0 eq.) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.5 eq.).
-
Heat the reaction mixture to 45-55 °C and stir for 2-6 hours, monitoring by TLC.[12]
-
Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract the product, wash, dry, and concentrate as described in Protocol 4.
-
Purify by chromatography.
Protocol 6: Deprotection of TBDPS-protected 3-Ethynylpyridine
-
Follow the procedure for TIPS deprotection (Protocol 5), using TBAF (1.5-2.0 eq.).
-
The reaction may require a longer reaction time or a slight increase in temperature depending on the substrate.
Visualization of Workflows
Caption: General workflows for the protection and deprotection of 3-ethynylpyridine.
Caption: Decision tree for selecting a silyl protecting group.
Conclusion
The selection of an appropriate silyl protecting group for 3-ethynylpyridine is a critical decision in the design of a synthetic route.
-
TMS is the go-to choice for short, straightforward syntheses requiring a labile protecting group.
-
TIPS provides a significant step up in stability, making it suitable for more complex, multi-step sequences.
-
TBDPS offers the highest level of stability, particularly towards acidic conditions, and is ideal for lengthy, demanding synthetic endeavors or when orthogonal deprotection strategies are necessary.
By understanding the interplay between steric and electronic effects, and by leveraging the experimental protocols provided, researchers can confidently select the optimal protecting group to advance their scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. scielo.org.mx [scielo.org.mx]
- 15. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 16. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 18. 3-Ethynylpyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trimethylsilylethynyl)pyridine for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridines functionalized with a trimethylsilylethynyl group are invaluable building blocks. Their utility in pharmaceuticals, functional materials, and agrochemicals stems from the versatile reactivity of the protected alkyne, which allows for the facile construction of complex molecular architectures.[1] However, the positional isomerism of the trimethylsilylethynyl substituent on the pyridine ring introduces significant, often subtle, differences in reactivity. This guide provides a comprehensive comparison of 2-, 3-, and 4-(trimethylsilylethynyl)pyridine, offering insights into their electronic properties and performance in key synthetic transformations, supported by experimental data and mechanistic discussions.
Electronic Landscape: The Influence of Nitrogen's Position
The reactivity of the trimethylsilylethynyl group is intrinsically linked to the electronic nature of the pyridine ring, which is governed by the position of the nitrogen atom. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) across the ring. Furthermore, it can participate in resonance, influencing the electron density at different positions.
-
2- and 4-(Trimethylsilylethynyl)pyridine: In these isomers, the trimethylsilylethynyl group is located at positions that are electronically analogous to the ortho and para positions of a substituted benzene ring, respectively. The nitrogen atom can directly withdraw electron density from these positions through resonance, rendering the acetylenic carbons more electrophilic. This enhanced electrophilicity can influence the rates and outcomes of various reactions.
-
3-(Trimethylsilylethynyl)pyridine: The 3-position is analogous to the meta position in a benzene ring. The nitrogen atom's electron-withdrawing effect at this position is primarily inductive, with a less pronounced resonance effect compared to the 2- and 4-positions. Consequently, the electronic perturbation of the ethynyl group is expected to be less significant in the 3-isomer.
These electronic differences are not merely theoretical; they have profound implications for the chemical behavior of each isomer, as will be detailed in the subsequent sections.
Comparative Reactivity in Key Transformations
To provide a clear and objective comparison, we will examine the reactivity of the three isomers in three fundamental transformations: desilylation, Sonogashira cross-coupling, and cycloaddition reactions.
Desilylation: Unveiling the Terminal Alkyne
The removal of the trimethylsilyl (TMS) protecting group is a crucial step to liberate the terminal alkyne for further functionalization. This reaction is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions. The ease of desilylation is a direct reflection of the stability of the resulting acetylide anion.
| Isomer | Relative Rate of Desilylation | Mechanistic Rationale |
| 4-(Trimethylsilylethynyl)pyridine | Fastest | The nitrogen at the 4-position provides the strongest resonance stabilization of the resulting acetylide anion, facilitating the cleavage of the Si-C bond. |
| 2-(Trimethylsilylethynyl)pyridine | Intermediate | The nitrogen at the 2-position also offers resonance stabilization, but this effect is slightly attenuated compared to the 4-isomer. Steric hindrance from the adjacent nitrogen may also play a minor role. |
| This compound | Slowest | The acetylide anion at the 3-position receives minimal resonance stabilization from the nitrogen atom, making its formation less favorable and thus slowing down the desilylation process. |
Experimental Protocol: Comparative Fluoride-Mediated Desilylation
To a solution of the respective (trimethylsilylethynyl)pyridine isomer (1.0 mmol) in tetrahydrofuran (THF, 10 mL) at room temperature is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The time required for complete consumption of the starting material provides a qualitative measure of the relative reaction rates.
Sonogashira Cross-Coupling: Forging C-C Bonds
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2][3][4][5] The (trimethylsilylethynyl)pyridines can be utilized in a "sila-Sonogashira" coupling, where the TMS group is cleaved in situ, or they can be deprotected first to yield the terminal alkyne. The electronic properties of the pyridine ring can influence the efficiency of this reaction.
While comprehensive, directly comparative quantitative data for the three isomers under identical conditions is scarce in the literature, the general trend observed is that the reactivity in Sonogashira couplings is influenced by the nucleophilicity of the alkyne and the ease of oxidative addition to the palladium catalyst. The electron-withdrawing nature of the pyridine ring, particularly in the 2- and 4-positions, can decrease the nucleophilicity of the corresponding acetylide, potentially impacting reaction rates. However, the ability of the pyridine nitrogen to coordinate to the metal catalysts can also play a significant and complex role.
| Isomer | Expected Relative Yields in Sonogashira Coupling | Mechanistic Considerations |
| This compound | Generally High | The less pronounced electron-withdrawing effect at the 3-position results in a more nucleophilic acetylide, which can lead to efficient coupling. |
| 4-(Trimethylsilylethynyl)pyridine | Moderate to High | While the acetylide is less nucleophilic, the linear geometry and lack of steric hindrance allow for efficient access to the catalytic center. |
| 2-(Trimethylsilylethynyl)pyridine | Moderate to High | The proximity of the nitrogen atom can lead to chelation with the palladium catalyst, which can either be beneficial by stabilizing the catalytic species or detrimental by hindering the reaction steps. The outcome is often dependent on the specific reaction conditions and ligands used. |
Experimental Protocol: Sonogashira Coupling of Halopyridines with Trimethylsilylacetylene
To a solution of the halopyridine (1.0 mmol), trimethylsilylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in a suitable solvent such as triethylamine or a mixture of THF and an amine base (e.g., diisopropylethylamine), is stirred under an inert atmosphere at room temperature or elevated temperature until the reaction is complete as monitored by TLC or GC. The reaction mixture is then worked up by filtration through celite, followed by extraction and purification by column chromatography.[6][7]
Cycloaddition Reactions: Constructing Ring Systems
The electron-deficient nature of the pyridine ring, particularly when substituted with an electron-withdrawing group like the trimethylsilylethynyl moiety, can render the alkyne a competent dienophile in Diels-Alder reactions.[8] The reactivity in these [4+2] cycloadditions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
The electron-withdrawing effect of the pyridine nitrogen lowers the LUMO energy of the ethynyl group, making it more reactive towards electron-rich dienes in normal-electron-demand Diels-Alder reactions.
| Isomer | Expected Reactivity in Diels-Alder Reactions (as a dienophile) | Mechanistic Rationale |
| 4-(Trimethylsilylethynyl)pyridine | Highest | The strong resonance-withdrawing effect of the nitrogen at the 4-position leads to the lowest LUMO energy of the alkyne, resulting in the fastest reaction rate. |
| 2-(Trimethylsilylethynyl)pyridine | High | The nitrogen at the 2-position also effectively lowers the LUMO energy through resonance, leading to high reactivity. |
| This compound | Moderate | The weaker electronic influence of the nitrogen at the 3-position results in a higher LUMO energy compared to the 2- and 4-isomers, leading to a slower cycloaddition rate. |
Experimental Protocol: Comparative Diels-Alder Reaction
A solution of the respective (trimethylsilylethynyl)pyridine isomer (1.0 mmol) and a reactive diene, such as 2,3-dimethyl-1,3-butadiene (1.2 mmol), in a suitable solvent like toluene is heated in a sealed tube at a specified temperature (e.g., 110 °C). The reaction progress is monitored by NMR spectroscopy or GC-MS to determine the rate of formation of the corresponding cycloadduct.
Mechanistic Insights and Predictive Models
The observed reactivity trends can be rationalized through a deeper understanding of the electronic structure of the three isomers. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into properties like molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, which correlate with reactivity.[9]
Visualization of Electronic Effects
Caption: Electronic influence of the nitrogen atom on the trimethylsilylethynyl group.
The Hammett equation can also be a useful tool for quantifying the electronic effects of the pyridyl substituents on the reactivity of the ethynyl group. By comparing the reaction rates of a series of substituted pyridines, Hammett plots can be generated to determine the reaction constant (ρ), which provides a measure of the sensitivity of the reaction to electronic effects.
Practical Considerations and Applications
The choice of isomer for a particular synthetic application should be guided by the desired reactivity and the specific reaction conditions.
-
For applications requiring rapid desilylation to generate a terminal alkyne, 4-(trimethylsilylethynyl)pyridine is the preferred choice.
-
In Sonogashira couplings, while all three isomers are generally effective, the 3-isomer may offer advantages in terms of the nucleophilicity of the resulting acetylide. For the 2-isomer , careful optimization of ligands and reaction conditions may be necessary to mitigate potential catalyst inhibition.
-
When employing the alkyne as a dienophile in cycloaddition reactions, the 2- and 4-isomers will exhibit significantly higher reactivity compared to the 3-isomer .
Conclusion
The reactivity of 2-, 3-, and 4-(trimethylsilylethynyl)pyridine is a nuanced interplay of inductive and resonance effects dictated by the position of the nitrogen atom. A thorough understanding of these electronic differences allows for the rational selection of the appropriate isomer for a given synthetic challenge. The 4-isomer is generally the most reactive in transformations that are favored by electron-withdrawing effects, such as desilylation and Diels-Alder reactions. The 3-isomer, with its less perturbed electronic system, can be advantageous in reactions where a more nucleophilic alkyne is desired. The 2-isomer presents a unique reactivity profile due to the potential for chelation with metal catalysts. By leveraging the distinct chemical personalities of these three isomers, researchers and drug development professionals can unlock new avenues for the efficient synthesis of complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 9. ias.ac.in [ias.ac.in]
Alternative synthetic routes to 3-alkynylpyridines without Sonogashira coupling
##Beyond Sonogashira: A Comparative Guide to Alternative Syntheses of 3-Alkynylpyridines
For Researchers, Scientists, and Drug Development Professionals
The 3-alkynylpyridine motif is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and its utility as a versatile synthetic handle. For decades, the Sonogashira coupling has been the gold standard for forging the C(sp)-C(sp²) bond to introduce an alkyne at the 3-position of the pyridine ring. However, the reliance on palladium and copper catalysts, often in conjunction with phosphine ligands, presents challenges including catalyst poisoning by the pyridine nitrogen, residual metal contamination in the final product, and sometimes harsh reaction conditions.
This guide provides an in-depth comparison of emerging and established alternative synthetic routes to 3-alkynylpyridines that bypass the conventional Sonogashira coupling. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each methodology, offering a comprehensive resource for chemists seeking more robust, efficient, or orthogonal strategies.
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct alkynylation of the pyridine C-H bond at the 3-position is a highly desirable but challenging transformation.
Nickel-Catalyzed C3-H Alkynylation
Recent advancements have demonstrated the potential of nickel catalysis to achieve selective C3-alkenylation of pyridines, a strategy that can be conceptually extended to alkynylation.[1][2] The key to overcoming the intrinsic preference for C2/C4 functionalization lies in the design of specialized ligands that can direct the catalyst to the desired position.
A bifunctional N-heterocyclic carbene (NHC) ligand, for instance, can incorporate a Lewis acidic moiety (e.g., aluminum) that coordinates to the pyridine nitrogen. This coordination orients the pyridine ring in a way that facilitates the nickel-catalyzed C-H activation and subsequent coupling with an alkyne at the C3 position.[1] While this method has been primarily demonstrated for alkenylation, its adaptation for alkynylation represents a promising frontier.
Experimental Protocol: Nickel-Catalyzed C3-H Alkenylation of Pyridine (Conceptual Adaptation for Alkynylation)
-
Reaction Setup: To an oven-dried vial is added Ni(cod)₂ (5 mol%), the bifunctional NHC ligand (10 mol%), and the pyridine substrate (1.0 equiv). The vial is sealed and brought into a glovebox.
-
Reagent Addition: A solution of the alkyne (1.2 equiv) and a Lewis acid co-catalyst (e.g., AlMe₃) in an anhydrous solvent (e.g., toluene) is added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 h).
-
Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography.
Rhodium(III)-Catalyzed C-H Alkynylation
Rhodium(III) catalysis has also shown promise for the C-H functionalization of pyridines.[3][4] By employing a directing group on the pyridine ring, the rhodium catalyst can be guided to a specific C-H bond for activation and subsequent reaction with an alkyne. While many examples focus on C2 or C4 functionalization, careful selection of the directing group and reaction conditions can favor C3-alkynylation. This approach often requires a subsequent step to remove the directing group.
Diagram: General Workflow for Directed C-H Alkynylation
References
- 1. researchgate.net [researchgate.net]
- 2. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 3-(Trimethylsilylethynyl)pyridine vs. 3-Ethynylpyridine in Cross-Coupling Reactions
This guide provides an in-depth, data-supported comparison of 3-(trimethylsilylethynyl)pyridine and 3-ethynylpyridine for use in cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols to explore the fundamental chemical principles, practical handling considerations, and strategic implications of choosing between a protected and unprotected terminal alkyne. Our analysis is grounded in peer-reviewed experimental data to empower you to make informed decisions that enhance reaction efficiency, yield, and purity.
Introduction: The Strategic Value of the Ethynylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere, and modulate physicochemical properties like solubility and metabolic stability.[1][2] The introduction of an ethynyl group creates a versatile synthetic handle, enabling the construction of complex molecular architectures through carbon-carbon bond-forming reactions.[3][4] The Sonogashira cross-coupling reaction, in particular, stands out as a powerful method for linking terminal alkynes with aryl or vinyl halides.[5][6]
This guide focuses on two critical reagents for introducing the 3-pyridylethynyl moiety: the unprotected terminal alkyne, 3-ethynylpyridine, and its trimethylsilyl (TMS)-protected counterpart, this compound. The choice between them is not trivial; it is a strategic decision that profoundly impacts reaction outcomes, purification efforts, and overall synthetic efficiency.
Physicochemical Properties and Handling Considerations
A primary distinction lies in the physical state, stability, and handling requirements of each reagent. The TMS group imparts significant changes to the molecule's properties, which have direct practical consequences in the lab.
| Property | 3-Ethynylpyridine | This compound | Analysis & Causality |
| CAS Number | 2510-23-8[7] | 80673-00-3[8][9] | N/A |
| Molecular Formula | C₇H₅N | C₁₀H₁₃NSi[8] | The addition of the Si(CH₃)₃ group increases molecular weight and lipophilicity. |
| Molecular Weight | 103.12 g/mol | 175.30 g/mol [8] | A higher molecular weight impacts stoichiometry calculations. |
| Physical State | Low-melting solid (m.p. 39-40 °C) | Liquid (b.p. 229 °C)[8] | The TMS group disrupts crystal packing, resulting in a liquid state at room temperature, which can simplify handling and dispensing. |
| Key Reactivity | Terminal C-H bond is acidic and reactive. | C-Si bond is stable to many reaction conditions; terminal C-H is absent. | The acidic proton of 3-ethynylpyridine is essential for the Sonogashira reaction but is also the source of its primary side reaction. |
| Stability/Handling | Prone to oxidative homocoupling (Glaser coupling), especially with Cu(I) catalysts.[10] Can be less stable upon storage. | Highly stable. The TMS group prevents homocoupling.[11] | The bulky, non-acidic TMS group effectively "caps" the alkyne, preventing the formation of dimeric butadiyne impurities. This is the core advantage of the protected reagent. |
The Sonogashira Coupling: A Mechanistic and Performance Comparison
The Sonogashira reaction is the most common application for these reagents. While both can yield the desired product, the reaction pathway, catalyst stability, and side-product profile differ significantly.
Mechanistic Overview: The Dual Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles.[5][10] Understanding this mechanism is key to appreciating the differences between the two reagents.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide. Reductive elimination from this complex yields the final product (Ar-C≡C-Py) and regenerates the Pd(0) catalyst.
-
Copper Cycle : The Cu(I) co-catalyst reacts with the terminal alkyne (H-C≡C-Py) in the presence of a base to form a reactive copper(I) acetylide intermediate. This intermediate is what engages in transmetalation with the palladium complex.
Performance of 3-Ethynylpyridine (Unprotected)
Using 3-ethynylpyridine directly is the most atom-economical approach. However, it presents significant challenges:
-
Glaser Homocoupling : The primary and most problematic side reaction is the oxidative dimerization of the terminal alkyne to form 1,4-di(pyridin-3-yl)buta-1,3-diyne. This reaction is also catalyzed by copper salts, particularly in the presence of oxygen.[10] This leads to reduced yields of the desired product and introduces a highly conjugated, often difficult-to-remove impurity.
-
Strictly Anaerobic Conditions : To mitigate homocoupling, reactions must be performed under a rigorously inert atmosphere, requiring thorough degassing of solvents and careful handling.[6][10]
-
Catalyst Inhibition : The formation of polymeric or oligomeric byproducts can sometimes inhibit or deactivate the palladium catalyst, leading to stalled or incomplete reactions.
Despite these drawbacks, direct coupling is viable, especially for highly reactive aryl iodides where the cross-coupling kinetics can outcompete the homocoupling pathway.
Performance of this compound (Protected)
The use of the TMS-protected reagent transforms the Sonogashira reaction into a more robust and predictable process. The TMS group acts as a removable "cap" that confers several key advantages.
-
Complete Suppression of Homocoupling : Since there is no acidic terminal proton, Glaser dimerization is impossible. This results in significantly cleaner reaction profiles and simplifies purification.[11][12][13]
-
Enhanced Stability : The reagent is more stable to air and moisture, making it easier to handle and store.
-
The Deprotection Requirement : The key consideration is that the TMS group must be removed to yield the final terminal alkyne product. This can be accomplished in two main ways:
-
Two-Step Procedure : The Sonogashira coupling is performed, the TMS-protected product is isolated, and then it is deprotected in a separate step using mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF).[14]
-
One-Pot, In Situ Deprotection : A more elegant and efficient approach involves performing the Sonogashira coupling and then adding a deprotecting agent directly to the reaction mixture.[5][15] Some conditions can even effect concurrent coupling and deprotection.
-
The strategic advantage of the TMS-protected route is that it trades an additional, often high-yielding and clean, chemical step for a dramatic increase in the reliability and purity of the critical C-C bond-forming reaction.
Data-Driven Performance Analysis
The following table summarizes representative experimental data from the literature, providing a head-to-head comparison of yields under various conditions.
| Entry | Alkyne Reagent | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-(TMS)ethynylpyridine | 3-Iodopyridine | Pd(OAc)₂, P(o-tolyl)₃ | NaOAc / DMF | 100 °C, 15 min (MW) | 90% | [16] |
| 2 | 3-(TMS)ethynylpyridine | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 °C, 3 h | ~90% (implied) | [17][18] |
| 3 | Trimethylsilylacetylene¹ | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | RT | 85% | [5] |
| 4 | Trimethylsilylacetylene¹ | 5-Iodouracil | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | 50 °C | >90% | [19] |
| 5 | 3-Ethynylpyridine | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 °C, 3 h | 75-85% | [17][18] |
| 6 | Phenylacetylene² | 3-Bromo-2-chloropyridine | PdCl₂(PPh₃)₂, CuI | Et₃N / Toluene | 80 °C, 2 h | 95% | [20] |
¹Data for trimethylsilylacetylene is included as a close, well-documented analogue to demonstrate the high efficiency of TMS-protected alkynes in Sonogashira couplings. ²Data for phenylacetylene is included as a representative terminal alkyne to illustrate typical conditions and yields.
Analysis of Data: The data consistently shows that Sonogashira reactions involving TMS-protected alkynes proceed in very high to excellent yields (90-95%).[16][19][20] In direct comparisons, the unprotected alkyne often results in slightly lower, though still good, yields.[17][18] The key takeaway is the reliability and cleanliness of the reaction when using the protected variant, which is not always fully captured by the isolated yield percentage alone.
Field-Proven Experimental Protocols
The following protocols are representative examples designed to provide a robust starting point for your experiments.
Protocol 1: Sonogashira Coupling with this compound and Subsequent Deprotection
This two-step protocol prioritizes a clean coupling reaction, followed by a simple deprotection.
Step A: Sonogashira Coupling
-
Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Reagent Addition : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Alkyne Addition : Add this compound (1.2 equiv) via syringe.
-
Reaction : Stir the mixture at the desired temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides) and monitor by TLC or LC-MS.
-
Workup : Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or taken directly to the next step.
Step B: TMS Deprotection
-
Setup : Dissolve the crude TMS-protected product from Step A in a mixture of methanol and a co-solvent if needed (e.g., THF, CH₂Cl₂).
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction : Stir the suspension at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup : Once the reaction is complete, filter off the K₂CO₃ and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the final 3-ethynylpyridine product.
Protocol 2: Direct Sonogashira Coupling with 3-Ethynylpyridine
This protocol requires more stringent control over the reaction atmosphere to minimize side products.
-
Inert Atmosphere Setup : To a dry Schlenk flask, add 3-ethynylpyridine (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent Degassing : In a separate flask, thoroughly degas the solvent (e.g., THF) and amine base (e.g., Et₃N, 3.0 equiv) by bubbling with argon for 20-30 minutes.
-
Reagent Addition : Under a positive pressure of argon, add the degassed solvent and base to the reaction flask via cannula. Add the aryl halide (1.0 equiv).
-
Reaction : Stir the mixture at the appropriate temperature (e.g., 60 °C) under a constant positive pressure of inert gas. Monitor the reaction carefully by TLC or LC-MS.
-
Workup : Follow the workup procedure described in Protocol 1, Step A. Be prepared for a more challenging purification due to the potential presence of butadiyne homocoupling byproducts.
Conclusion and Senior Scientist's Recommendation
The choice between this compound and 3-ethynylpyridine is a classic example of a trade-off between step economy and reaction robustness.
-
3-Ethynylpyridine offers the most direct route to the desired product. It is best suited for scenarios where the coupling partner is highly reactive (e.g., an aryl iodide), reaction conditions can be scrupulously controlled to exclude oxygen, and the potential for a more complex purification is acceptable.
-
This compound is the superior choice for ensuring high-yield, clean, and reproducible cross-coupling reactions. The protective TMS group completely obviates the risk of homocoupling, leading to cleaner crude products and simplified purifications. This reliability is paramount in complex, multi-step syntheses, such as in drug discovery, where material loss at any stage is costly. The additional deprotection step is often a small price to pay for the predictability and success of the crucial C-C bond formation.
Recommendation: For all but the simplest and most reactive substrates, This compound is the recommended reagent . The development of efficient one-pot coupling/deprotection protocols further solidifies its position as the more strategic and reliable choice for modern organic synthesis.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. 2510-23-8|3-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 8. 3-[(三甲基硅基)乙炔基]吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemwhat.com [chemwhat.com]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.org [mdpi.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Pyridine C-H Functionalization
The selective functionalization of carbon-hydrogen (C-H) bonds in pyridine rings is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Pyridine moieties are ubiquitous in pharmaceuticals and bioactive molecules, and the ability to directly modify their C-H bonds offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis has emerged as a dominant and versatile tool for these transformations.
This guide provides a comparative analysis of various palladium catalytic systems for pyridine C-H functionalization, offering insights into catalyst selection, reaction optimization, and mechanistic underpinnings. The content is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methods.
The Challenge and Strategy of Pyridine C-H Functionalization
The inherent electronic properties of the pyridine ring, specifically the electron-deficient nature and the coordinating ability of the nitrogen atom, present unique challenges and opportunities for C-H functionalization. The nitrogen can act as a directing group, facilitating C-H activation at the C2 and C6 positions. However, it can also deactivate the palladium catalyst by forming stable coordination complexes. To overcome these challenges, several strategies have been developed, broadly categorized as:
-
Directed C-H Functionalization: Utilizing a directing group attached to the pyridine or a substituent to guide the palladium catalyst to a specific C-H bond. A classic example is the use of 2-phenylpyridine, where the pyridine nitrogen directs functionalization at the ortho C-H bonds of the phenyl ring.
-
Direct C-H Functionalization of the Pyridine Ring: Activating the C-H bonds of the pyridine ring itself. This is often more challenging due to the electron-deficient nature of the ring. Strategies include the use of pyridine N-oxides to modulate the electronic properties of the ring and facilitate C-H activation, or the use of specific ligands to control regioselectivity.
Comparative Analysis of Palladium Catalytic Systems
The choice of the palladium catalyst, including the palladium precursor, ligand, and additives, is critical for achieving high efficiency and selectivity. Below is a comparative overview of common catalytic systems for two representative transformations: C-H arylation of 2-phenylpyridine and C2-arylation of pyridine N-oxides.
Table 1: Comparison of Palladium Catalysts for ortho-C-H Arylation of 2-Phenylpyridine
| Catalyst System | Palladium Source | Ligand | Oxidant/Additive | Typical Conditions | Yield Range (%) | Key Advantages & Considerations |
| System A | Pd(OAc)₂ | None | Ag₂CO₃ | Toluene, 120 °C | 70-95 | Simple, ligandless system; silver salt is crucial.[1] |
| System B | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF, 110 °C | 80-94 | Phosphine ligand can improve yield and stability.[2][3] |
| System C | PdCl₂(NCPh)₂ | P(o-tol)₃ | CuCl₂ | DMSO, 100 °C | 80-90 | Effective for challenging substrates; copper co-catalyst is often required.[4] |
| System D | Pd(OAc)₂ | None | K₂S₂O₈ | DMSO/H₂O, 120 °C | 50-70 | Utilizes a persulfate oxidant.[5] |
Table 2: Comparison of Palladium Catalysts for C2-Arylation of Pyridine N-Oxides
| Catalyst System | Palladium Source | Ligand | Oxidant/Additive | Arylating Agent | Typical Conditions | Yield Range (%) | Key Advantages & Considerations |
| System E | Pd(OAc)₂ | None | Ag₂CO₃ | Arene | 130 °C | 60-90 | Direct arylation with unactivated arenes.[6] |
| System F | Pd(OAc)₂ | None | Ag₂O / TBAI | Aryltrifluoroborate | 1,4-Dioxane, 90 °C | 70-95 | Ligand-free, uses stable aryltrifluoroborate salts.[7][8][9] |
| System G | Pd(OAc)₂ | Pyridine | Ag₂CO₃ / TBAB | Indole | DMF, 135 °C | 70-90 | Specific for coupling with electron-rich heterocycles like indoles.[10] |
Mechanistic Insights: The Engine of Catalysis
Understanding the underlying mechanisms is crucial for rational catalyst design and reaction optimization. Most palladium-catalyzed C-H functionalizations of pyridines proceed through one of two primary catalytic cycles, often involving a key Concerted Metalation-Deprotonation (CMD) step.[1][11][12][13][14]
Pd(II)/Pd(0) Catalytic Cycle
This cycle is common in reactions involving aryl halides as coupling partners. The key steps are:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide to form a Pd(II)-aryl complex.
-
C-H Activation/CMD: The pyridine substrate coordinates to the Pd(II) center, followed by C-H bond cleavage via a CMD mechanism, often assisted by a basic ligand or additive, to form a palladacycle intermediate.
-
Reductive Elimination: The aryl and pyridyl groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Pd(II)/Pd(IV) Catalytic Cycle
This pathway is often invoked in oxidative C-H functionalization reactions where an external oxidant is used.
-
C-H Activation/CMD: A Pd(II) catalyst reacts with the pyridine substrate to form a palladacycle intermediate.
-
Oxidation: The Pd(II) palladacycle is oxidized by a stoichiometric oxidant (e.g., PhI(OAc)₂, Ag₂CO₃) to a high-valent Pd(IV) species.
-
Reductive Elimination: The functional groups on the Pd(IV) center are reductively eliminated to form the product, regenerating the active Pd(II) catalyst.
Caption: Generalized catalytic cycles for palladium-catalyzed pyridine C-H functionalization.
Experimental Protocols
The following are representative, detailed protocols for the palladium-catalyzed C-H functionalization of pyridines.
Protocol 1: Pd(OAc)₂-Catalyzed ortho-Arylation of 2-Phenylpyridine
This protocol describes a ligandless approach for the arylation of the phenyl ring in 2-phenylpyridine, directed by the pyridine nitrogen.
Caption: Experimental workflow for the ortho-arylation of 2-phenylpyridine.
Materials:
-
2-Phenylpyridine (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a dry reaction vial, add 2-phenylpyridine (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.
Causality of Experimental Choices:
-
Pd(OAc)₂: A common and relatively inexpensive palladium(II) precursor.
-
Ag₂CO₃: Acts as both a base to facilitate the CMD step and as an oxidant. The role of silver salts in these reactions can be multifaceted, sometimes participating directly in the C-H activation step.[2][15][16]
-
Toluene: A high-boiling, non-polar solvent suitable for this reaction temperature.
Protocol 2: Pd(OAc)₂-Catalyzed C2-Arylation of Pyridine N-Oxide with an Aryltrifluoroborate
This protocol outlines the direct arylation of the pyridine ring at the C2 position using a pyridine N-oxide and a potassium aryltrifluoroborate salt.[7][8][9]
Materials:
-
Pyridine N-oxide (1.0 mmol)
-
Potassium aryltrifluoroborate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Silver(I) oxide (Ag₂O, 2.0 mmol)
-
Tetrabutylammonium iodide (TBAI, 0.2 mmol, 20 mol%)
-
1,4-Dioxane (5 mL)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a Schlenk tube, add the pyridine N-oxide (1.0 mmol), potassium aryltrifluoroborate (1.5 mmol), Pd(OAc)₂ (0.1 mmol), Ag₂O (2.0 mmol), and TBAI (0.2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 17-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-arylpyridine N-oxide.
Causality of Experimental Choices:
-
Pyridine N-oxide: The N-oxide group activates the C2 and C6 positions towards C-H activation and can also act as a directing group.
-
Potassium aryltrifluoroborate: A stable, easy-to-handle, and effective arylating agent in palladium catalysis.
-
Ag₂O: Serves as the oxidant in this catalytic cycle.
-
TBAI: Tetrabutylammonium iodide can act as a phase-transfer catalyst and may also play a role in the transmetalation step or in stabilizing the palladium catalyst.
Conclusion
Palladium-catalyzed C-H functionalization of pyridines is a rapidly evolving field that offers powerful tools for the synthesis of complex molecules. The choice of the catalytic system is paramount and should be guided by the specific transformation, the nature of the substrate, and the desired regioselectivity. By understanding the comparative performance of different catalysts and the underlying mechanistic principles, researchers can effectively harness these reactions to streamline synthetic routes and accelerate the discovery of new chemical entities.
References
- 1. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 13. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 14. mdpi.com [mdpi.com]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide: Unlocking Synthetic Versatility with Silyl-Protected Alkynes
In the intricate world of organic synthesis, the choice of reagents can dictate the success, efficiency, and elegance of a synthetic route. For researchers, scientists, and drug development professionals, the manipulation of alkyne functionalities is a cornerstone of molecular construction. While terminal alkynes are fundamental building blocks, their inherent reactivity can often be a double-edged sword. This guide provides an in-depth comparison of silyl-protected alkynes versus their terminal counterparts, offering experimental insights into why the strategic use of silyl protecting groups is a superior approach for achieving higher yields, cleaner reactions, and greater synthetic flexibility.
The Challenge: The Intrinsic Reactivity of Terminal Alkynes
Terminal alkynes, characterized by a hydrogen atom attached to an sp-hybridized carbon, possess a notable acidity (pKa ≈ 25)[1][2]. This acidic proton, while useful in certain contexts, is often the source of undesirable side reactions, most notably, Glaser coupling. In the presence of copper catalysts, frequently used in essential transformations like the Sonogashira coupling, terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes[3][4][5]. This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.
Furthermore, the handling of some simple terminal alkynes, like acetylene itself, can be hazardous due to their gaseous nature and potential for explosive decomposition under pressure[6].
The Solution: Silyl Protecting Groups as a Shield of Stability and Selectivity
Silyl-protected alkynes offer a robust solution to the challenges posed by terminal alkynes. By replacing the acidic proton with a sterically bulky and electronically stabilizing silyl group, such as trimethylsilyl (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS), chemists can effectively "mask" the alkyne's reactivity until it is needed[7][8][9]. This protection strategy imparts several key advantages.
Key Advantages of Silyl-Protected Alkynes:
-
Enhanced Stability and Handling: Silylalkynes are generally stable, easily handled liquids or solids, which contrasts sharply with the difficulties of managing gaseous and potentially hazardous alkynes like acetylene[6][8]. The silyl group can also impart thermal stability to the alkyne system[8][10].
-
Suppression of Glaser Homocoupling: The absence of the acidic proton in silyl-protected alkynes effectively prevents the unwanted Glaser coupling side reaction, leading to cleaner reaction profiles and higher yields of the desired cross-coupled products[3][4].
-
Improved Selectivity in Cross-Coupling Reactions: The steric and electronic effects of the silyl group can influence the regio- and stereochemistry of reactions at the triple bond, providing greater control over the synthetic outcome[8][10][11]. In reactions like the Sonogashira coupling, the silyl group serves as an excellent protecting group for the terminal position, ensuring that the coupling occurs selectively at the desired site[4][8].
-
Facilitation of Orthogonal Synthesis: Different silyl groups exhibit varying degrees of stability and can be removed under specific conditions. This allows for orthogonal protection strategies in complex syntheses, where one silyl group can be selectively removed in the presence of another, enabling sequential and site-specific modifications[8][12][13][14][15]. For instance, a TMS group can be cleaved under mild basic conditions (e.g., K₂CO₃/MeOH) while a more robust TIPS group remains intact[8][12].
Quantitative Performance Comparison
The advantages of using silyl-protected alkynes are not merely theoretical. Experimental data consistently demonstrates their superior performance in key synthetic transformations. Below is a comparative summary of a typical Sonogashira coupling reaction.
| Parameter | Terminal Alkyne (Phenylacetylene) | Silyl-Protected Alkyne (TMS-Phenylacetylene) | Reference |
| Primary Reaction | Sonogashira Cross-Coupling | Sonogashira Cross-Coupling & Deprotection | [16],[8] |
| Common Side Reaction | Glaser Homocoupling (Di-phenylbutadiyne formation) | Minimal to None | [3],[4] |
| Typical Yield Range | 60-85% (highly dependent on conditions to suppress homocoupling) | >90% for coupling, near-quantitative for deprotection | [8],[4] |
| Reaction Conditions | Strict anaerobic conditions often required to minimize oxidative homocoupling. | More tolerant of slight variations in reaction setup. | [17] |
| Purification | Often requires careful chromatography to separate the desired product from homocoupled byproduct. | Simplified purification due to a cleaner reaction mixture. |
Experimental Protocols: A Practical Demonstration
To illustrate the practical differences in a laboratory setting, detailed protocols for a Sonogashira coupling are provided below.
Protocol 1: Sonogashira Coupling with a Terminal Alkyne (Phenylacetylene)
This protocol describes a typical procedure where precautions must be taken to minimize Glaser coupling.
Diagram of the Experimental Workflow:
Caption: Workflow for Sonogashira coupling with a terminal alkyne.
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
Phenylacetylene (1.2 mmol)[18]
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)[19]
-
Copper(I) iodide (CuI, 0.04 mmol)[19]
-
Triethylamine (Et₃N, 3.0 mmol), freshly distilled[19]
-
Anhydrous Tetrahydrofuran (THF), 5 mL[19]
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol)[19].
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere[18][19].
-
Add anhydrous THF (5 mL) and freshly distilled Et₃N (0.42 mL, 3.0 mmol) via syringe[19].
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aryl halide (1.0 mmol) and then phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe[19].
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours[19].
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues[19].
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine[18][19].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[18].
-
Purify the crude product by column chromatography to separate the desired diarylalkyne from the di-phenylbutadiyne byproduct.
Protocol 2: Sonogashira Coupling with a Silyl-Protected Alkyne and Subsequent Deprotection
This two-step, one-pot procedure highlights the cleaner reaction and the ease of generating the terminal alkyne post-coupling.
Diagram of the Experimental Workflow:
Caption: Workflow for silyl-protected Sonogashira coupling and deprotection.
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
(Trimethylsilyl)acetylene (1.2 mmol)[7]
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Potassium carbonate (K₂CO₃), 2.0 mmol
-
Methanol (MeOH), 2 mL
Procedure:
-
Coupling Reaction: Follow steps 1-5 from Protocol 1, substituting phenylacetylene with (trimethylsilyl)acetylene.
-
Monitor the reaction by TLC until the aryl halide is completely consumed. The formation of the silyl-protected product will be observed.
-
Deprotection: To the same reaction flask, add a solution of K₂CO₃ (276 mg, 2.0 mmol) in methanol (2 mL)[8].
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the silylated alkyne and the appearance of the terminal alkyne product.
-
Work-up: Once the deprotection is complete, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography. The purification is typically more straightforward due to the absence of the Glaser coupling byproduct.
Conclusion: A Strategic Choice for Advanced Synthesis
The use of silyl-protected alkynes represents a significant strategic advantage in modern organic synthesis. By mitigating the inherent reactivity of the terminal C-H bond, researchers can prevent undesirable side reactions, leading to higher yields, cleaner products, and simplified purification processes. The stability, ease of handling, and the potential for orthogonal strategies make silyl-protected alkynes indispensable tools for the construction of complex molecular architectures in pharmaceutical development and materials science. While it introduces an extra deprotection step, the benefits in terms of reliability and efficiency often far outweigh this consideration, making it the superior choice for demanding synthetic challenges.
References
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylsilylacetylene [petraresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Introduction - Gelest [technical.gelest.com]
- 11. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. books.rsc.org [books.rsc.org]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating Desilylation Agents for TMS-Alkynes
For researchers, medicinal chemists, and professionals in drug development, the trimethylsilyl (TMS) group is an indispensable tool for the protection of terminal alkynes. Its strategic use facilitates complex molecular construction by preventing unwanted reactions of the acidic acetylenic proton. However, the success of this strategy hinges on the final, critical step: the efficient and clean removal of the TMS group. The choice of desilylation agent is far from trivial; it can dictate the yield, purity, and even the viability of a synthetic route.
This guide provides an in-depth comparison of common desilylation agents, grounded in mechanistic principles and supported by practical, field-proven protocols. We aim to equip you with the knowledge to not only select the appropriate reagent but also to design a robust, self-validating evaluation process for your specific application.
The Mechanistic Foundation: Activating the Si-C Bond
The cleavage of the remarkably stable silicon-carbon bond is the central event in TMS deprotection. The key to this transformation lies in activating the silicon center to make it susceptible to bond breaking. This is primarily achieved by increasing the coordination number of the silicon atom from four to five or even six, which significantly weakens the Si-C bond.[1][2][3]
Two dominant mechanistic pathways govern this process:
-
Fluoride-Mediated Cleavage: Fluoride ions exhibit an exceptionally high affinity for silicon, readily attacking the tetracoordinate silane to form a hypervalent pentacoordinate silicate intermediate.[4][5] This elongates and weakens the Si-C bond, facilitating its cleavage. The resulting alkynyl anion is then protonated by a proton source in the reaction mixture to yield the terminal alkyne.[4]
-
Base-Catalyzed Methanolysis: In the presence of an alcohol like methanol, a base such as potassium carbonate generates a catalytic amount of methoxide. The methoxide anion acts as a nucleophile, attacking the silicon atom to form a similar pentacoordinate intermediate.[6] Subsequent protonolysis of the weakened Si-C bond by methanol regenerates the methoxide catalyst and furnishes the desired product.
The Contenders: A Comparative Analysis of Desilylation Agents
The choice of reagent depends on a careful balance of reactivity, substrate tolerance, cost, and scalability. We will compare the most common and effective agents.
Fluoride-Based Reagents: The High-Reactivity Standard
Fluoride sources are often the go-to reagents for rapid and efficient desilylation due to the immense strength of the Si-F bond.
-
Tetrabutylammonium Fluoride (TBAF): Typically supplied as a 1M solution in THF, TBAF is highly effective and soluble in common organic solvents. Its primary drawback is its hygroscopic nature and the inherent basicity of the solution, which can sometimes lead to side reactions. Purification can also be complicated by the presence of tetrabutylammonium salts.[7]
-
Cesium Fluoride (CsF): An excellent alternative to TBAF, particularly for in-situ desilylation-coupling reactions like the Sonogashira coupling.[8][9] It is less basic than TBAF and often provides cleaner reactions. Its solubility can be lower in some organic solvents, often requiring the use of polar aprotic solvents like DMF or acetonitrile.[10]
-
Potassium Fluoride (KF): A cost-effective option, though its low solubility in organic solvents can be a limitation. The use of a phase-transfer catalyst like 18-crown-6 or protic co-solvents (e.g., methanol/water) can enhance its reactivity.[11][12]
Carbonate/Methanol Systems: The Mild and Economical Workhorse
For many applications, particularly on substrates sensitive to harsh basicity, the combination of potassium carbonate in methanol is an exceptionally mild, clean, and economical choice.[11][13]
-
Potassium Carbonate in Methanol (K₂CO₃/MeOH): This system is widely used for its simplicity and excellent functional group tolerance.[14][15] The reaction is often performed with catalytic amounts of K₂CO₃ and can be run at room temperature, typically reaching completion within a few hours.[14] It is particularly advantageous for large-scale syntheses where cost and ease of workup are paramount. The main limitation is the requirement for the substrate to be soluble in methanol or a co-solvent mixture.[11]
Head-to-Head Experimental Comparison: A Practical Workflow
To ensure trustworthy and reproducible results, a standardized experimental workflow is essential for comparing desilylation agents. This process allows for a direct, side-by-side evaluation of efficiency and substrate compatibility.
Caption: Workflow for evaluating desilylation agents.
Experimental Protocols
Model Substrate: 1-phenyl-2-(trimethylsilyl)acetylene
Protocol 1: Desilylation with TBAF
-
Dissolve 1-phenyl-2-(trimethylsilyl)acetylene (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF (1.0 M in THF, 1.1 eq) dropwise over 2 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (staining with KMnO₄) every 15 minutes.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine conversion by ¹H NMR and calculate the isolated yield after purification (e.g., flash chromatography).
Protocol 2: Desilylation with K₂CO₃/Methanol
-
Dissolve 1-phenyl-2-(trimethylsilyl)acetylene (1.0 eq) in methanol (0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction's progress by TLC every 30 minutes.[14]
-
Upon completion, concentrate the reaction mixture in vacuo to remove most of the methanol.[14]
-
Dilute the residue with diethyl ether and wash with water and then brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Determine conversion by ¹H NMR and calculate the isolated yield after purification.
Data-Driven Evaluation Matrix
The selection of an optimal agent is a multi-parameter decision. The following table summarizes the expected performance of the leading agents against key metrics.
| Feature | TBAF in THF | K₂CO₃ in Methanol | CsF in DMF/MeCN |
| Relative Reaction Rate | Very Fast (often < 30 min) | Moderate (typically 1-4 hours)[14] | Fast to Very Fast |
| Typical Yield | Good to Excellent | Excellent, often very clean reactions[14] | Good to Excellent[8][9] |
| Functional Group Tolerance | Moderate; sensitive to base-labile groups | Excellent; tolerates esters, amides[15][16] | Very Good; milder than TBAF |
| Cost & Availability | Moderate to High | Very Low | High |
| Operational Safety | Standard handling for organic reagents | High; benign reagent and solvent | Standard handling; requires anhydrous conditions |
| Workup & Purification | Can be challenging due to ammonium salts | Simple extraction[14] | Generally straightforward |
Mechanistic Visualizations
Understanding the "how" provides invaluable insight into reaction optimization and troubleshooting.
References
- 1. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds [jstage.jst.go.jp]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019) | Joseph S Capani | 27 Citations [scispace.com]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. gelest.com [gelest.com]
- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sonogashira Couplings of Pyridines: A Comparative Benchmark of Copper-Free vs. Copper-Cocatalyzed Methodologies
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and functional materials. The pyridine moiety, a ubiquitous scaffold in drug discovery, presents unique challenges and opportunities in this context. This guide provides an in-depth, objective comparison of the two primary modalities of the Sonogashira reaction—copper-cocatalyzed and copper-free—as applied to pyridine substrates. Supported by experimental data, this analysis aims to equip scientists with the insights needed to select the optimal catalytic system for their specific synthetic challenges.
The Enduring Challenge of Pyridine Functionalization
The nitrogen atom in the pyridine ring significantly influences its electronic properties, often leading to challenges in transition metal-catalyzed reactions. The lone pair on the nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the electron-deficient nature of the pyridine ring can affect the rate of oxidative addition, a key step in the catalytic cycle. The choice between a classical copper-cocatalyzed Sonogashira reaction and a modern copper-free variant is therefore not merely a matter of preference but a critical decision that can profoundly impact reaction efficiency, yield, and purity of the final product.
The Competing Catalytic Cycles: A Mechanistic Overview
The fundamental difference between the two approaches lies in their catalytic cycles. The traditional, copper-cocatalyzed Sonogashira reaction operates through two interconnected cycles, one for palladium and one for copper. In contrast, the copper-free version relies on a single palladium cycle, though more complex bimetallic palladium mechanisms have also been proposed.
Copper-Cocatalyzed Sonogashira Reaction:
In this classical approach, the palladium catalyst, typically a Pd(0) species, undergoes oxidative addition with the halopyridine. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the acetylide moiety to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylpyridine and regenerate the Pd(0) catalyst. The copper co-catalyst significantly accelerates the rate of the reaction, allowing for milder reaction conditions.
Copper-Free Sonogashira Reaction:
In the absence of a copper co-catalyst, the deprotonation of the terminal alkyne is typically achieved by an amine base, often used in excess or as the solvent. The resulting acetylide anion then reacts with the Pd(II)-halide complex in a transmetalation-like step. Alternatively, some proposed mechanisms suggest the coordination of the alkyne to the palladium center, which increases its acidity and facilitates deprotonation. The subsequent steps of reductive elimination are similar to the copper-cocatalyzed pathway. While avoiding the potential downsides of copper, this method often requires more forcing conditions, such as higher temperatures and stronger bases.
Visualizing the Catalytic Pathways
Caption: Catalytic cycles of copper-cocatalyzed and copper-free Sonogashira reactions.
Performance Benchmark: A Data-Driven Comparison
The choice between copper-free and copper-cocatalyzed Sonogashira reactions for pyridine substrates is often a trade-off between reaction rate, yield, and the potential for side reactions. The following table summarizes key performance indicators, drawing from literature examples. It is important to note that direct head-to-head comparisons for the exact same substrates under otherwise identical conditions are rare in the literature; therefore, this table represents a synthesis of available data to provide a comparative perspective.
| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira | Field-Proven Insights & Causality |
| Reaction Rate | Generally faster.[1] | Typically slower, often requiring longer reaction times or higher temperatures.[1] | The copper acetylide is a more potent nucleophile for transmetalation than the neutral alkyne, accelerating the rate-limiting step. |
| Reaction Temperature | Often proceeds at room temperature to moderate temperatures (e.g., 60-100 °C).[1][2] | Frequently requires higher temperatures (e.g., 80-120 °C) to achieve comparable yields.[3] | The higher energy barrier for the uncatalyzed alkyne activation and transmetalation in the copper-free system necessitates more thermal energy. |
| Yields | Generally high to excellent yields, especially for bromo- and iodopyridines.[2] | Can provide good to excellent yields, but can be more substrate-dependent. | The efficiency of the copper-cocatalyzed system often translates to higher product yields under optimized conditions. |
| Glaser Homocoupling | A significant potential side reaction, leading to alkyne dimers and purification challenges.[3] | This side reaction is largely avoided.[3] | Glaser coupling is an oxidative dimerization of terminal alkynes catalyzed by copper salts in the presence of an oxidant (e.g., O₂). |
| Functional Group Tolerance | Can be sensitive to functional groups that coordinate to copper, such as amines and some heterocycles. | Generally exhibits broader functional group tolerance due to the absence of the copper co-catalyst. | The strong coordination of certain functional groups to copper can inhibit its catalytic activity or lead to undesired side reactions. |
| Catalyst Loading | Often effective with low palladium loadings (e.g., 1-5 mol%).[2] | May require higher palladium loadings to achieve similar efficiency. | The accelerated catalytic cycle in the copper-cocatalyzed system can lead to higher turnover numbers for the palladium catalyst. |
| Substrate Scope | Broad scope, effective for iodo-, bromo-, and activated chloropyridines. | Also has a broad scope, with advancements in ligand design enabling the coupling of challenging chloropyridines. | The development of highly active phosphine and N-heterocyclic carbene (NHC) ligands has significantly expanded the utility of copper-free systems for less reactive aryl chlorides.[4] |
| Operational Simplicity | Requires the handling of an additional reagent (copper salt) and often necessitates stricter anaerobic conditions to prevent Glaser coupling. | Simpler reaction setup with fewer reagents. | The elimination of the copper co-catalyst streamlines the experimental procedure. |
Experimental Data Snapshot:
A study on the Sonogashira coupling of 2-amino-3-bromopyridines provides a direct comparison. Under optimized conditions with Pd(CF₃COO)₂, PPh₃, and CuI, a 96% yield was achieved. In the absence of CuI, the yield dropped significantly, highlighting the crucial role of the copper co-catalyst in this specific system.[2]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Sonogashira coupling of a halopyridine substrate.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is adapted from a reported procedure for the synthesis of 2-amino-3-alkynylpyridines.[2]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (as base and solvent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF (e.g., 4 mL per 1 mmol of halopyridine).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add triethylamine (e.g., 2 mL per 1 mmol of halopyridine).
-
Heat the reaction mixture to 100 °C and stir for 3 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyridine
This protocol is a general representation based on common copper-free conditions.
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Amine base (e.g., diisopropylethylamine or triethylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromopyridine (1.0 equiv) and the palladium catalyst (5 mol%).
-
Add the anhydrous solvent (e.g., THF).
-
Add the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to reflux (e.g., 65 °C for THF) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The choice between copper-cocatalyzed and copper-free Sonogashira reactions for pyridine substrates is nuanced and context-dependent. The copper-cocatalyzed method remains a robust and highly efficient option, particularly for achieving high yields under mild conditions. However, the persistent issue of Glaser homocoupling and potential catalyst inhibition by certain functional groups necessitates careful consideration.
The copper-free approach offers a cleaner reaction profile, avoiding the formation of diyne byproducts and often exhibiting broader functional group tolerance. While traditionally requiring more forcing conditions, the continuous development of novel, highly active palladium catalysts and ligands is narrowing the performance gap. For the synthesis of high-value compounds, such as active pharmaceutical ingredients, where purity is paramount, the copper-free method is often the preferred choice.
Ultimately, the optimal methodology will depend on the specific pyridine substrate, the nature of the alkyne, the desired scale of the reaction, and the purification strategy. This guide provides the foundational knowledge and practical considerations to empower researchers to make an informed decision and successfully implement the Sonogashira coupling in their synthetic endeavors.
References
Synthetic utility of 3-(Trimethylsilylethynyl)pyridine compared to other heterocyclic alkynes
Introduction: The Central Role of Heterocyclic Alkynes in Modern Chemistry
Heterocyclic scaffolds, particularly the pyridine ring, are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] Approximately 20% of the top 200 drugs feature a pyridine component, highlighting its importance as a "privileged" structure in medicinal chemistry.[3] When functionalized with an alkyne, these heterocyclic systems transform into exceptionally versatile building blocks. The carbon-carbon triple bond serves as a reactive handle for a multitude of transformations, including metal-catalyzed cross-coupling and cycloaddition reactions, enabling the construction of complex molecular architectures.[4]
This guide provides an in-depth comparison of the synthetic utility of 3-(Trimethylsilylethynyl)pyridine against other prominent heterocyclic alkynes. We will explore the strategic advantages conferred by the trimethylsilyl (TMS) protecting group and delve into the comparative reactivity of different heterocyclic cores in key synthetic transformations. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in synthetic planning.
Spotlight on this compound: A Versatile and Stabilized Building Block
This compound has emerged as a reagent of choice for introducing the valuable 3-pyridylacetylene moiety. Its utility stems from a combination of the pyridine ring's inherent electronic properties and the crucial role of the TMS group.
The Strategic Advantage of the Trimethylsilyl (TMS) Group
The TMS group is not merely a placeholder; it is an essential enabler of modern organic synthesis. Its presence on the terminal alkyne offers several distinct advantages:
-
Protection and Stability: The terminal C-H bond of an alkyne can be acidic and susceptible to unwanted side reactions, notably oxidative homocoupling (Glaser coupling) in the presence of copper catalysts. The TMS group effectively caps the alkyne, preventing these pathways and enhancing the compound's bench-top stability.[5]
-
Enhanced Solubility: The lipophilic nature of the TMS group improves solubility in common organic solvents used for cross-coupling reactions.
-
Controlled Deprotection: The TMS group can be selectively and quantitatively removed under mild conditions, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions (e.g., K₂CO₃ in methanol), to unmask the terminal alkyne (3-ethynylpyridine) precisely when needed for a subsequent reaction.[6] This allows for a modular and sequential approach to synthesis.
-
Influence on Reactivity: In some catalytic cycles, the steric and electronic effects of the silyl group can influence the regioselectivity of a reaction, serving as a valuable control element.[7][8]
The following workflow illustrates the central role of this compound as a stable precursor that can be readily converted to the reactive terminal alkyne for further functionalization.
Caption: Synthetic workflow from 3-halopyridine to complex derivatives.
Comparative Reactivity in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare this compound and its deprotected form against other heterocyclic alkynes.
Sonogashira Cross-Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[9][10]
-
3-Ethynylpyridine: The pyridine ring is electron-deficient, which can influence the oxidative addition step of the palladium catalyst to the corresponding halopyridine. However, the coupling of 3-ethynylpyridine (typically generated in situ from its TMS-protected precursor) with various aryl halides proceeds efficiently.[11] The use of a copper(I) co-catalyst is standard, although copper-free methods have been developed to avoid the potential for alkyne homocoupling.[10]
-
Alkynyl Pyrimidines: The pyrimidine ring is even more electron-deficient than pyridine. This generally makes halopyrimidines more reactive towards oxidative addition with Pd(0), potentially allowing for milder reaction conditions or the use of less reactive halides (e.g., chlorides) compared to their pyridine or benzene analogues.[12]
-
Alkynyl Thiophenes/Furans: These five-membered rings are electron-rich compared to pyridine. This can make the corresponding halo-thiophenes/furans less reactive in the oxidative addition step, sometimes requiring more active catalysts or higher temperatures. However, they are excellent substrates for Sonogashira coupling.
The simplified catalytic cycle for a Sonogashira reaction highlights the key steps where the nature of the heterocycle plays a role.
Caption: Simplified catalytic cycles in a Sonogashira cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
While the alkyne itself is not the primary actor, the electronic nature of the heterocyclic ring to which it is attached significantly impacts Suzuki coupling reactions involving a halide on the ring.[13][14] The Suzuki reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide.[15]
-
3-Halopyridines: The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, making 3-halopyridines generally good substrates for Suzuki coupling.[13] This allows for the synthesis of 3-arylpyridines, which can then be functionalized at the alkyne position.
-
Comparison: The reactivity trend often follows the electron-deficiency of the ring: Halopyrimidines > Halopyridines > Halobenzenes > Halo-thiophenes. This makes Suzuki couplings on electron-poor heterocycles generally more facile.
Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[16][17][] This reaction is paramount in drug discovery, chemical biology, and materials science for reliably linking molecular fragments.[19][20]
-
3-Ethynylpyridine: After deprotection, 3-ethynylpyridine is an excellent substrate for CuAAC reactions. The resulting 1,2,3-triazole linker is stable and often considered a bioisostere of an amide bond, making it highly valuable in medicinal chemistry.[] The pyridine nitrogen can serve as a hydrogen bond acceptor, influencing the pharmacological profile of the final molecule.
-
Other Heterocyclic Alkynes: The reaction is generally tolerant of a wide variety of functional groups and heterocyclic systems. The primary driver of the reaction is the azide and alkyne functionality, with the heterocyclic core often acting as a spectator that imparts desired properties to the final product. The choice between heterocyclic alkynes in this context is therefore based less on reaction efficiency and more on the desired final structure and properties (e.g., solubility, polarity, coordinating ability).
Quantitative Comparison Data
The following table summarizes typical performance indicators for terminal heterocyclic alkynes in common coupling reactions. Yields are representative and highly dependent on specific substrates, catalysts, and conditions.
| Heterocyclic Alkyne | Relative Reactivity in Sonogashira (with Aryl Bromide) | Relative Reactivity in CuAAC | Key Features & Considerations |
| 3-Ethynylpyridine | High | High | Electron-deficient core, valuable pharmacophore. Precursor is TMS-stabilized. |
| 2-Ethynylthiophene | Moderate-High | High | Electron-rich core, can participate in other electrophilic reactions. |
| 5-Ethynylpyrimidine | Very High | High | Highly electron-deficient core, facilitates coupling with less reactive halides. |
| 3-Ethynylquinoline | High | High | Fused, extended π-system. Offers different steric and electronic profile. |
Field-Proven Experimental Protocols
The following protocols are provided as a self-validating system, explaining the causality behind the choice of reagents and conditions.
Protocol 1: Desilylation of this compound
Causality: This protocol uses potassium carbonate in methanol, a mild base, to cleave the Si-C bond. Methanol acts as a proton source to quench the resulting acetylide anion. This method avoids the use of fluoride, which can sometimes be incompatible with other functional groups.
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a 2:1 mixture of methanol (MeOH) and chloroform (CHCl₃).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Filter the mixture to remove the solid K₂CO₃. Concentrate the filtrate under reduced pressure. The resulting crude 3-ethynylpyridine is often used directly in the next step without further purification.
Protocol 2: Sonogashira Coupling of 3-Ethynylpyridine with an Aryl Iodide
Causality: This classic Sonogashira protocol uses a dual-catalyst system. The palladium complex (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling catalyst.[21] Copper(I) iodide acts as a co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the reaction and allowing for milder conditions.[9][10][22] Triethylamine (Et₃N) serves as both the base and a solvent.
-
Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) and tetrahydrofuran (THF). Stir to dissolve.
-
Alkyne Addition: Add a solution of crude 3-ethynylpyridine (from Protocol 1, 1.1-1.2 eq) in THF dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor by TLC.
-
Workup: Once complete, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: This protocol generates the active Cu(I) catalyst in situ from the reduction of copper(II) sulfate with sodium ascorbate. This is a robust and widely used method that avoids handling potentially unstable Cu(I) salts. The reaction is often performed in a mixture of water and an organic solvent (e.g., t-BuOH) to accommodate both polar and nonpolar reactants.
-
Setup: In a vial, dissolve the organic azide (1.0 eq) and 3-ethynylpyridine (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5-10 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (15-30 mol%).
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) species.
-
Reaction: Stir vigorously at room temperature for 6-24 hours. The product often precipitates from the reaction mixture.
-
Workup: If a precipitate has formed, collect the product by filtration and wash with water, then a cold organic solvent (e.g., diethyl ether) to remove unreacted starting materials. If no precipitate forms, extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization or column chromatography if necessary.
Conclusion
This compound stands out as a superior building block in synthetic chemistry due to the strategic advantages conferred by the TMS protecting group. It offers a stable, easy-to-handle precursor to the highly valuable 3-ethynylpyridine synthon. While other heterocyclic alkynes, such as those derived from pyrimidine or thiophene, have their own merits based on their unique electronic properties, the versatility and reliability of the TMS-pyridine reagent make it a go-to choice for applications ranging from palladium-catalyzed cross-couplings to click chemistry. The ability to perform sequential reactions by protecting the alkyne and then unmasking it on demand provides a level of synthetic control that is essential for the efficient construction of complex molecules in pharmaceutical and materials research.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 19. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
3-(Trimethylsilylethynyl)pyridine proper disposal procedures
An Expert Guide to the Safe Disposal of 3-(Trimethylsilylethynyl)pyridine
For professionals engaged in pharmaceutical development, chemical research, and materials science, the responsible handling and disposal of specialized reagents is a critical component of laboratory safety and environmental compliance. This compound is a valuable building block in organic synthesis, but its unique structure, combining a pyridine ring and a silyl-protected alkyne, necessitates a well-defined disposal protocol. This guide provides an in-depth, procedural framework for its safe management from point of use to final disposal.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. This compound is a combustible liquid with a flash point of 94.4 °C.[1][2] Its hazard profile is derived from its three main structural components:
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][5] They can cause significant irritation to the skin, eyes, and respiratory system.[2][4][5][6] As such, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, using appropriate personal protective equipment (PPE).[7][8][9]
-
Trimethylsilyl (TMS) Group: The TMS group is a protective cap for the terminal alkyne. This bond is susceptible to cleavage under either acidic or basic conditions, which is a critical consideration for waste segregation.
-
Alkyne Functionality: If the TMS group is cleaved, the resulting terminal alkyne can form explosive acetylides, particularly in the presence of certain metals like copper, silver, or mercury. This reactivity dictates strict segregation from heavy metal waste streams.
The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][6]
Disposal Decision Workflow
The following workflow provides a logical sequence for the safe management and disposal of waste containing this compound. This process ensures that all critical safety and compliance checks are performed systematically.
References
- 1. 80673-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-[(Trimethylsilyl)ethynyl]pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. actylislab.com [actylislab.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 3-(Trimethylsilylethynyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling 3-(Trimethylsilylethynyl)pyridine. Our goal is to build a culture of safety through understanding the causality behind each recommendation, ensuring every protocol is a self-validating system of protection.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is a bifunctional molecule, and its hazard profile is a composite of its constituent parts: a pyridine ring and a trimethylsilyl-protected alkyne.
-
Pyridine Moiety: Pyridine itself is a flammable liquid with a strong, unpleasant odor.[1] It is harmful if inhaled, swallowed, or absorbed through the skin, and can cause significant health issues including nausea, respiratory irritation, and potential damage to the liver and kidneys.[1][2][3]
-
Silylacetylene Moiety: While the trimethylsilyl (TMS) group is primarily a protecting group for the reactive terminal alkyne, it doesn't render the molecule inert.[4][5] The parent compound, (trimethylsilyl)acetylene, is a flammable liquid.[6]
-
Target Compound Specifics: The Safety Data Sheet (SDS) for this compound specifically identifies it as causing serious eye irritation (Category 2A) and skin irritation (Category 2).
Therefore, we must treat this compound as a skin and eye irritant with unknown long-term toxicity, and handle it with precautions appropriate for both flammable and potentially toxic substances.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Adherence to a rigorous PPE protocol is non-negotiable. The following is a multi-layered approach to ensure comprehensive protection.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound—from weighing to reaction setup and workup—must be conducted inside a certified chemical fume hood.[1] This is the most critical step in minimizing inhalation exposure to the volatile and potentially harmful compound.
Essential PPE for All Operations
This table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | The compound is a confirmed serious eye irritant. Goggles provide a seal against splashes and vapors. A face shield is mandatory when handling >5g or during splash-prone operations (e.g., quenching, extractions). |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Nitrile provides good resistance against pyridine and related solvents.[1][7] Always double-glove if handling neat material or for extended periods. Never use latex gloves.[1] |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against splashes and provides a critical barrier in case of fire, given the flammability of the pyridine moiety and related solvents.[8] |
| Footwear | Closed-toe, non-porous shoes | Standard laboratory practice to protect feet from spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature and scale of the operation.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Vial to Reaction
This procedural guidance outlines a standard workflow for weighing the compound and preparing a solution.
Objective: To safely weigh 1.5 g of this compound and prepare a 0.5 M solution in anhydrous Tetrahydrofuran (THF).
Pre-Requisites:
-
Ensure the chemical fume hood has a valid certification sticker and the sash is at the appropriate working height.
-
Have all necessary glassware, reagents, and waste containers pre-labeled and inside the fume hood.
-
Locate the nearest safety shower and eyewash station.
Step-by-Step Procedure:
-
Don PPE: Before approaching the fume hood, don all required PPE as per the "Enhanced PPE" protocol (>1g operation). This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and double nitrile gloves.
-
Inert Atmosphere: The SDS notes the compound should be stored under an inert gas. Allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Tare a clean, dry flask on a balance located inside the fume hood. Using a clean syringe or glass pipette, carefully transfer approximately 1.5 g of the liquid into the flask. Cap the flask immediately.
-
Solvent Addition: Measure the required volume of anhydrous THF using a dry graduated cylinder. With the flask under a positive pressure of an inert gas (Argon or Nitrogen), slowly add the THF via cannula or syringe.
-
Mixing: Gently swirl the flask to ensure complete dissolution. The solution is now ready for use.
-
Cleanup: Tightly cap the stock vial of this compound, seal with paraffin film, and return it to the designated freezer storage.
Spill and Disposal Management
Accidents can happen, and a clear plan is essential for mitigating risks.
Spill Response
-
Small Spills (<10 mL):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Once fully absorbed, carefully scoop the material into a labeled, sealable waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials in the waste container.
-
-
Large Spills (>10 mL):
-
Evacuate the laboratory immediately and alert your supervisor and institutional safety office.
-
Do not attempt to clean it up yourself. The response should be handled by trained emergency personnel.
-
Waste Disposal Plan
Chemical waste must be handled with the same respect as the parent compound.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, absorbent materials, weighing paper, and silica gel.
-
Liquid Waste (Halogenated & Non-Halogenated): Segregate waste based on solvent content to comply with institutional disposal guidelines. All solutions containing this compound are considered hazardous waste.
-
-
Container Management: Use compatible, sealable containers. Never overfill a waste container (max 80% capacity). Keep containers closed when not in use.
-
Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Do not pour any amount of this chemical or its solutions down the drain.
By integrating these safety and logistical protocols into your daily workflow, you build a resilient and trustworthy system that protects not only you and your colleagues but also the integrity of your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. actylislab.com [actylislab.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
